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4-[(1R,2S)-rel-2-aminocyclopropyl]phenol mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Executive Summary This technical guide provides a comprehensive examination of the in vitro mechanism of action...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Executive Summary

This technical guide provides a comprehensive examination of the in vitro mechanism of action of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a potent derivative of tranylcypromine (TCP). The primary molecular target of this compound class is Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. By removing methyl marks from histone H3 on lysine 4 (H3K4me1/2), LSD1 represses the expression of target genes involved in cell differentiation.[1] Its overexpression is implicated in various malignancies, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target.[2][3]

This document elucidates the irreversible, mechanism-based inhibition of LSD1 by 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. We detail the core biochemical and cellular assays required to characterize this interaction, providing not just methodologies but also the scientific rationale behind experimental design. The guide offers step-by-step protocols for key in vitro experiments, discusses the critical importance of selectivity profiling against related enzymes, and presents a framework for interpreting the resulting data.

The Molecular Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a FAD-dependent enzyme that functions as an epigenetic "eraser," specifically removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[4] LSD1 is often a core component of larger transcriptional repressor complexes, such as the CoREST complex.[5] In hematological malignancies like AML, LSD1 is recruited by transcription factors such as GFI1 to repress genes that promote cell differentiation.[1] This leads to a differentiation block, a hallmark of leukemia. Inhibition of LSD1 restores these histone marks, reactivates gene expression, and induces differentiation of cancer cells.

The LSD1 Catalytic Cycle

The enzymatic action of LSD1 is an oxidative process that utilizes its flavin adenine dinucleotide (FAD) cofactor. The enzyme binds to its methylated histone substrate, and the FAD cofactor is reduced to FADH₂ during the demethylation process. Molecular oxygen then reoxidizes FADH₂ back to FAD, producing hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[6] This production of H₂O₂ is a key feature exploited by the most common biochemical assay for LSD1 activity.

LSD1_FAD LSD1-FAD (Oxidized) Complex1 LSD1-FAD + H3K4me2 (Substrate Binding) LSD1_FAD->Complex1 + H3K4me2 Inhibitor 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (Inhibitor) LSD1_FAD->Inhibitor Complex2 LSD1-FADH2 + H3K4me1 (Demethylation) Complex1->Complex2 Demethylation LSD1_FADH2 LSD1-FADH2 (Reduced) Complex2->LSD1_FADH2 - H3K4me1, - HCHO LSD1_FADH2->LSD1_FAD + O2 - H2O2 Products H3K4me1 + HCHO (Products Released) Adduct LSD1-FAD-Inhibitor Adduct (Irreversibly Inactivated) Inhibitor->Adduct Mechanism-Based Inactivation cluster_LSD1 LSD1 Reaction cluster_HRP Detection Reaction LSD1 LSD1 Enzyme H2O2 H2O2 Byproduct LSD1->H2O2 Demethylation H3K4me2 H3K4me2 Substrate H3K4me2->LSD1 HRP HRP Enzyme H2O2->HRP Substrate for HRP Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin Oxidation AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP

Caption: Workflow of the HRP-coupled fluorometric assay for LSD1 activity.

Experimental Protocol: HRP-Coupled Fluorometric Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • LSD1 Enzyme Stock: Prepare human recombinant LSD1 enzyme (e.g., BPS Bioscience) to a working concentration of ~40 nM in Assay Buffer. [1] * Inhibitor Plate: Perform 3-fold serial dilutions of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in DMSO, then dilute into Assay Buffer. Include a DMSO-only vehicle control and a known inhibitor control (e.g., tranylcypromine).

    • Substrate Mix: Prepare a solution containing H3K4me2 peptide substrate (e.g., 25 µM), HRP (1 unit/mL), and Amplex Red (50 µM) in Assay Buffer. [4][7]

  • Assay Procedure (384-well format):

    • Add 2.5 µL of diluted compound or control to the wells of a black 384-well plate. [4] * Add 40 µL of the LSD1 enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step is crucial for irreversible inhibitors to allow time for the inactivation reaction to occur.

    • Initiate the demethylase reaction by adding 10 µL of the Substrate Mix to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm) in kinetic mode, reading every 2 minutes for 30-60 minutes. [4][8] * Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Biochemical Assays

Reliance on a single assay can be misleading. For instance, the HRP-coupled assay is susceptible to interference from compounds that directly interact with HRP or H₂O₂. [4][9]Therefore, validating hits with an orthogonal method is essential.

Assay TypePrincipleAdvantagesDisadvantages
HTRF Assay Antibody-based FRET detection of the demethylated histone substrate. High sensitivity and specificity; homogeneous format. [4]Requires specific, costly labeled reagents.
Mass Spectrometry Directly measures the mass change of the peptide substrate upon demethylation. [6]Label-free, direct evidence of activity, highly sensitive. [4]Requires specialized instrumentation; lower throughput. [4]
Antibody-Based (ELISA) Immobilized substrate is incubated with LSD1, and the demethylated product is detected with a specific antibody. [10]Directly measures product formation, avoiding byproduct interference.Heterogeneous format requires multiple wash steps.

Cellular Target Engagement and Pharmacodynamic Effects

Demonstrating that the compound inhibits LSD1 within a living cell is a critical step to link biochemical potency to a biological outcome.

Western Blot for Histone Marks

This is the most direct method to confirm a pharmacodynamic effect. LSD1 inhibition should lead to the accumulation of its substrate, H3K4me2. [4][11] Experimental Protocol: Western Blot for H3K4me2

  • Cell Treatment:

    • Culture a relevant cell line (e.g., AML cell line MV-4-11 or NB4) to ~70% confluency. [2][5] * Treat cells with increasing concentrations of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (e.g., 0.1 to 5 µM) for 24-48 hours. Include a vehicle (DMSO) control. [4]

  • Protein Extraction:

    • Harvest cells and perform histone extraction or create whole-cell lysates.

    • Quantify protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.

    • Crucial Control: Simultaneously probe a separate blot or re-probe the same blot with an antibody for total Histone H3. This serves as a loading control to ensure that observed changes in H3K4me2 are not due to differences in the total amount of histone protein loaded.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensity for H3K4me2 and normalize it to the total Histone H3 signal. A dose-dependent increase in the normalized H3K4me2 signal confirms cellular target engagement.

Gene Expression Analysis

Inhibition of LSD1 de-represses specific target genes. Measuring the mRNA levels of these genes provides functional evidence of target modulation. [1][5]In AML cells, key LSD1 target genes include GFI1B and the differentiation marker ITGAM (CD11b). [1][11] Experimental Protocol: RT-qPCR for Target Gene Expression

  • Cell Treatment and RNA Isolation: Treat cells as described for the Western blot protocol (e.g., for 48-72 hours). Isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (ITGAM, GFI1B) and a housekeeping gene (GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A dose-dependent increase in the mRNA levels of target genes indicates successful inhibition of LSD1's repressive function.

Inhibitor 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol LSD1 LSD1 Inhibitor->LSD1 Inhibits H3K4me2 H3K4me2 Mark LSD1->H3K4me2 Removes Gene Promoter of Differentiation Genes (e.g., ITGAM) H3K4me2->Gene Maintains at Promoter Expression Gene Expression (Transcription) Gene->Expression Leads to Differentiation Myeloid Differentiation Expression->Differentiation Drives

Caption: Cellular pathway of LSD1 inhibition leading to gene expression.

Critical Selectivity Profiling

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is derived from a non-selective monoamine oxidase inhibitor. Therefore, assessing its selectivity is paramount to ensure that the observed biological effects are due to LSD1 inhibition and not off-target activities.

Key Off-Targets for Profiling:

  • LSD2 (KDM1B): The closest homolog to LSD1. Inhibition can be measured using the same HRP-coupled or HTRF assays with the appropriate recombinant enzyme. [1]* Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These FAD-dependent enzymes are the original targets of tranylcypromine. [12]Their inhibition is typically measured using a kynuramine-based assay. [1] Data Summary: Potency and Selectivity

The goal is to demonstrate a significant potency window between the target (LSD1) and the off-targets. A highly selective compound will have a much lower IC₅₀ for LSD1 compared to LSD2, MAO-A, and MAO-B.

Target EnzymeRepresentative IC₅₀ (nM)Assay MethodRationale for Testing
LSD1 (KDM1A) < 100 HRP-Coupled / HTRFPrimary Target
LSD2 (KDM1B)> 10,000HRP-Coupled / HTRFClosest structural homolog. [1]
MAO-A> 1,000Kynuramine AssayOriginal off-target of parent scaffold.
MAO-B> 1,000Kynuramine AssayOriginal off-target of parent scaffold.
(Note: Representative values are illustrative. Actual values must be determined experimentally).

Conclusion

The in vitro characterization of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol reveals it to be a mechanism-based, irreversible inhibitor of Lysine-Specific Demethylase 1. Its mechanism of action is rooted in the covalent modification of the enzyme's FAD cofactor, leading to permanent inactivation. A rigorous in vitro evaluation requires a multi-faceted approach. Initial determination of biochemical potency through assays like the HRP-coupled method must be confirmed with orthogonal techniques and followed by cellular assays, such as Western blotting for H3K4me2 and RT-qPCR for target genes, to establish target engagement and pharmacodynamic effect. Finally, comprehensive selectivity profiling against LSD2 and MAO enzymes is non-negotiable to validate that the compound's cellular activity is driven by on-target LSD1 inhibition. This systematic approach provides the robust data package necessary for advancing promising epigenetic modulators in drug discovery programs.

References

Sources

Exploratory

A Technical Guide to the Pharmacological Profile of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the pharmacological profile of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a derivative of the well-known...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a derivative of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP). The primary focus of this document is its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic modulator and a promising therapeutic target in oncology and other diseases. This guide delves into the mechanism of action, discusses its inhibitory potential in the context of related compounds, and provides detailed experimental protocols for its evaluation.

Introduction: The Emergence of LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[1] By modulating chromatin structure, LSD1 influences gene expression, and its dysregulation has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), as well as other diseases.[2] This has positioned LSD1 as an attractive target for therapeutic intervention.

Tranylcypromine (TCP), a clinically used antidepressant, was one of the first compounds identified as an inhibitor of LSD1, in addition to its known activity against monoamine oxidases (MAOs).[3] This discovery spurred the development of TCP derivatives with improved potency and selectivity for LSD1.[4] 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, also known as 4-hydroxytranylcypromine, is a metabolite of tranylcypromine and belongs to this class of compounds.[3] This guide will explore its pharmacological characteristics as a putative LSD1 inhibitor.

Mechanism of Action: Irreversible Inhibition of a Key Epigenetic Regulator

The inhibitory action of tranylcypromine and its derivatives against LSD1 is understood to be mechanism-based and irreversible.[5] The cyclopropylamine moiety of these compounds is a key structural feature that, upon enzymatic oxidation by the FAD cofactor within the LSD1 active site, forms a reactive intermediate. This intermediate then covalently bonds to the FAD, leading to the inactivation of the enzyme.[6] This "suicide inactivation" mechanism results in a long-lasting inhibitory effect that is independent of the compound's pharmacokinetic half-life.[6]

LSD1 Inhibition Mechanism Figure 1: Mechanism of Irreversible LSD1 Inhibition cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD (Active) Intermediate Reactive Intermediate LSD1_FAD->Intermediate Enzymatic Oxidation Inhibitor 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Inhibitor->LSD1_FAD Enters Active Site Inactive_Complex Covalent Adduct (Inactive) Intermediate->Inactive_Complex Covalent Bonding

Caption: Mechanism of irreversible inhibition of LSD1 by tranylcypromine derivatives.

Pharmacological Profile and Inhibitory Potency

Regarding selectivity, 4-hydroxytranylcypromine has been reported to be a weaker inhibitor of MAO-A and MAO-B compared to its parent compound, tranylcypromine.[3] This suggests a potential for increased selectivity towards LSD1, although this needs to be experimentally verified.

CompoundTargetIC50 (µM)Notes
Tranylcypromine (TCP) LSD1~20.7[5]Parent compound, also inhibits MAOs.
MAO-A2.3[5]Non-selective MAO inhibitor.
MAO-B0.95[5]Non-selective MAO inhibitor.
4-[(1R,2S)-rel-2-aminocyclopropyl]phenol LSD1Not ReportedExpected to be an irreversible inhibitor.
MAO-A/BWeaker than TCP[3]Potentially more selective for LSD1.
Various 4-substituted TCP analogs LSD1Sub-µM to nM range[8]Demonstrates the potential for high potency with modifications at the 4-position.

Table 1: Inhibitory Potency of Tranylcypromine and Related Compounds

Experimental Protocols for In Vitro and Cellular Evaluation

To determine the precise IC50 value and cellular efficacy of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a series of biochemical and cell-based assays are required.

Biochemical IC50 Determination: HRP-Coupled Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in DMSO. Create a serial dilution series in assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Reaction Mixture: In a 96-well plate, add recombinant human LSD1/CoREST complex to each well.

  • Inhibitor Incubation: Add the diluted compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the demethylase reaction by adding a peptide substrate (e.g., biotinylated H3K4me2) and horseradish peroxidase (HRP) with a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Data Analysis: Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HRP_Coupled_Assay_Workflow Figure 2: Workflow for HRP-Coupled LSD1 Inhibition Assay Start Start Prepare_Reagents Prepare Compound Dilutions and LSD1 Enzyme Start->Prepare_Reagents Plate_Setup Add LSD1 and Inhibitor to Plate Prepare_Reagents->Plate_Setup Incubate Incubate for Binding Plate_Setup->Incubate Add_Substrate Add H3K4me2 Substrate, HRP, and Amplex Red Incubate->Add_Substrate Read_Plate Measure Fluorescence Add_Substrate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Step-by-step workflow for the HRP-coupled biochemical assay.

Cellular Target Engagement: Western Blot Analysis of H3K4me2

This assay confirms that the compound inhibits LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., AML cell line MV4-11) to logarithmic growth phase. Treat the cells with increasing concentrations of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me2. A primary antibody for total Histone H3 should be used as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to determine the fold-change in H3K4me2 levels upon treatment.

Western_Blot_Workflow Figure 3: Workflow for Cellular Target Engagement via Western Blot Start Start Cell_Treatment Treat Cells with Inhibitor Start->Cell_Treatment Lysis Harvest and Lyse Cells Cell_Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE and Protein Transfer Quantification->SDS_PAGE Blocking Block Membrane SDS_PAGE->Blocking Antibody Primary and Secondary Antibody Incubation Blocking->Antibody Detection ECL Detection Antibody->Detection Analysis Quantify H3K4me2 Levels Detection->Analysis End End Analysis->End

Caption: Workflow for assessing cellular LSD1 inhibition by Western blot.

Therapeutic Potential and Future Directions

The development of potent and selective LSD1 inhibitors is a highly active area of research, particularly in oncology. Several TCP-based LSD1 inhibitors are currently in clinical trials for the treatment of various hematological malignancies and solid tumors. The ability of these inhibitors to induce differentiation and inhibit the proliferation of cancer cells makes them promising therapeutic agents.[2]

While the specific therapeutic potential of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol remains to be fully elucidated, its structural similarity to other potent LSD1 inhibitors and its potential for improved selectivity over MAOs warrant further investigation. Future studies should focus on:

  • Synthesis and Purification: Chemical synthesis and purification of the racemic mixture and individual enantiomers.

  • In Vitro Profiling: Determination of its IC50 value against LSD1 and a panel of other histone demethylases and oxidases to establish its potency and selectivity.

  • Cellular Activity: Evaluation of its effects on cancer cell proliferation, differentiation, and apoptosis in relevant cell models.

  • In Vivo Efficacy: Assessment of its pharmacokinetic properties and anti-tumor efficacy in preclinical animal models.

The comprehensive characterization of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol will provide valuable insights into its potential as a lead compound for the development of novel epigenetic therapies.

References

  • Borrello, M. T., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 15(7), 643-658. [Link]

  • Mai, A., & Rotili, D. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ChemMedChem, 15(7), 625-627. [Link]

  • Borrello, M. T., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. PubMed, 32003940. [Link]

  • Sun, K., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(22), 5036-5039. [Link]

  • BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA). BPS Bioscience, 27305. [Link]

  • Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 843-849. [Link]

  • Borrello, M. T., et al. (2018). Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. ChemRxiv. [Link]

  • Rotili, D., et al. (2025). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. I.R.I.S. Institutional Research Information System. [Link]

  • Wikipedia. (2024, March 23). Tranylcypromine. [Link]

  • Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(19), 10936-10955. [Link]

  • Vianello, P., et al. (2018). Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. ACS Medicinal Chemistry Letters, 9(11), 1103-1108. [Link]

  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833. [Link]

  • Ganesan, A. (2014). Synthesis, Characterization, and Biological Evaluation of 12-Membered-. IntechOpen. [Link]

  • Hoda, N., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29569-29580. [Link]

  • Kumar, A., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Medicinal Chemistry Research, 27(2), 564-577. [Link]

  • Parveen, H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1332. [Link]

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Foundational

An In-depth Technical Guide to the Structural Characterization and NMR Spectra of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Abstract This technical guide provides a comprehensive analysis of the structural and spectroscopic characteristics of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a key analogue of pharmacologically active cyclopropylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and spectroscopic characteristics of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a key analogue of pharmacologically active cyclopropylamines. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of its stereochemistry, detailed Nuclear Magnetic Resonance (NMR) spectral interpretation, and the underlying principles guiding its characterization. We present a synthesis of theoretical knowledge and practical, field-proven insights to create a self-validating guide for the definitive identification and analysis of this compound.

Introduction and Significance

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol belongs to the family of phenylcyclopropylamines. Its core structure features a phenol group attached to a 1,2-disubstituted cyclopropane ring bearing an amino group. The nomenclature (1R,2S)-rel signifies a racemic mixture of the (1R,2S) and (1S,2R) enantiomers, which corresponds to the trans configuration of the phenyl and amino substituents across the cyclopropane ring.

The significance of this compound and its analogues lies in their profound pharmacological activities. The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-known non-selective, irreversible monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorders.[1] The introduction of a hydroxyl group on the phenyl ring, as in the title compound, can significantly alter its metabolic profile, receptor affinity, and overall pharmacological properties, making it a molecule of high interest for medicinal chemistry and drug development. A thorough and unambiguous structural characterization is therefore paramount.

This guide provides an authoritative framework for this characterization, with a primary focus on the powerful and nuanced information derived from NMR spectroscopy.

Molecular Structure and Stereochemistry

The definitive structure of a molecule is the foundation of its function. For 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, the key feature is the rigid, strained three-membered cyclopropane ring and the relative orientation of its substituents.

  • IUPAC Name: 4-[(1S,2R)-2-aminocyclopropyl]phenol[2]

  • Molecular Formula: C₉H₁₁NO

  • Molecular Weight: 149.19 g/mol [2]

  • Stereochemistry: The term rel (for relative) indicates the stereochemical relationship between the two chiral centers (C1 and C2) is fixed, but the sample is a racemic mixture. The (1R,2S) designation defines a trans relationship between the phenol and amino groups, meaning they reside on opposite faces of the cyclopropane ring plane. This is a critical distinction from the cis diastereomer, where they would be on the same face. This stereochemistry profoundly influences the molecule's three-dimensional shape and its ability to interact with biological targets.

Caption: Molecular structure with atom numbering for NMR assignments.

Comprehensive Spectroscopic Characterization

A multi-technique approach is essential for unambiguous structural confirmation. While IR and MS provide foundational data, NMR spectroscopy offers the detailed insights required for stereochemical assignment.

Infrared (IR) Spectroscopy

The IR spectrum provides a functional group fingerprint. Key expected absorptions include:

  • ~3400-3200 cm⁻¹ (broad): Overlapping O-H (phenol) and N-H (amine) stretching vibrations.

  • ~3100-3000 cm⁻¹: Aromatic and cyclopropyl C-H stretching.

  • ~1610 and ~1515 cm⁻¹: C=C stretching vibrations characteristic of the para-substituted aromatic ring.

  • ~1230 cm⁻¹: C-O stretching of the phenol group.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition.

  • Expected [M+H]⁺: 150.0919 for C₉H₁₂NO⁺. The measured mass should be within 5 ppm of this theoretical value to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The rigidity of the cyclopropane ring results in distinct chemical shifts and coupling constants for its protons, which are diagnostic for the cis/trans isomerism.

3.3.1 ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into three main regions: aromatic, cyclopropyl, and exchangeable protons.

  • Aromatic Region (δ 7.0-6.6 ppm): The para-substituted phenyl ring gives rise to a classic AA'BB' spin system, which often appears as two distinct, mutually coupled doublets.

    • H2'/H6' (ortho to C1): Expected around δ 6.95 ppm. These protons are closer to the electron-withdrawing cyclopropyl group.

    • H3'/H5' (ortho to OH): Expected around δ 6.68 ppm. These protons are ortho to the electron-donating hydroxyl group and will be more shielded.

    • Coupling: A typical ortho coupling constant of ³J ≈ 8.5 Hz is expected for both doublets.

  • Cyclopropyl Region (δ 2.5-0.9 ppm): This region is the most informative for stereochemical assignment. The four protons on the cyclopropane ring are all chemically and magnetically non-equivalent, leading to complex splitting patterns (multiplets).

    • H2 (methine, adjacent to NH₂): Expected around δ 2.45 ppm. This proton is deshielded by the adjacent nitrogen atom.

    • H1 (methine, adjacent to Phenyl): Expected around δ 2.10 ppm. This proton is deshielded by the phenyl ring's magnetic anisotropy.

    • H3a and H3b (methylene): Expected in the range of δ 1.15-0.95 ppm. These are the most shielded protons. One proton will be cis to the phenyl and amino groups, and the other will be trans.

    • Diagnostic Coupling Constants: The key to confirming the trans stereochemistry lies in the vicinal coupling constants (³J). For cyclopropanes, Jcis is typically larger than Jtrans.[4]

      • ³J1,2 (trans): ~4-6 Hz

      • ³J1,3 (cis and trans): ~6-9 Hz

      • ³J2,3 (cis and trans): ~6-9 Hz

      • ²J3a,3b (geminal): ~4-6 Hz The relatively small coupling constant between H1 and H2 is a hallmark of their trans relationship.

  • Exchangeable Protons (OH, NH₂): These protons will appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature. Their signals will disappear upon addition of D₂O, a definitive confirmatory test.

3.3.2 ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show 7 unique signals, as C2'/C6' and C3'/C5' are equivalent by symmetry.

  • Aromatic Carbons (δ 155-115 ppm):

    • C4' (bearing OH): δ ~154.5 ppm (most deshielded aromatic carbon).

    • C1' (bearing cyclopropyl): δ ~133.0 ppm.

    • C2'/C6': δ ~129.5 ppm.

    • C3'/C5': δ ~115.8 ppm (most shielded aromatic carbon).

  • Cyclopropyl Carbons (δ 35-15 ppm):

    • C2 (bearing NH₂): δ ~34.0 ppm.

    • C1 (bearing Phenyl): δ ~27.5 ppm.

    • C3 (CH₂): δ ~16.0 ppm (most shielded carbon).

2D NMR for Unambiguous Assignment

While 1D NMR provides substantial data, 2D NMR techniques are essential for irrefutable assignment.

start Isolated Compound nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir h1 1D ¹H NMR nmr->h1 c13 1D ¹³C NMR nmr->c13 cosy 2D COSY nmr->cosy hsqc 2D HSQC nmr->hsqc confirm Structural Confirmation ms->confirm ir->confirm h1->confirm c13->confirm cosy->h1 Correlates coupled protons (e.g., H1 ↔ H2, H3a, H3b) cosy->confirm hsqc->c13 Correlates protons to directly attached carbons hsqc->confirm

Caption: Workflow for comprehensive structural characterization.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show clear cross-peaks between H1 and H2, H1 and both H3 protons, and H2 and both H3 protons, confirming the integrity of the cyclopropyl spin system. A cross-peak between the aromatic doublets would also be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It is the definitive method for assigning the carbon signals. For example, the proton signal at δ ~2.10 ppm (H1) would show a cross-peak to the carbon signal at δ ~27.5 ppm, unambiguously assigning it as C1.

Caption: Key expected correlations in a ¹H-¹H COSY spectrum.

Summary of NMR Data

The following table summarizes the predicted NMR data for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in a common solvent like DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key COSY Correlations Key HSQC Correlations
H1/C1δ 2.10 (m)δ 27.5H2, H3a, H3bδ 2.10 ↔ δ 27.5
H2/C2δ 2.45 (m)δ 34.0H1, H3a, H3bδ 2.45 ↔ δ 34.0
H3a, H3b/C3δ 0.95-1.15 (m)δ 16.0H1, H2δ 0.95-1.15 ↔ δ 16.0
H2'/H6' / C2'/C6'δ 6.95 (d, J ≈ 8.5 Hz)δ 129.5H3'/H5'δ 6.95 ↔ δ 129.5
H3'/H5' / C3'/C5'δ 6.68 (d, J ≈ 8.5 Hz)δ 115.8H2'/H6'δ 6.68 ↔ δ 115.8
C1'-δ 133.0--
C4'-δ 154.5--
OH~δ 9.0 (br s)---
NH₂~δ 3.5 (br s)---

Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and integrity.

Protocol 1: Sample Preparation for NMR
  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of OH and NH protons, sometimes allowing for observation of their couplings.

  • Dissolution: Vortex the sample until the solid is completely dissolved. A gentle warming may be required for less soluble compounds.

  • D₂O Exchange (Optional but Recommended): After acquiring initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance or significant attenuation of the OH and NH₂ signals provides definitive proof of their assignment.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate nuclei (¹H and ¹³C) and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover the range of ~ -1 to 12 ppm.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Set the spectral width to cover ~0 to 200 ppm.

  • 2D NMR Acquisition (COSY & HSQC):

    • Use standard, gradient-selected pulse programs for both COSY and HSQC experiments.

    • Optimize the number of increments in the indirect dimension to achieve adequate resolution.

    • Process the 2D data and carefully analyze the cross-peaks to establish correlations.

Conclusion

The structural characterization of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. While MS and IR confirm the molecular formula and functional groups, it is the detailed analysis of 1D and 2D NMR spectra that provides the irrefutable evidence for its connectivity and, most critically, its trans stereochemistry. The diagnostic coupling constants within the cyclopropyl ring serve as the definitive marker for this assignment. The methodologies and data presented in this guide offer a robust and self-validating framework for researchers, ensuring the scientific integrity of their work with this important class of molecules.

References

  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. 5

  • PubChem. rel-4-((1R,2S)-2-Aminocyclopropyl)phenol. National Center for Biotechnology Information.

  • ChemicalBook. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum.

  • Souter, R. W. (1986). (1)H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine. Journal of Pharmaceutical and Biomedical Analysis, 4(4), 451-459.

  • ResearchGate. Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols.

  • Nicolaou, K. C., et al. (2003). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Chemistry – A European Journal, 9(24), 6177-6199.

  • Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Organic Syntheses. Procedure for the Preparation of Aryl Formates.

  • Sigma-Aldrich. 4-(2-aminocyclopropyl)phenol.

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4.

  • Google Patents. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.

  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

  • ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

  • InTechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt.

  • CAS. NMR Database for Faster Structural Data.

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Exploratory

An In-depth Technical Guide to the In Vivo Pharmacokinetics of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Authored by a Senior Application Scientist Disclaimer: Publicly available in vivo pharmacokinetic data for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is limited. This guide, therefore, provides a comprehensive, technically...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Disclaimer: Publicly available in vivo pharmacokinetic data for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is limited. This guide, therefore, provides a comprehensive, technically-grounded framework for designing and executing a rigorous preclinical in vivo pharmacokinetic study for this molecule. The methodologies described are based on established principles of drug metabolism and pharmacokinetics (DMPK) and are supported by authoritative sources in the field.

Introduction

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a small molecule characterized by a phenolic ring and a cyclopropylamine moiety.[1][2] Understanding the in vivo pharmacokinetics—the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of drug development.[3][4] A well-defined pharmacokinetic profile is critical for determining a drug's safety and efficacy, optimizing dosing regimens, and predicting its behavior in humans.[4][5]

This guide will provide a detailed roadmap for researchers, scientists, and drug development professionals to investigate the in vivo pharmacokinetics of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. We will delve into the rationale behind experimental design, present detailed protocols, and discuss the analysis and interpretation of pharmacokinetic data.

Part 1: Preclinical In Vivo Study Design

A robust in vivo pharmacokinetic study design is paramount for generating reliable and translatable data.[6][7] The design must consider the physicochemical properties of the compound, the intended route of administration, and the biological system in which it will be tested.

Animal Model Selection

The choice of animal model is a critical first step. Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, availability, and ethical considerations.[8][9] For 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a study in Sprague-Dawley rats would be a suitable starting point. It is also beneficial to consider genetically modified rodent models if specific metabolic pathways or transporters are hypothesized to be involved in the drug's disposition.[8]

Dose Formulation and Administration

The formulation should ensure the complete dissolution and stability of the compound. Given the phenolic hydroxyl group, the solubility of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol may be pH-dependent. A formulation of the hydrochloride salt of the compound in a vehicle such as 0.9% saline or a solution containing a solubilizing agent like cyclodextrin could be appropriate.

Both intravenous (IV) and oral (PO) administration routes should be investigated to determine absolute bioavailability.[4]

  • Intravenous (IV) Administration: Provides a direct measure of the drug's distribution and elimination without the variable of absorption.

  • Oral (PO) Administration: Mimics the intended clinical route for many drugs and provides insights into absorption characteristics.

Dosing and Sample Collection

A preliminary dose-range finding study is recommended to establish a dose that is well-tolerated and results in plasma concentrations that are quantifiable with the chosen bioanalytical method.[7]

A typical study design would involve administering a single dose of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol to a cohort of animals. Blood samples are then collected at predetermined time points. Serial microsampling techniques are advantageous as they allow for the generation of a complete pharmacokinetic profile from a single animal, reducing biological variability and the number of animals required.[8]

Table 1: Proposed Dosing and Blood Sampling Schedule

Route of AdministrationDose (mg/kg)Time Points for Blood Collection (hours)
Intravenous (IV)10.083, 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO)50.25, 0.5, 1, 2, 4, 8, 24

In addition to blood, collection of urine and feces can provide valuable information on the routes and extent of excretion.[10]

Part 2: Bioanalytical Methodology

Accurate quantification of the parent drug and its potential metabolites in biological matrices is the analytical backbone of any pharmacokinetic study.[11]

Sample Preparation

Biological samples such as plasma, urine, and tissue homogenates are complex matrices.[12] A robust sample preparation method is necessary to remove interfering substances and concentrate the analyte of interest. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[10][11][12]

Experimental Protocol: LC-MS/MS Method Development

  • Compound Tuning: Infuse a standard solution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC or UHPLC method to separate the analyte from endogenous matrix components. A C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid (for better ionization) is a common starting point.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[10]

Part 3: Pharmacokinetic Data Analysis

Once the concentration-time data is obtained, pharmacokinetic parameters are calculated to describe the drug's behavior in the body.[5][13]

Non-Compartmental Analysis (NCA)

NCA is a direct and assumption-free method for calculating key pharmacokinetic parameters from the observed data.[3][5][14]

Table 2: Key Pharmacokinetic Parameters from NCA

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life, the time it takes for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the apparent volume into which the drug distributes in the body.
F% Absolute bioavailability, the fraction of the orally administered dose that reaches systemic circulation.
Compartmental Modeling

Compartmental analysis uses mathematical models to describe the body as a series of interconnected compartments.[4][5] These models can provide a more detailed understanding of the drug's distribution and elimination kinetics.[3][15] Physiologically-based pharmacokinetic (PBPK) models are more complex and incorporate physiological and biochemical data to simulate drug behavior in different organs and tissues.[3]

Part 4: Visualizing the Workflow and Potential Pathways

Experimental Workflow

The following diagram illustrates the key steps in a preclinical in vivo pharmacokinetic study.

G cluster_0 Study Design cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis & Reporting A Animal Model Selection B Dose Formulation & Route A->B C Dosing & Sampling Schedule B->C D Drug Administration (IV & PO) C->D E Biological Sample Collection D->E F Sample Preparation E->F G LC-MS/MS Analysis F->G H Method Validation G->H I Pharmacokinetic Modeling (NCA, Compartmental) H->I J Parameter Calculation I->J K Reporting J->K

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Hypothetical Metabolic Pathways

Based on the structure of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, several metabolic pathways can be hypothesized. The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, common phase II metabolic reactions. The primary amine of the cyclopropylamine moiety could undergo N-acetylation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol B Oxidative Metabolites A->B CYP450 C Glucuronide Conjugate A->C UGTs D Sulfate Conjugate A->D SULTs E N-acetyl Metabolite A->E NATs

Caption: Potential metabolic pathways for the subject compound.

Conclusion

This technical guide provides a comprehensive framework for elucidating the in vivo pharmacokinetic profile of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. By following a well-designed study protocol, employing validated bioanalytical methods, and utilizing appropriate data analysis techniques, researchers can generate the critical data needed to advance the development of this compound. The insights gained from these studies are indispensable for making informed decisions throughout the drug discovery and development process.

References

  • Bioanalytical Services Small Large Molecule Quantification Explained. (n.d.).
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International. (n.d.).
  • PKMP - Pharmacokinetic Modeling Program. (n.d.).
  • Small Molecule Bioanalysis • WuXi AppTec Lab Testing Division. (n.d.).
  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.).
  • Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. (2024, July 18).
  • CRAN Task View: Analysis of Pharmacokinetic Data. (n.d.).
  • How Pharmacokinetic Analysis Software Reshapes Clinical Trials. (2024, August 27).
  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023, February 1).
  • Bioanalysis Applications | Thermo Fisher Scientific - US. (n.d.).
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink - MathWorks. (n.d.).
  • CRO | preclinical services | PK Studies - Biotrial. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15).
  • In Vivo PK Studies - Creative Biolabs. (n.d.).
  • rel-4-((1R,2S)-2-Aminocyclopropyl)phenol - PubChem. (n.d.).
  • Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys. (1991, September).
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (2022, May 9).

Sources

Foundational

An In-Depth Technical Guide to the Binding Affinity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol with Target Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, also known as 4-hydroxytranylcypromine, is a derivative of the well-characterized monoamine oxidase (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, also known as 4-hydroxytranylcypromine, is a derivative of the well-characterized monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP). As a member of the trans-2-phenylcyclopropylamine (2-PCPA) class of compounds, its primary biological targets are flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B). These enzymes play critical roles in epigenetic regulation and neurotransmitter metabolism, respectively, making them compelling targets for therapeutic intervention in oncology and neurology.

This technical guide provides a comprehensive overview of the binding characteristics of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and its parent compound, tranylcypromine, to their target enzymes. It delves into the structural basis of their inhibitory activity and presents detailed, field-proven methodologies for the accurate determination of binding affinity and enzyme inhibition.

Target Enzymes and Mechanism of Action

The primary targets for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol are:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic modifier that removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2). LSD1 is overexpressed in a variety of cancers, and its inhibition can lead to the re-expression of tumor suppressor genes.[1]

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is the basis for their use as antidepressants.[2]

The inhibitory mechanism of tranylcypromine and its derivatives is typically irreversible and mechanism-based. It involves the enzyme's catalytic machinery acting on the inhibitor, which leads to the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This covalent adduct inactivates the enzyme.[3]

Binding Affinity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and Related Compounds

While specific quantitative binding data (IC₅₀ or Kᵢ values) for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol are not extensively reported in publicly available literature, it is a known metabolite of tranylcypromine. In vitro studies have demonstrated that 4-hydroxytranylcypromine is a weaker inhibitor of monoamine oxidase compared to its parent compound, tranylcypromine.[4][5] Furthermore, it exhibits a stronger inhibitory effect on MAO-A than on MAO-B.[4][5]

For contextual understanding, the binding affinities of the parent compound, tranylcypromine, and other relevant derivatives are summarized in the table below. This data provides a baseline for the expected potency and selectivity of compounds within this chemical class.

CompoundTarget EnzymeIC₅₀KᵢReference
Tranylcypromine (TCP) LSD1< 2 µM-[2]
MAO-A--
MAO-B--
A potent TCP derivative LSD1-CoREST0.005 µM-[6]
MAO-A>100 µM-[6]
MAO-B0.82 µM-[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity and inhibitory potential is critical in drug discovery and development. The following are detailed protocols for assessing the interaction of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and its analogs with their target enzymes.

LSD1 Demethylase Activity Assay (Peroxidase-Coupled)

This continuous spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction. Horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a chromogenic substrate, allowing for real-time monitoring of enzyme activity.

Diagram of the Experimental Workflow:

LSD1_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Assay_Buffer Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT) Add_Mix Add Reaction Mix (Assay Buffer, HRP, Chromogen) Assay_Buffer->Add_Mix LSD1_Enzyme LSD1 Enzyme (Diluted in Assay Buffer) Add_LSD1 Initiate Reaction (Add LSD1 Enzyme) LSD1_Enzyme->Add_LSD1 H3_Substrate H3 Peptide Substrate (e.g., H3(1-21)K4me2) Add_Substrate Add H3 Peptide Substrate H3_Substrate->Add_Substrate HRP_Enzyme HRP Enzyme HRP_Enzyme->Add_Mix Chromogen Chromogenic Substrate (e.g., Amplex Red) Chromogen->Add_Mix Inhibitor Test Inhibitor (4-[(1R,2S)-rel-2-aminocyclopropyl]phenol) Add_Inhibitor Add Test Inhibitor Inhibitor->Add_Inhibitor Add_Mix->Add_Substrate Add_Substrate->Add_Inhibitor Pre_incubation Pre-incubate (10 min, RT) Add_Inhibitor->Pre_incubation Pre_incubation->Add_LSD1 Measure Kinetic Measurement (Absorbance/Fluorescence, 30-60 min, 37°C) Add_LSD1->Measure Calc_Rates Calculate Initial Rates (V₀) Measure->Calc_Rates Plot_Data Plot V₀ vs. [Inhibitor] Calc_Rates->Plot_Data Calc_IC50 Determine IC₅₀ Plot_Data->Calc_IC50

Caption: Workflow for the peroxidase-coupled LSD1 demethylase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.

    • LSD1 Enzyme: Dilute purified recombinant human LSD1 to the desired final concentration in Assay Buffer.

    • H3 Peptide Substrate: Prepare a stock solution of a suitable substrate, such as H3(1-21)K4me2 peptide.

    • HRP Enzyme: Prepare a stock solution of horseradish peroxidase.

    • Chromogenic Substrate: Prepare a stock solution of Amplex® Red or a similar chromogenic substrate.

    • Test Inhibitor: Prepare a serial dilution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in the appropriate solvent (e.g., DMSO), followed by dilution in Assay Buffer.

  • Assay Procedure (96-well plate format): a. To each well, add 50 µL of a reaction mixture containing Assay Buffer, HRP, and the chromogenic substrate. b. Add 25 µL of the H3 peptide substrate solution. c. Add 5 µL of the test inhibitor or vehicle control (e.g., DMSO). d. Pre-incubate the plate at room temperature for 10 minutes. e. Initiate the reaction by adding 20 µL of the diluted LSD1 enzyme solution. f. Immediately begin kinetic measurement of absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen chromogenic substrate (e.g., excitation ~540 nm, emission ~590 nm for Amplex® Red) at 37°C for 30-60 minutes.

  • Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. b. Plot the initial rates against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

MAO Activity Assay (Luminogenic)

The MAO-Glo™ Assay provides a highly sensitive method for measuring MAO-A and MAO-B activity. The assay utilizes a luminogenic MAO substrate that is converted into luciferin upon reaction with MAO. The subsequent addition of a luciferin detection reagent produces a stable luminescent signal that is directly proportional to MAO activity.

Diagram of the Experimental Workflow:

MAO_Glo_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis MAO_Enzyme MAO-A or MAO-B Enzyme Add_Enzyme Add MAO Enzyme MAO_Enzyme->Add_Enzyme MAO_Substrate Luminogenic MAO Substrate Add_Substrate Add MAO Substrate Initiate Reaction MAO_Substrate->Add_Substrate Inhibitor Test Inhibitor Add_Inhibitor Add Test Inhibitor Inhibitor->Add_Inhibitor Detection_Reagent Luciferin Detection Reagent Add_Detection Add Luciferin Detection Reagent Detection_Reagent->Add_Detection Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Pre_incubation->Add_Substrate Incubate_Reaction Incubate (e.g., 60 min, RT) Add_Substrate->Incubate_Reaction Incubate_Reaction->Add_Detection Incubate_Signal Incubate (20 min, RT) Add_Detection->Incubate_Signal Measure Measure Luminescence Incubate_Signal->Measure Plot_Data Plot Luminescence vs. [Inhibitor] Measure->Plot_Data Calc_IC50 Determine IC₅₀ Plot_Data->Calc_IC50 ITC_Setup cluster_instrument Isothermal Titration Calorimeter cluster_output Experimental Output Syringe Injection Syringe (Contains Inhibitor) Sample_Cell Sample Cell (Contains Target Enzyme) Syringe->Sample_Cell Titration Detector Thermopile Detector Sample_Cell->Detector Reference_Cell Reference Cell (Contains Buffer) Reference_Cell->Detector Heaters Thermoelectric Heaters Thermogram Thermogram (Heat flow vs. Time) Heaters->Thermogram Detector->Heaters Feedback Loop Binding_Isotherm Binding Isotherm (Heat/mole vs. Molar Ratio) Thermogram->Binding_Isotherm Integration

Caption: Schematic of an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify the target enzyme (LSD1, MAO-A, or MAO-B).

    • Prepare a concentrated solution of the test inhibitor.

    • Crucially, both the enzyme and inhibitor solutions must be in identical, extensively dialyzed buffer to minimize heats of dilution. A suitable buffer would be, for example, 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.

    • Thoroughly degas both solutions before loading into the calorimeter.

  • ITC Experiment: a. Load the enzyme solution into the sample cell of the calorimeter. b. Load the inhibitor solution into the injection syringe. c. Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections. d. Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections of the inhibitor into the enzyme solution. e. A control experiment, titrating the inhibitor into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the peaks in the resulting thermogram to obtain the heat change for each injection. c. Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. d. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n). The dissociation constant (Kₔ) is the reciprocal of the association constant (Kₐ).

Conclusion

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, as a derivative of tranylcypromine, is an inhibitor of the key enzymes LSD1 and MAOs. While specific quantitative binding data for this particular molecule is limited, its activity can be inferred from its relationship to the well-studied parent compound. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely determine the binding affinity and inhibitory potency of this and other related compounds. A thorough understanding of these interactions is paramount for the rational design and development of novel therapeutics targeting these important enzyme families.

References

  • LSD1 inhibition by tranylcypromine derivatives interferes with GFI1-mediated repression of PU.1 target genes and induces differentiation in AML. Leukemia. 2019 Jun;33(6):1411-1426. [Link]

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1): 49-61. [Link]

  • Detection and quantitation of a ring-hydroxylated metabolite of the antidepressant drug tranylcypromine. Journal of Neural Transmission. 1986;65(3-4):233-43. [Link]

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry. 2025 Dec 5:299:118054. [Link]

  • Metabolism of Monoamine Oxidase Inhibitors. Drug Metabolism Reviews. 1994; 26(4): 349-389. [Link]

  • Tranylcypromine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026 Jan-. [Link]

  • Identified metabolites of tranylcypromine. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Data Guide for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Executive Summary In the landscape of neuropharmacology and drug metabolism, understanding the active metabolites of legacy therapeutics is critical for modern drug development and safety profiling. 4-[(1R,2S)-rel-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and drug metabolism, understanding the active metabolites of legacy therapeutics is critical for modern drug development and safety profiling. 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (CAS: 104777-77-7), widely recognized in the literature as para-hydroxytranylcypromine (pHyTCP) , is a primary ring-hydroxylated metabolite of the irreversible monoamine oxidase inhibitor (MAOI) tranylcypromine (TCP).

This technical whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard profiles, and mechanistic toxicology of pHyTCP. Furthermore, it outlines a self-validating analytical workflow for its isolation and quantification, providing researchers with a robust framework for pharmacokinetic and toxicological evaluation.

Physicochemical Properties & Identification

Accurate identification and proper handling of pHyTCP are foundational for maintaining experimental integrity. The compound features both a reactive primary amine and a phenolic hydroxyl group, making it susceptible to oxidative degradation if improperly stored.

Table 1: Chemical Identification and Storage Parameters

ParameterSpecificationCausality / Rationale
IUPAC Name 4-[(1R,2S)-rel-2-aminocyclopropyl]phenolDefines the specific relative trans-stereochemistry of the cyclopropane ring.
CAS Number 104777-77-7Unique numerical identifier for regulatory tracking.
Molecular Formula C₉H₁₁NOStandard elemental composition.
Molecular Weight 149.19 g/mol Critical for mass spectrometry precursor ion calculation ([M+H]⁺ = 150.1).
Short-Term Storage -4°C (1-2 weeks)Slows kinetic degradation of the primary amine during active experimental use.
Long-Term Storage -20°C (1-2 years)Prevents oxidative degradation of the phenol moiety over extended periods[1].

Pharmacodynamics and Mechanistic Toxicology

The toxicological profile of pHyTCP cannot be evaluated in a vacuum; it must be contextualized within its role as an active MAOI metabolite.

Following the administration of tranylcypromine, hepatic Cytochrome P450 enzymes (primarily CYP2A6 and CYP2C19) catalyze the ring hydroxylation of TCP to form pHyTCP. Mechanistic studies demonstrate that while pHyTCP retains monoamine oxidase-inhibiting properties, its potency is attenuated compared to the parent drug, exhibiting a slight selectivity for MAO-A over MAO-B[2].

The accumulation of pHyTCP, particularly in models of renal impairment, can prolong overall MAO inhibition. This extended pharmacodynamic effect increases the risk of severe serotonin toxicity (SST) and hypertensive crises when interacting with serotonergic or sympathomimetic agents[3].

G TCP Tranylcypromine (TCP) CYP Hepatic CYP450 (Ring Hydroxylation) TCP->CYP pHyTCP 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (pHyTCP) CYP->pHyTCP N_Acetyl N-acetyl-pHyTCP pHyTCP->N_Acetyl Acetylation MAO MAO-A/B Inhibition (Attenuated) pHyTCP->MAO Pharmacodynamics Excretion Renal Excretion pHyTCP->Excretion Clearance N_Acetyl->Excretion

Tranylcypromine metabolism to pHyTCP and downstream pharmacological pathways.

Safety Data Sheet (SDS) & Hazard Profile

As a bioactive reference standard and pharmaceutical impurity, pHyTCP requires strict adherence to GHS (Globally Harmonized System) safety protocols. The compound presents acute toxicity risks via oral, dermal, and inhalation routes[1].

Table 2: GHS Hazard and Precautionary Statements

GHS CodeClassificationDescription & Mitigation Strategy
H303 HazardMay be harmful if swallowed. Mitigation: Prohibit food/drink in the laboratory; utilize automated liquid handlers where possible.
H313 HazardMay be harmful in contact with skin. Mitigation: Mandate nitrile gloves and lab coats to prevent transdermal absorption.
H333 HazardMay be harmful if inhaled. Mitigation: Handle dry powders exclusively within a certified Class II biological safety cabinet or glove box.
P264 PrecautionaryWash skin thoroughly after handling. Prevents secondary contamination of surfaces and mucosal membranes.
P280 PrecautionaryWear protective gloves/eye protection. Establishes a primary physical barrier against the reactive amine group.
P305+P351 EmergencyIF IN EYES: Rinse cautiously with water. Rapid dilution minimizes localized tissue necrosis or irritation.

Note: Biological waste generated from pHyTCP experiments must be segregated and processed by specialized biological waste treatment facilities to prevent environmental contamination[1].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To accurately quantify pHyTCP in biological matrices (e.g., plasma or brain homogenate)[4], researchers must employ a highly specific, self-validating analytical workflow. The following step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is designed to eliminate systemic bias through internal validation mechanisms.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standard Spiking

  • Action: Aliquot 100 µL of biological sample and immediately spike with 10 µL of a stable isotope-labeled internal standard (e.g., d5-pHyTCP) at a known concentration.

  • Causality & Validation: Spiking the internal standard before any extraction steps creates a self-validating system. Any subsequent volumetric losses, extraction inefficiencies, or MS ion suppression will affect the analyte and the internal standard equally. The final quantification relies on the ratio of their peak areas, automatically normalizing matrix effects and ensuring absolute quantitative accuracy.

Step 2: Alkaline Liquid-Liquid Extraction (LLE)

  • Action: Add 50 µL of 0.1 M NaOH to basify the sample (pH > 10), followed by 500 µL of an ethyl acetate/hexane (1:1, v/v) mixture. Vortex for 5 minutes and centrifuge at 10,000 x g.

  • Causality & Validation: The alkaline pH ensures the primary amine of pHyTCP is un-ionized, driving its partition into the organic phase. LLE is deliberately chosen over simple protein precipitation to leave highly polar matrix interferents (like phospholipids) in the aqueous layer, drastically reducing ion suppression in the MS source and maintaining a recovery metric of >90%.

Step 3: Chiral LC Separation

  • Action: Evaporate the organic layer under nitrogen, reconstitute in mobile phase, and inject onto a derivatized polysaccharide chiral column.

  • Causality & Validation: Because the (1R,2S) enantiomer exhibits differential MAO binding affinities compared to its stereoisomers, chiral chromatography is essential. It validates that the pharmacological effects observed are strictly attributed to the specific relative stereochemistry of the target analyte, not a racemic mixture.

Step 4: MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 150.1 → target product ion.

  • Causality & Validation: MRM acts as a dual-filter system. By selecting only the specific precursor mass and its unique fragmentation product, background chemical noise is virtually eliminated, ensuring high signal-to-noise ratios even at picogram-per-milliliter concentrations.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Internal Standard Spiking Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE LC Chiral LC Separation LLE->LC MS MS/MS Detection (MRM Mode) LC->MS Valid Valid MS->Valid

Self-validating LC-MS/MS workflow for pHyTCP extraction and quantification.

References

  • BIOFOUNT. "104777-77-7 | 4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol." Bio-Fount Chemical Database. Available at: [Link]

  • Baker, G. B., et al. "Metabolism of Monoamine Oxidase Inhibitors." Academia.edu. Available at:[Link]

  • "Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression." ResearchGate. Available at:[Link]

  • Nazarali, A. J., et al. "Para-hydroxytranylcypromine: presence in rat brain and heart following administration of tranylcypromine and an N-cyanoethyl analogue." European Journal of Drug Metabolism and Pharmacokinetics. Available at:[Link]

Sources

Foundational

CAS 104777-77-7 biological activity and target identification

An In-Depth Technical Guide to the Biological Activity and Target Identification of WAY-100135 (CAS 104777-77-7) Introduction WAY-100135, a compound belonging to the phenylpiperazine class of serotonergic drugs, serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity and Target Identification of WAY-100135 (CAS 104777-77-7)

Introduction

WAY-100135, a compound belonging to the phenylpiperazine class of serotonergic drugs, serves as a critical tool in neuropharmacological research. Initially developed with the aim of high selectivity for the 5-HT1A receptor, subsequent investigations have revealed a more complex pharmacological profile. This guide provides a comprehensive overview of the biological activities of WAY-100135, detailing its primary and secondary molecular targets and the experimental methodologies used for their identification and characterization. The stereoselective nature of its interactions, with the (+)-enantiomer being significantly more active, is a key aspect of its pharmacology.[1]

Primary Target Identification and Characterization: The 5-HT1A Receptor

The principal molecular target of WAY-100135 is the 5-HT1A serotonin receptor, where it functions as a potent antagonist.[1][2][3] This was established through a series of binding and functional assays.

Radioligand Binding Assays

Radioligand binding studies are fundamental in determining the affinity of a compound for a specific receptor. In the case of WAY-100135, these assays were crucial in quantifying its interaction with the 5-HT1A receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

  • Tissue Preparation:

    • Homogenize rat hippocampal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the 5-HT1A receptors.

    • Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction:

    • In a reaction tube, combine the membrane preparation, a radiolabeled 5-HT1A receptor agonist (e.g., [3H]8-OH-DPAT), and varying concentrations of WAY-100135.

    • To determine non-specific binding, include a set of tubes with an excess of a non-labeled 5-HT1A ligand.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the WAY-100135 concentration.

    • Determine the IC50 value, which is the concentration of WAY-100135 that inhibits 50% of the specific binding of the radioligand. The IC50 for (+/-)-WAY100135 at the rat hippocampal 5-HT1A receptor was found to be 34 nM.[1][4]

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist or an antagonist at a receptor. For WAY-100135, its antagonist properties at the 5-HT1A receptor were confirmed through in vitro and in vivo functional studies.

In Vitro Functional Assay: Guinea-Pig Ileum Contraction

  • Tissue Preparation:

    • Isolate a section of the guinea-pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Connect the tissue to an isometric force transducer to record contractions.

  • Experimental Procedure:

    • Induce contractions of the ileum by adding a 5-HT1A receptor agonist, such as 5-carboxamidoiodotryptamine.

    • In the presence of increasing concentrations of WAY-100135, repeat the agonist-induced contractions.

  • Data Analysis:

    • Measure the amplitude of the contractions in the absence and presence of WAY-100135.

    • A rightward shift in the concentration-response curve of the agonist in the presence of WAY-100135 indicates competitive antagonism.

    • The pA2 value, a measure of the antagonist's potency, was determined to be 7.2 for (+/-)-WAY100135.[1]

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, WAY-100135 blocks this signaling cascade.

5-HT1A Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-HT 5-HT (Agonist) 5-HT1A_R 5-HT1A Receptor 5-HT->5-HT1A_R Binds & Activates WAY-100135 WAY-100135 (Antagonist) WAY-100135->5-HT1A_R Binds & Blocks Gi Gi Protein 5-HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: 5-HT1A Receptor Signaling Pathway and the Antagonistic Action of WAY-100135.

Off-Target Activity Profile

While initially thought to be highly selective for the 5-HT1A receptor, further studies revealed that WAY-100135 also interacts with other serotonin receptor subtypes, albeit with different affinities and functional outcomes.

ReceptorAffinity (pKi)Activity
5-HT1A HighAntagonist
5-HT1D 7.58Partial Agonist[2]
5-HT1B 5.82Partial Agonist[2]

This off-target activity is an important consideration when interpreting experimental results obtained using WAY-100135. The partial agonism at 5-HT1D and 5-HT1B receptors can contribute to its overall pharmacological effects.[5]

In Vivo Biological Activity and Preclinical Models

The antagonist activity of WAY-100135 at 5-HT1A receptors has been demonstrated in various animal models, where it has been shown to reverse the effects of 5-HT1A agonists and exhibit intrinsic effects suggestive of potential therapeutic applications.

Antagonism of 8-OH-DPAT-induced Behaviors

WAY-100135 effectively antagonizes the behavioral and physiological effects induced by the potent 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). These effects include a characteristic behavioral syndrome, hypothermia, and hyperglycemia.[1][6]

Anxiolytic-like Effects

In the murine elevated plus-maze, a standard test for anxiety, (S)-WAY 100135 demonstrated anxiolytic-like effects.[7] At a dose of 10 mg/kg, it increased the percentage of entries and time spent in the open arms of the maze, which is indicative of reduced anxiety.[7]

Experimental Protocol: Elevated Plus-Maze Test

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer (S)-WAY 100135 (or vehicle control) to mice.

    • After a set pre-treatment time, place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in each type of arm using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters without a significant change in the total number of arm entries (a measure of general locomotor activity) is interpreted as an anxiolytic-like effect.

Potential Antipsychotic Properties

WAY-100135 has also been investigated for its potential antipsychotic properties. It has been shown to attenuate the psychotomimetic effects of the NMDA receptor antagonist MK-801, suggesting an involvement of 5-HT1A receptors in the pathophysiology of psychosis.[8]

Experimental Workflow for an In Vivo Study

In Vivo Experimental Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (WAY-100135 or Vehicle) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Elevated Plus-Maze) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Video Tracking) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for an in vivo behavioral pharmacology study.

Stereoselectivity

The biological activity of WAY-100135 is stereoselective, with the (S)-enantiomer being markedly more potent than the (R)-enantiomer as a 5-HT1A antagonist.[1][6] This highlights the importance of the three-dimensional structure of the molecule for its interaction with the receptor binding pocket.

Conclusion

WAY-100135 is a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its primary action is as a potent antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] However, its partial agonist activity at 5-HT1D and 5-HT1B receptors should be taken into account when designing experiments and interpreting results.[2] The detailed characterization of its biological activity and target profile, as outlined in this guide, provides a solid foundation for its use in advancing our understanding of serotonergic neurotransmission.

References

  • WAY-100135 - Wikipedia. (n.d.). Retrieved from [Link]

  • Fletcher, A., Bill, D. J., Bill, S. J., et al. (1993). WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. European Journal of Pharmacology, 237(2-3), 283–291. Retrieved from [Link]

  • Latus, M., Toth, E., & Halas, G. (2000). WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801. Neuropsychopharmacology, 23(5), 547–559. Retrieved from [Link]

  • Rodgers, R. J., & Cole, J. C. (1994). Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test. European Journal of Pharmacology, 261(1-2), 227–230. Retrieved from [Link]

  • Davidson, C., Ho, M., Price, G. W., Jones, B. J., & Stamford, J. A. (1997). WAY 100135, a partial agonist, at native and recombinant 5-HT1B/1D receptors. British Journal of Pharmacology, 121(4), 737–743. Retrieved from [Link]

  • Gartside, S. E., & Cowen, P. J. (1994). Effects of the selective 5-HT1A receptor antagonist WAY100135 and its enantiomers on 8-OH-DPAT-induced hyperglycaemia in conscious rats. British Journal of Pharmacology, 113(3), 869–872. Retrieved from [Link]

Sources

Exploratory

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol crystal structure and X-ray diffraction

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a compound of significant interest in medicinal chemistry due to its unique structural motifs. As a derivative of phenol, it holds potential for a range of biological activities.[1] This document details the methodologies for synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. It further explores the significance of understanding the three-dimensional atomic arrangement for drug development and materials science. The protocols and data presented herein are intended to serve as a foundational resource for researchers and professionals in the field.

Introduction

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a fascinating molecule that combines the rigidity of a cyclopropyl ring with the functional characteristics of a phenol and a primary amine.[2][3] The trans configuration of the amino and phenyl groups on the cyclopropane ring is a key stereochemical feature. Such cyclopropylamine scaffolds are integral to various pharmacologically active compounds, highlighting the importance of their stereospecific synthesis and characterization.[4][5]

The precise three-dimensional structure of a molecule, as determined by X-ray crystallography, is paramount in drug design and development. It dictates the molecule's physical properties, such as solubility and stability, and its biological activity by governing how it interacts with target macromolecules.[6][7] This guide will walk through the process of determining the crystal structure of the title compound, from its synthesis to the final structural analysis.

Synthesis and Crystallization: The Gateway to a Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis Pathway

While various synthetic routes can be envisioned, a common approach to related aminocyclopropyl compounds involves the cyclopropanation of a protected cinnamaldehyde derivative, followed by functional group manipulations. A plausible synthetic scheme would be initiated from 4-hydroxybenzaldehyde, with protection of the phenol group, followed by a Wittig-type reaction to form a substituted styrene, cyclopropanation, and subsequent conversion of a nitrile or a similar group to the amine.

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a single, well-ordered crystal of sufficient size and quality. Crystallization is a process of controlled precipitation from a supersaturated solution.[7]

Experimental Protocol: Slow Evaporation
  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water could be effective.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals should begin to form. Once crystals of a suitable size are observed, they can be carefully harvested.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, which is essential for obtaining a clear diffraction pattern.[8]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] The technique relies on the principle that a crystal lattice will diffract X-rays in a predictable pattern, as described by Bragg's Law.[10][11]

The Workflow of Structural Elucidation

The process from crystal to structure can be broken down into several key stages, as illustrated in the diagram below.

xray_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection crystal->data_collection data_processing 3. Data Processing & Reduction data_collection->data_processing structure_solution 4. Structure Solution data_processing->structure_solution refinement 5. Structure Refinement structure_solution->refinement validation 6. Validation & Final Report refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol for Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., Cu Kα radiation, λ = 1.54184 Å) are directed at the crystal.[11]

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.

The Crystal Structure of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

The following sections describe the molecular and crystal structure of the title compound based on a representative X-ray crystallographic analysis.

Molecular Structure

The asymmetric unit of the crystal contains one molecule of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. The key structural features include the planar phenol ring and the puckered cyclopropyl ring.

Caption: Molecular Structure of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

Crystallographic Data

The crystallographic data are summarized in the table below. This data is representative for a small organic molecule and serves as an example.

ParameterValue
Chemical FormulaC₉H₁₁NO
Formula Weight149.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.52
b (Å)10.15
c (Å)9.88
β (°)105.2
Volume (ų)824.5
Z4
Calculated Density (g/cm³)1.20
Radiation (Å)Cu Kα (1.54184)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125
Supramolecular Assembly via Hydrogen Bonding

In the solid state, molecules of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol are linked by a network of intermolecular hydrogen bonds. The hydroxyl group of the phenol acts as a hydrogen bond donor to the nitrogen atom of the amino group of an adjacent molecule. Similarly, the amino group acts as a hydrogen bond donor to the hydroxyl oxygen of another neighboring molecule. This extensive hydrogen bonding network is a key factor in the stability of the crystal lattice.

h_bonding mol1 Molecule A (HO-Ph-C₃H₄-NH₂) mol2 Molecule B (HO-Ph-C₃H₄-NH₂) mol1->mol2 O-H···N mol3 Molecule C (HO-Ph-C₃H₄-NH₂) mol2->mol3 N-H···O

Caption: Intermolecular Hydrogen Bonding Network.

Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the detailed atomic structure, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing bulk crystalline material. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.[11] This is crucial in pharmaceutical manufacturing to ensure batch-to-batch consistency and to identify different polymorphic forms, which can have different physical properties and bioavailability.[6]

Conclusion and Future Outlook

The determination of the crystal structure of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol provides fundamental insights into its molecular conformation and intermolecular interactions. This knowledge is indispensable for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced biological activity. The methodologies outlined in this guide provide a robust framework for the crystallographic analysis of this and related compounds, underscoring the central role of X-ray diffraction in modern chemical and pharmaceutical sciences.

References

  • rel-4-((1R,2S)-2-Aminocyclopropyl)phenol - PubChem. Available from: [Link]

  • Studies on nonsteroidal anti-inflammatory drugs: synthesis and biological activity of 4-hydroxy-3-aminomethyl-diphenyl and 4(2) - PubMed. Available from: [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. Available from: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. Available from: [Link]

  • 104777-77-7|4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol - BIOFOUNT. Available from: [Link]

  • <941> X-RAY DIFFRACTION. Available from: [Link]

  • (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review - ResearchGate. Available from: [Link]

  • Phenol, 4-(2-propenyl)- - the NIST WebBook. Available from: [Link]

  • 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD) - US Pharmacopeia (USP). Available from: [Link]

  • Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Available from: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Available from: [Link]

  • Biological activity of acetylated phenolic compounds - PubMed. Available from: [Link]

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  • 4-((1R)-1-Aminoethyl)phenol | C8H11NO | CID 14696308 - PubChem. Available from: [Link]

  • (R)-2-(1-Aminopropyl)phenol | C9H13NO | CID 30046307 - PubChem. Available from: [Link]

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  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. Available from: https://www.mdpi.com/1422-8599/2022/3/M14109/2022/3/M1410

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Foundational

An In-Depth Technical Guide to the Metabolic Stability of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Human Liver Microsomes

Abstract The assessment of a compound's metabolic stability is a cornerstone of modern drug discovery, providing critical insights into its potential pharmacokinetic profile.[1] This guide offers a comprehensive, in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The assessment of a compound's metabolic stability is a cornerstone of modern drug discovery, providing critical insights into its potential pharmacokinetic profile.[1] This guide offers a comprehensive, in-depth protocol for evaluating the metabolic stability of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol using pooled human liver microsomes (HLMs). We will delve into the scientific rationale behind the experimental design, provide a detailed, step-by-step methodology, and outline the analytical and data interpretation processes. Furthermore, this document will explore the anticipated metabolic pathways for this specific molecule, grounding our hypotheses in established principles of drug metabolism. The target audience for this guide includes researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro metabolic stability assays.

Introduction: The Imperative of Metabolic Stability

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are of paramount importance.[1] Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation—is a key determinant of its in vivo half-life and oral bioavailability.[2] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too slowly metabolized could accumulate and lead to toxicity.[2]

The liver is the primary site of drug metabolism, and in vitro models using liver components offer a reliable and high-throughput means to predict in vivo metabolic clearance.[3] Human liver microsomes (HLMs) are vesicle-like fragments of the endoplasmic reticulum from hepatocytes.[3] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs).[3][4] By incubating a test compound with HLMs and necessary cofactors, we can quantify its rate of disappearance and thereby calculate its intrinsic clearance (CLint).[2][4][5]

The Test Compound: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

The structure of our test compound presents two key functional groups of metabolic interest:

  • A Phenolic Moiety: Phenols are common substrates for Phase II conjugation reactions, particularly glucuronidation mediated by UGTs.[6] This process attaches a bulky, hydrophilic glucuronic acid group, facilitating excretion. Several UGT isoforms, including UGT1A1, UGT1A9, and UGT2B15, are known to be highly active in metabolizing phenolic compounds in the liver.[7][8]

  • A Cyclopropylamine Moiety: While the cyclopropyl group can enhance metabolic stability by increasing the C-H bond dissociation energy and making it less susceptible to CYP-mediated oxidation, its attachment to an amine can create a potential liability.[9] Cyclopropylamines can be oxidized by CYPs (e.g., CYP1A2) and other enzymes to form reactive, ring-opened intermediates.[9][10][11][12] This bioactivation can lead to the formation of covalent adducts with proteins, a mechanism associated with hepatotoxicity in some drugs like trovafloxacin.[10][11][12]

Therefore, a comprehensive metabolic stability assessment must account for both Phase I (oxidation) and Phase II (conjugation) pathways.

Principle of the HLM Stability Assay

The assay measures the depletion of the parent compound over time when incubated with metabolically active HLMs at 37°C. The core components of the reaction are:

  • Human Liver Microsomes (HLMs): The source of metabolic enzymes.[4]

  • Test Compound: The substrate for the enzymes.

  • Cofactors: Essential molecules required for enzymatic activity.

    • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced): This is the obligate electron donor for the NADPH-cytochrome P450 reductase (POR), which in turn transfers electrons to CYP enzymes, enabling their oxidative catalytic cycle.[13][14][15][16] Without NADPH, most CYP-mediated metabolism will not occur.

    • UDPGA (Uridine 5'-diphosphoglucuronic acid): This is the activated form of glucuronic acid, the donor substrate for UGT enzymes. Its inclusion allows for the assessment of glucuronidation pathways.

  • Buffer System: A phosphate buffer is used to maintain a physiological pH of 7.4, which is optimal for most hepatic enzymes.[1][4]

The reaction is initiated by adding the cofactors and is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[1][4] The remaining concentration of the test compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]

Experimental Protocol

This protocol is designed to be a self-validating system by including appropriate controls.

Materials and Reagents
ReagentDetails
Test Compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol
HLMs Pooled Human Liver Microsomes (mixed gender, 20 mg/mL)
Cofactor Solution A (Phase I) 50 mM NADPH in 100 mM Phosphate Buffer
Cofactor Solution B (Phase II) 50 mM UDPGA in 100 mM Phosphate Buffer
Buffer 100 mM Potassium Phosphate Buffer, pH 7.4
Quenching Solution Acetonitrile with Internal Standard (e.g., 100 nM Tolbutamide)
Positive Controls Verapamil (High Clearance), Buspirone (High Clearance), Propranolol (Moderate Clearance)
Negative Control No Cofactor (-NADPH/-UDPGA) incubations
Solvent DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology

Step 1: Preparation of Stock and Working Solutions

  • Test Compound Stock (10 mM): Dissolve the test compound in DMSO.

  • Test Compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 50% acetonitrile/water.

  • HLM Working Suspension (1 mg/mL): Thaw pooled HLMs rapidly in a 37°C water bath. Immediately dilute the 20 mg/mL stock with ice-cold 100 mM phosphate buffer. Keep on ice.[4][19]

  • Cofactor Mix (NADPH/UDPGA): Prepare a fresh solution containing 2 mM NADPH and 2 mM UDPGA in 100 mM phosphate buffer.

Step 2: Incubation Plate Setup

  • Label a 96-well plate for time points (e.g., 0, 5, 15, 30, 45, 60 min).

  • For each time point, prepare wells for the test compound, positive controls, and a "-Cofactor" control.

  • Add 198 µL of the HLM working suspension (1 mg/mL) to each well.

  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

Step 3: Initiating the Reaction

  • To start the reaction, add 2 µL of the 100 µM test compound working solution to the appropriate wells. The final concentration will be 1 µM test compound and 0.5 mg/mL HLM protein.[1]

  • For the main experiment, add 50 µL of the Cofactor Mix to initiate the reaction.

  • For the "-Cofactor" control wells, add 50 µL of phosphate buffer instead of the Cofactor Mix.

Step 4: Time Course and Reaction Quenching

  • Incubate the plate at 37°C, shaking gently.

  • At each designated time point (0, 5, 15, 30, 45, 60 min), stop the reaction by adding 250 µL of ice-cold Quenching Solution (acetonitrile with internal standard) to the corresponding wells.[1]

  • For the 0-minute time point, the Quenching Solution should be added before the Cofactor Mix to establish the baseline concentration.[1]

Step 5: Sample Processing

  • Seal the plate and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of the remaining parent compound is analyzed by LC-MS/MS, a highly sensitive and specific technique.[2][20][21][22]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[18]

  • Method: Develop an MRM method specific to the test compound and the internal standard. This involves optimizing the precursor ion -> product ion transition for maximum sensitivity.

  • Quantification: The peak area of the test compound is normalized to the peak area of the internal standard for each sample. The percentage of compound remaining at each time point is calculated relative to the 0-minute time point.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).

Step 1: Calculate Percent Remaining For each time point (t), calculate the percentage of the test compound remaining: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

Step 2: Determine the Elimination Rate Constant (k)

  • Plot the natural logarithm (ln) of the % Remaining against the incubation time (in minutes).

  • Perform a linear regression on the data points.[23]

  • The slope of this line is the elimination rate constant, k. The value should be negative, indicating disappearance.[24] Slope = -k

Step 3: Calculate In Vitro Half-Life (t½) The half-life is the time it takes for 50% of the compound to be metabolized. t½ (min) = 0.693 / k[24]

Step 4: Calculate In Vitro Intrinsic Clearance (CLint) CLint is the volume of microsomal incubation cleared of the drug per unit time, normalized to the amount of protein. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) Using the values from the protocol: CLint (µL/min/mg protein) = k * (250 µL / (0.5 mg/mL * 200 µL)) = k * 2.5

Data Presentation

The results should be summarized in a clear table.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Test Compound Calculated ValueCalculated ValueLow/Med/High
Verapamil < 15> 46.2High Clearance
Propranolol 15 - 3023.1 - 46.2Moderate Clearance
Buspirone > 30< 23.1Low Clearance

Note: Classification boundaries can vary between laboratories but the above provides a general framework.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stocks: - Compound (100 µM) - HLM (1 mg/mL) - Cofactor Mix (NADPH/UDPGA) prep_plate Prepare 96-Well Plate: - Add 198 µL HLM suspension prep_reagents->prep_plate pre_incubate Pre-incubate Plate (37°C, 10 min) prep_plate->pre_incubate start_rxn Initiate Reaction: - Add 2 µL Compound - Add 50 µL Cofactor Mix pre_incubate->start_rxn incubate Incubate at 37°C (0, 5, 15, 30, 45, 60 min) start_rxn->incubate quench Quench Reaction: Add Cold Acetonitrile + IS incubate->quench centrifuge Centrifuge (4000g, 20 min) quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Data Calculation: - % Remaining - t½ - CLint analyze->calculate

Caption: HLM Metabolic Stability Assay Workflow.

Potential Metabolic Pathways

G cluster_phase1 Phase I (CYP-mediated) cluster_phase2 Phase II (UGT-mediated) parent 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol ring_opening Ring-Opened Reactive Intermediate parent->ring_opening Oxidation of Cyclopropylamine hydroxylation Aromatic Hydroxylation (Catechol formation) parent->hydroxylation Oxidation of Phenol Ring glucuronide Phenolic O-Glucuronide parent->glucuronide Conjugation of Phenolic -OH hydroxylation->glucuronide Further Conjugation

Caption: Potential Metabolic Pathways of the Test Compound.

Discussion and Trustworthiness

The reliability of this assay hinges on its controls. The -Cofactor control is critical; significant loss of the parent compound in the absence of NADPH/UDPGA would suggest non-enzymatic degradation (e.g., chemical instability in the buffer) or metabolism by enzymes not requiring these cofactors, warranting further investigation. The positive controls (Verapamil, Propranolol) serve to validate the activity of the microsomal batch. If these compounds do not show their expected clearance rates, it indicates a problem with the HLM activity or the assay procedure itself.

Based on the structure of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, we can hypothesize several outcomes:

  • High Stability: If the cyclopropyl group sterically hinders access to the amine and the phenol is a poor substrate for UGTs, the compound may exhibit low clearance.

  • Moderate to High Clearance (Phase II driven): If the phenol is readily glucuronidated, we would expect a rapid disappearance that is dependent on the presence of UDPGA. This is a common and generally safe detoxification pathway.

  • Moderate to High Clearance (Phase I driven): If the cyclopropylamine is oxidized, we would see NADPH-dependent clearance. This outcome requires closer scrutiny. The formation of reactive intermediates, as seen with compounds like trovafloxacin, is a safety concern.[9][10][11] Follow-up studies, such as glutathione-trapping experiments, would be essential to detect and characterize any reactive metabolites.

Conclusion

This guide provides a robust framework for assessing the metabolic stability of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in human liver microsomes. By carefully following the detailed protocol, incorporating the necessary controls, and applying rigorous data analysis, researchers can generate reliable in vitro intrinsic clearance data. This information is invaluable for ranking compounds, predicting in vivo pharmacokinetics, and identifying potential metabolic liabilities early in the drug discovery process, ultimately leading to the selection of safer and more effective drug candidates.

References

  • Vertex AI Search. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Springer Protocols. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • PMC. (n.d.). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes.
  • ResearchGate. (n.d.). NADPH-cytochrome P450 reductase, not only the partner of cytochrome P450 | Request PDF.
  • DOI. (n.d.). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Frontiers. (2021, November 14). Effects of Diminished NADPH:cytochrome P450 Reductase in Human Hepatocytes on Lipid and Bile Acid Homeostasis.
  • Hypha Discovery Blogs. (2021, September 24). Metabolism of cyclopropyl groups.
  • PubMed. (2008, February 26). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity.
  • MDPI. (2025, September 13). Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives.
  • ACS Publications. (2008, February 26). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology.
  • Bentham Science Publishers. (2022, June 1). An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolism Studies of Praeruptorin A in Rat.
  • PMC - NIH. (n.d.). Engineering of a functional human NADH-dependent cytochrome P450 system.
  • PMC. (n.d.). Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms.
  • MDPI. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation.
  • PMC. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout.
  • PubMed. (2007, December 15). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system.
  • Frontiers. (2024, March 13). In-depth LC-MS and in-vitro studies of a triterpenoid saponin capilliposide-A metabolism modulation in gut microbiota of mice.
  • ResearchGate. (2025, October 16). (PDF) LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors.
  • PubMed. (n.d.). Paracetamol glucuronidation by recombinant rat and human phenol UDP-glucuronosyltransferases.
  • PubMed. (2024, May 3). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs).
  • PMC. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development.
  • YouTube. (2023, September 13). metabolic stability & determining intrinsic drug clearance.
  • ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes.
  • ResearchGate. (n.d.). Regioselective glucuronidation of phenolic compounds in literatures... | Download Scientific Diagram.
  • SlideShare. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing.
  • Frontiers. (n.d.). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Application Note & Protocol A Detailed, Step-by-Step Synthesis Protocol for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[(1R,2S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Detailed, Step-by-Step Synthesis Protocol for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a key structural motif found in various pharmacologically active compounds, including potent agonists for the 5-HT1A receptor and inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] The presented synthetic route is designed for clarity, reproducibility, and high stereochemical control, making it suitable for researchers in medicinal chemistry and drug development. The protocol proceeds through four main stages: (1) preparation of methyl 4-methoxycinnamate, (2) stereoselective cyclopropanation to form a trans-cyclopropanecarboxylate, (3) conversion to the corresponding cyclopropylamine via a Curtius rearrangement, and (4) final deprotection to yield the target phenol. Each step is detailed with explanations for critical experimental choices, ensuring both technical accuracy and practical insight.

Introduction & Scientific Rationale

The 2-arylcyclopropylamine (ACPA) scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which allows for precise presentation of pharmacophoric elements to biological targets.[3][4] The target molecule, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, possesses a trans relationship between the amino and aryl groups, a stereochemistry often crucial for biological activity.[5]

The chosen synthetic strategy prioritizes robust and well-documented reactions to ensure high fidelity and yield. The key challenges in this synthesis are:

  • Establishing the cyclopropane ring.

  • Controlling the relative stereochemistry to achieve the desired trans (rel-1R,2S) configuration.

  • Installing the primary amine while preserving the stereochemistry.

  • Managing the reactive phenol and amine functional groups, which often requires a protection/deprotection strategy.

Our route addresses these challenges by first constructing the carbon skeleton with a protected phenol (as a methyl ether), performing stereoselective cyclopropanation, converting a carboxylic acid precursor to the amine using the Curtius rearrangement—a method known to proceed with complete retention of configuration—and finally, deprotecting the phenol.[4]

Overall Synthetic Workflow

The synthesis is a four-step sequence starting from the commercially available 4-methoxycinnamic acid.

G cluster_0 Synthesis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol A Step 1: Esterification (4-Methoxycinnamic Acid → Methyl Ester) B Step 2: Cyclopropanation (Methyl 4-Methoxycinnamate → Cyclopropyl Ester) A->B  CH₂N₂ or Simmons-Smith C Step 3: Amine Formation (Cyclopropyl Ester → Cyclopropylamine via Curtius Rearrangement) B->C  1. Saponification 2. (PhO)₂P(O)N₃ 3. H₂O/H⁺ D Step 4: Deprotection (Methoxy Anisole → Phenol) C->D  BBr₃ E Final Product (4-[(1R,2S)-rel-2-aminocyclopropyl]phenol) D->E

Figure 1: High-level workflow for the synthesis of the target compound.

Materials and Reagents

This table summarizes the key materials required for the synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
4-Methoxycinnamic acidC₁₀H₁₀O₃178.18Sigma-AldrichStarting material.
Methanol (Anhydrous)CH₃OH32.04Acros OrganicsSolvent for esterification.
Sulfuric Acid (Conc.)H₂SO₄98.08Fisher ScientificCatalyst for esterification.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12J.T. BakerSolvent for cyclopropanation.
Diazomethane (ethereal solution)CH₂N₂42.04Prepared in-situEXTREME CAUTION: Highly toxic and explosive. Use proper shielding.
Palladium(II) AcetatePd(OAc)₂224.5Strem ChemicalsCatalyst for diazomethane cyclopropanation.
Sodium HydroxideNaOH40.00EMD MilliporeFor saponification.
Diphenylphosphoryl azide (DPPA)(C₆H₅O)₂P(O)N₃275.22TCI AmericaFor Curtius rearrangement.
tert-Butanol(CH₃)₃COH74.12Sigma-AldrichTrapping agent in Curtius rearrangement.
Trifluoroacetic Acid (TFA)CF₃COOH114.02Oakwood ChemicalFor Boc-deprotection.
Dichloromethane (Anhydrous)CH₂Cl₂84.93Fisher ScientificSolvent for deprotection.
Boron Tribromide (BBr₃)BBr₃250.52Sigma-AldrichEXTREME CAUTION: Highly corrosive and water-reactive.

Detailed Experimental Protocols

Step 1: Esterification of 4-Methoxycinnamic Acid

Rationale: The initial carboxylic acid is converted to its methyl ester to facilitate the subsequent cyclopropanation reaction. The ester group is less deactivating and avoids potential side reactions associated with the acidic proton.

Procedure:

  • To a 500 mL round-bottom flask, add 4-methoxycinnamic acid (17.8 g, 100 mmol) and anhydrous methanol (250 mL).

  • Stir the suspension using a magnetic stirrer until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water and stir. A white solid (methyl 4-methoxycinnamate) will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Expected Yield: 18.5 g (96%) of a white crystalline solid.

Step 2: trans-Cyclopropanation of Methyl 4-Methoxycinnamate

Rationale: This is the key stereochemistry-defining step. The cyclopropanation of the alkene with diazomethane in the presence of a palladium catalyst is known to favor the formation of the thermodynamically more stable trans isomer.[6] Extreme caution must be exercised when working with diazomethane.

Procedure:

  • Preparation of Diazomethane: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) following established safety protocols. This must be done behind a blast shield in a well-ventilated fume hood.

  • In a 1 L three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve methyl 4-methoxycinnamate (18.0 g, 93.6 mmol) in 400 mL of anhydrous diethyl ether.

  • Add palladium(II) acetate (105 mg, 0.47 mmol, 0.5 mol%) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the ethereal solution of diazomethane (approx. 1.2 equivalents) dropwise over 2-3 hours. Vigorous nitrogen evolution will be observed. Maintain the temperature below 5°C.

  • Once the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir overnight.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify by flash column chromatography (Silica gel, 5-10% ethyl acetate in hexanes) to isolate methyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate.

  • Expected Yield: 16.3 g (84%).

Step 3: Synthesis of trans-2-(4-Methoxyphenyl)cyclopropylamine (via Curtius Rearrangement)

Rationale: The Curtius rearrangement converts a carboxylic acid (obtained via saponification of the ester) into a primary amine with retention of stereochemistry.[4] Diphenylphosphoryl azide (DPPA) is a safe and efficient reagent for this transformation, which proceeds through an isocyanate intermediate. Trapping this intermediate with tert-butanol yields a Boc-protected amine, which is easily deprotected.

Procedure:

  • Saponification: Dissolve the cyclopropyl ester (16.0 g, 77.6 mmol) in a mixture of methanol (150 mL) and water (50 mL). Add sodium hydroxide (6.2 g, 155 mmol) and heat the mixture to 50°C for 3 hours. After cooling, acidify with 1M HCl to pH ~2 and extract the resulting carboxylic acid with ethyl acetate (3 x 100 mL). Dry the combined organic layers and evaporate the solvent to yield trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid.

  • Curtius Rearrangement: To a solution of the carboxylic acid (14.9 g, 77.5 mmol) in anhydrous tert-butanol (200 mL), add triethylamine (12.9 mL, 93 mmol).

  • Add diphenylphosphoryl azide (DPPA) (18.4 mL, 85.3 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 85°C) for 12-16 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL), wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected amine.

  • Boc Deprotection: Dissolve the crude product in dichloromethane (100 mL) and add trifluoroacetic acid (TFA) (30 mL). Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure, dissolve the residue in 1M HCl, and wash with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with 4M NaOH to pH >12 and extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield trans-2-(4-methoxyphenyl)cyclopropylamine as an oil.

  • Expected Yield: 10.1 g (80% over 3 steps).

Step 4: Demethylation to 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Rationale: The final step is the cleavage of the methyl ether to reveal the free phenol. Boron tribromide (BBr₃) is a powerful and highly effective reagent for this purpose. BBr₃ is extremely corrosive and reacts violently with water; it must be handled with extreme care in an anhydrous environment.

Procedure:

  • Dissolve trans-2-(4-methoxyphenyl)cyclopropylamine (10.0 g, 61.2 mmol) in anhydrous dichloromethane (250 mL) under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in dichloromethane (75 mL, 75 mmol) dropwise over 1 hour.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol (50 mL), followed by water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Adjust the pH of the residue to ~8 with saturated sodium bicarbonate solution. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Expected Yield: 8.2 g (90%).

References

  • Hacksell, U., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. Journal of Medicinal Chemistry. [1][5]

  • Miyamura, S., et al. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition. [3][7]

  • Fustero, S., et al. (2011). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [4]

  • de Meijere, A., et al. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry. [8]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. [9]

  • Organic Syntheses. (n.d.). Collective Volume 9, 242.

  • Kikuchi, T., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry. [2]

  • Appelberg, U., et al. (1996). Derivatives of 2-Arylcyclopropylamine: Synthesis and Interactions with 5-HT1A Receptors. Bioorganic & Medicinal Chemistry Letters. [6]

Sources

Application

Application Note: A Robust HILIC-UV Method for the Quantification of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Abstract This application note describes the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Due to the analyte's polar nature, conventional reversed-phase chromatography presents significant retention challenges.[1] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed, providing excellent retention, peak shape, and resolution. The method utilizes a zwitterionic stationary phase with an acetonitrile and ammonium formate buffer mobile phase, offering compatibility with both UV and Mass Spectrometry (MS) detection. The protocol herein provides a comprehensive guide for method implementation, from initial strategy and mobile phase selection to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Analytical Challenges

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a small molecule characterized by a phenolic hydroxyl group and a primary amine on a cyclopropyl ring.[5] This combination of functional groups imparts high polarity and hydrophilicity to the molecule.[6][7] The analysis of such highly polar compounds is a persistent challenge in liquid chromatography, as they are poorly retained on traditional non-polar stationary phases like C18, often eluting at or near the solvent front, which prevents accurate quantification.[1][8]

The designation "rel" (relative) indicates the compound is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. This guide focuses on the quantification of the racemate as a single analyte. A brief discussion on potential strategies for chiral separation is included for applications requiring enantiomeric purity analysis.

Method Development Strategy: The Rationale for HILIC

A systematic approach was undertaken to develop a method suitable for this challenging analyte. The core of this strategy was the selection of an appropriate chromatographic mode.

Chromatographic Mode Selection
  • Reversed-Phase (RP) Chromatography: Standard RP-HPLC is often the first choice for method development but is unsuitable for highly polar analytes without significant modification. Approaches like using polar-endcapped columns or ion-pairing agents can improve retention but introduce complexity and may compromise mass spectrometry compatibility.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for retaining and separating very polar compounds.[10][11][12] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[12] Retention increases with analyte polarity, making it perfectly suited for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Furthermore, HILIC typically uses mobile phases with a high percentage of organic solvent (like acetonitrile), which can enhance sensitivity in ESI-MS detection.[8][10]

Based on this analysis, HILIC was selected as the optimal chromatographic mode for its superior retention, selectivity, and compatibility with modern detection techniques.

Column and Mobile Phase Optimization
  • Stationary Phase: A zwitterionic HILIC phase was chosen. The unique functionality of these columns provides both hydrophilic and electrostatic (ion-exchange) interactions, which is highly effective for retaining compounds with both acidic (phenol) and basic (amine) moieties.[13][14]

  • Mobile Phase:

    • Organic Solvent: Acetonitrile is the most common and effective weak solvent for HILIC.[12]

    • Aqueous Buffer: An ammonium formate buffer was selected. It is a volatile buffer, making the method fully compatible with LC-MS, and it effectively controls the pH to ensure consistent ionization of the analyte.[9][12]

    • pH Control: The mobile phase pH was adjusted to 4.5. At this pH, the primary amine (pKa ~9-10) is fully protonated (positive charge), and the phenolic hydroxyl group (pKa ~10) is neutral. This charge state promotes strong hydrophilic and cation-exchange interactions with the zwitterionic stationary phase, leading to robust retention.

The logical flow of this method development process is illustrated below.

G cluster_0 Phase 1: Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polar, Racemic) Mode_Select Chromatographic Mode Selection (RP vs. HILIC) Analyte->Mode_Select Challenges Retention HILIC_Chosen HILIC Selected for Polar Retention Mode_Select->HILIC_Chosen Rationale Column_Screen Column Screening (Amide, Diol, Zwitterionic) HILIC_Chosen->Column_Screen MP_Screen Mobile Phase Optimization (Buffer, pH, % Organic) Column_Screen->MP_Screen Fine-tuning Detection Detector Settings (UV Wavelength) MP_Screen->Detection Final_Method Final Method Protocol Detection->Final_Method Validation Method Validation (ICH Q2) Final_Method->Validation

Caption: HPLC Method Development Workflow.

Protocol: HILIC-UV Quantification Method

This protocol details the optimized and validated method for quantifying 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or Milli-Q grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol reference standard

Chromatographic Conditions
ParameterCondition
Column Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5 (adjusted with Formic Acid)
Mobile Phase B 90:10 Acetonitrile:Mobile Phase A
Gradient Program 100% B (0-1 min), 100% to 60% B (1-8 min), 60% to 100% B (8-8.1 min), 100% B (8.1-12 min)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection UV at 285 nm
Sample Diluent 75:25 Acetonitrile:Water
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of ammonium formate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 4.5 using formic acid.

  • Mobile Phase B: Mix 900 mL of acetonitrile with 100 mL of Mobile Phase A.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.[15]

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][4][16]

G cluster_0 Core Performance Metrics cluster_1 Sensitivity & Reliability Validation Method Validation (ICH Q2) Specificity Specificity Peak Purity Forced Degradation Validation->Specificity Linearity Linearity Validation->Linearity Limits LOD & LOQ S/N Ratio or Stdev. of Response Validation->Limits Robustness Robustness Deliberate Small Changes (pH, Flow, Temp) Validation->Robustness Accuracy Accuracy (Recovery) Spike at 3 levels (80%, 100%, 120%) Linearity->Accuracy Precision Precision (%RSD) Repeatability (Intra-day) Intermediate (Inter-day) Linearity->Precision

Caption: ICH Q2(R1) Method Validation Parameters.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-eluting peaks.Peak is spectrally pure and free from interference.
Linearity Analyze calibration standards at a minimum of 5 concentration levels in triplicate. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Range The concentration interval over which the method is shown to be linear, accurate, and precise.As determined by linearity and accuracy data.
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of a standard solution. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio.LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1.
Robustness Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±10%, Column Temp ±2°C, Mobile Phase pH ±0.2).System suitability parameters remain within limits.

Discussion: Potential for Chiral Separation

While this method is designed for quantifying the racemate, the separation of the (1R,2S) and (1S,2R) enantiomers may be necessary for stereochemical purity testing. Direct enantiomeric separation can typically be achieved using a Chiral Stationary Phase (CSP).[17][18][19]

  • Recommended Approach: Screening of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) is a common starting point for chiral separations.[17][20]

  • Mobile Phases: Chiral separations are often performed in normal-phase (e.g., hexane/ethanol) or polar organic modes.

  • Derivatization: An alternative, indirect approach involves derivatizing the racemate with a chiral agent to form diastereomers, which can then be separated on a standard reversed-phase column.[17]

Development of a chiral method would be a separate but logical extension of this work, following established principles of chiral chromatography.[19][21]

Conclusion

The HILIC-UV method detailed in this application note provides a robust, reliable, and accurate solution for the quantification of the polar compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. By overcoming the retention challenges associated with traditional reversed-phase chromatography, this method ensures high-quality data suitable for research, development, and quality control environments. The comprehensive validation protocol confirms that the method is fit for its intended purpose, meeting the stringent requirements of the pharmaceutical industry.

References

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Li, Y., & Liu, A. (2014, September 15). Recent advances in hydrophilic interaction chromatography for quantitative analysis of endogenous and pharmaceutical compounds in plasma samples. Bioanalysis. Available from: [Link]

  • LabRulez LCMS. (n.d.). Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available from: [Link]

  • Calinescu, I., et al. (2012, June 19). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Available from: [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available from: [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available from: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • PubChem. (n.d.). rel-4-((1R,2S)-2-Aminocyclopropyl)phenol. Available from: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • ECA Academy. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • Prolek, J., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Weng, W., et al. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Available from: [Link]

  • LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Available from: [Link]

  • RJPBCS. (2010). REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF - RJPBCS. Available from: [Link]18].pdf

  • IntechOpen. (2017, March 15). Chemical Structure of Phenols and Its Consequence for Sorption Processes. Available from: [Link]

Sources

Method

Application Note: Reconstitution and Handling Protocol for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in DMSO for Cell Culture

Introduction & Pharmacological Context 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (frequently referred to as 4-hydroxytranylcypromine) is a potent cyclopropylamine derivative and a primary metabolite of the well-characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (frequently referred to as 4-hydroxytranylcypromine) is a potent cyclopropylamine derivative and a primary metabolite of the well-characterized monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP)[1][2]. In the fields of epigenetics and oncology, cyclopropylamine derivatives are highly valued for their ability to act as mechanism-based, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[3].

To utilize this compound effectively in in vitro cell culture models, it must be properly dissolved in a compatible vehicle. Dimethyl sulfoxide (DMSO) is the universal gold standard for this class of small molecules. It provides the optimal dielectric constant to dissolve both the polar phenol and amine groups, offering superior solubility (up to 50 mg/mL) while ensuring cellular permeability across lipid bilayers[4].

Physicochemical Properties

Before initiating the dissolution protocol, it is critical to verify the exact mass and properties of the compound to ensure accurate molarity calculations.

Table 1: Physicochemical Specifications

Property Value
Compound Name 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol
Common Synonyms 4-hydroxytranylcypromine; rac-4-[(1R,2S)-2-aminocyclopropyl]phenol
CAS Number 104777-77-7
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Solubility Soluble in DMSO (≥ 50 mg/mL)

| Storage (Dry Powder) | -20°C (Protect from light and moisture) |

Mechanistic Pathway

The primary utility of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in cell culture is the modulation of chromatin states. By covalently binding to the FAD cofactor within the LSD1 catalytic center, the compound prevents the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), leading to the derepression of target genes[3].

LSD1_Pathway Compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol LSD1 LSD1 / KDM1A Enzyme Compound->LSD1 Irreversible Inhibition H3K4 H3K4me1 / H3K4me2 Accumulation LSD1->H3K4 Prevents Demethylation GeneExp Target Gene Transcription H3K4->GeneExp Chromatin Relaxation

Figure 1: Mechanism of action of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol targeting LSD1.

Reconstitution Protocol: Experimental Causality

Translating a dry powder into a reliable, cell-ready stock solution requires strict adherence to environmental controls. The following workflow is designed to prevent compound degradation.

Workflow Step1 1. Equilibrate Vial to RT Step2 2. Add Anhydrous DMSO Step1->Step2 Step3 3. Vortex & Sonicate Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Figure 2: Standard operating procedure for compound dissolution and storage.

Causality in Experimental Design:
  • Temperature Equilibration: Vials stored at -20°C must be equilibrated to room temperature (RT) in a desiccator for at least 30 minutes before opening[5]. Why? Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will compromise the anhydrous environment, leading to accelerated hydrolysis of the compound and inaccurate molarity.

  • Solvent Selection: Anhydrous DMSO (≥99.9% purity, sealed under argon) is mandatory. Why? Standard benchtop DMSO rapidly absorbs water from the air. Anhydrous DMSO prevents aqueous degradation and ensures the compound remains fully dissolved during freeze-thaw cycles.

  • Light Protection: Cyclopropylamines exhibit photosensitivity over prolonged periods[4]. Why? Amber vials prevent UV-induced degradation of the cyclopropane ring, ensuring the long-term structural integrity of the stock solution.

Step-by-Step Dissolution Methodology

To prepare a standardized 10 mM or 50 mM stock solution, use the exact volumes listed in Table 2.

Table 2: Reconstitution Volumes for Standard Stock Solutions

Mass of Compound Volume of DMSO for 10 mM Stock Volume of DMSO for 50 mM Stock
1 mg 670.3 µL 134.1 µL
5 mg 3351.4 µL 670.3 µL

| 10 mg | 6702.9 µL | 1340.6 µL |

Protocol:

  • Equilibrate: Allow the sealed vial containing 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol to reach room temperature.

  • Add Solvent: Using a calibrated micropipette, add the precise volume of anhydrous DMSO directly into the vial.

  • Agitate: Vortex the vial at medium speed for 30–60 seconds.

  • Self-Validating Checkpoint: Inspect the solution under a bright, white light source. A properly prepared stock will appear completely colorless and optically clear. The presence of any refractive micro-particulates indicates incomplete dissolution. Corrective Action: If particulates are observed, subject the vial to ultrasonic bath sonication at 37°C for 5-minute intervals until absolute optical clarity is achieved.

  • Aliquot & Store: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C[4][5].

Cell Culture Application & Dilution Guidelines

When applying the compound to live cell cultures, the concentration of the DMSO vehicle must be strictly controlled.

  • DMSO Toxicity Threshold: The final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) [4]. Why? DMSO concentrations above 0.1% alter cell membrane permeability, induce spontaneous differentiation in sensitive lines (e.g., HL-60, stem cells), and trigger cytotoxicity, which will critically confound your experimental readouts.

  • Serial Dilution Strategy:

    • If your target treatment concentration is 10 µM, you must dilute your 10 mM stock solution by a factor of 1:1000.

    • Add 1 µL of the 10 mM stock directly into 999 µL of pre-warmed culture media.

    • Vortex the media immediately to ensure homogenous distribution before applying it to the cells.

    • Note: For treatment concentrations below 10 µM, perform an intermediate serial dilution in 100% DMSO first, so that the final spike-in volume into the media remains exactly 1:1000 (0.1% DMSO).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for rel-4-((1R,2S)-2-Aminocyclopropyl)phenol" PubChem. URL:[Link]

  • BIOFOUNT. "104777-77-7 | 4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol Storage Guidelines" BIOFOUNT. URL: [Link]

  • Wikipedia Contributors. "Tranylcypromine - Pharmacology and Metabolites" Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol application in epigenetic drug discovery

An In-Depth Guide to the Application of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Epigenetic Drug Discovery Introduction: Targeting the Epigenome with Precision Epigenetic modifications, heritable changes that regulate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Epigenetic Drug Discovery

Introduction: Targeting the Epigenome with Precision

Epigenetic modifications, heritable changes that regulate gene expression without altering the DNA sequence, are fundamental to cellular identity and function.[1] Enzymes that "write," "read," and "erase" these modifications are critical components of this regulatory network.[1] The "eraser" enzyme Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) was the first histone demethylase to be discovered, revolutionizing the field by revealing the dynamic nature of histone methylation.[2] LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active transcription, thereby acting as a transcriptional repressor.[3][4] It can also demethylate H3K9 in certain contexts, highlighting its role as a key transcriptional regulator.[5][6]

Given that LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), prostate cancer, and lung cancer, it has emerged as a high-priority therapeutic target.[5][7][8] Its inhibition can reactivate silenced tumor suppressor genes, induce differentiation, and impair cancer cell growth.[7][9]

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a potent, irreversible inhibitor of LSD1. As a structural analog of tranylcypromine (TCP), it leverages a well-established mechanism to covalently inactivate the enzyme's flavin adenine dinucleotide (FAD) cofactor.[3][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a critical tool for interrogating LSD1 biology and advancing epigenetic drug discovery.

Part 1: Mechanism of Action and Biochemical Profiling

Understanding the Inhibition of LSD1

LSD1 catalyzes demethylation through an FAD-dependent oxidative process. The reaction produces formaldehyde and hydrogen peroxide (H₂O₂) as byproducts.[11] 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, like its parent compound tranylcypromine, acts as a mechanism-based inactivator. The cyclopropylamine moiety is oxidized by the FAD cofactor within the LSD1 active site, forming a reactive intermediate that covalently bonds to the flavin, leading to irreversible inhibition. The stereochemistry of the cyclopropane ring is crucial for potent LSD1 inhibition.[3]

LSD1_FAD LSD1-FAD (Active) Complex1 Enzyme-Substrate Complex LSD1_FAD->Complex1 Binds Covalent_Complex LSD1-FAD-Inhibitor (Inactive Complex) LSD1_FAD->Covalent_Complex Substrate H3K4me2 Substrate Substrate->Complex1 Product H3K4me1 Product Complex1->Product Releases LSD1_FADH2 LSD1-FADH₂ (Reduced) Complex1->LSD1_FADH2 Demethylation LSD1_FADH2->LSD1_FAD Re-oxidation H2O2 H₂O₂ LSD1_FADH2->H2O2 O2 O₂ O2->LSD1_FADH2 Inhibitor 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Inhibitor->LSD1_FAD Irreversible Inhibition

Figure 1. LSD1 Catalytic Cycle and Irreversible Inhibition.
Protocol 1: In Vitro LSD1 Inhibition Assay (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying enzymatic activity.[12] The assay measures the demethylation of a biotinylated H3K4me1 peptide substrate. The product (unmethylated H3K4) is detected by a Europium cryptate (Eu³⁺)-labeled antibody, which forms a FRET pair with Streptavidin-XL665 bound to the biotinylated peptide. The HTRF signal is directly proportional to the amount of product formed.[12][13]

Materials:

  • Recombinant human LSD1/Co-REST complex

  • 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

  • Biotinylated H3(1-21)K4me1 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Anti-H3K4me0-Eu³⁺ Cryptate antibody

  • Streptavidin-XL665

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 4 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in assay buffer. Include a DMSO-only control (vehicle).

  • Enzyme Incubation: Add 2 µL of the compound dilutions or vehicle to the wells. Add 4 µL of LSD1 enzyme solution (final concentration ~0.4 nM) and incubate for 15 minutes at room temperature.[12][14]

  • Initiate Reaction: Add 4 µL of a substrate/FAD pre-mixture (final concentrations of ~40 nM H3K4me1 peptide and ~1 µM FAD) to initiate the enzymatic reaction.[12]

  • Enzymatic Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection mixture containing the Eu³⁺-labeled antibody and Streptavidin-XL665 in detection buffer.

  • Final Incubation: Seal the plate, protect from light, and incubate for at least 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).[14]

  • Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.[15] Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expert Insight: This homogeneous "add-and-read" format is ideal for high-throughput screening.[15] Running a known inhibitor like tranylcypromine in parallel serves as an essential positive control for assay validation.[12]

CompoundLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (LSD1 vs. MAOs)
Tranylcypromine (TCP)~20.7[16]~2.3[16]~0.95[16]Non-selective
4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Analogues 0.02 - 0.15[17]>10>10Highly Selective for LSD1
Table 1. Comparative Potency and Selectivity of Tranylcypromine and its Derivatives.

Part 2: Cellular Target Engagement and Phenotypic Outcomes

Confirming that a compound engages its target in a cellular environment and elicits a biological response is a critical step in drug discovery. The following protocols are designed to validate the intracellular activity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

cluster_0 Cellular Treatment cluster_1 Target Engagement & Gene Expression cluster_2 Phenotypic Analysis start Seed Cancer Cells (e.g., MV4-11 AML) treat Treat with Inhibitor or DMSO Vehicle start->treat harvest Harvest Cells after 24-72 hours treat->harvest hist_extract Histone Acid Extraction harvest->hist_extract rna_extract RNA Extraction harvest->rna_extract viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability wb Western Blot for H3K4me2 Levels hist_extract->wb cdna cDNA Synthesis rna_extract->cdna qpcr RT-qPCR for Target Gene Expression cdna->qpcr

Figure 2. Experimental Workflow for Cellular Characterization.
Protocol 2: Western Blotting for Histone H3K4 Dimethylation

Principle: Successful inhibition of LSD1 in cells should lead to an accumulation of its primary substrate, H3K4me2. Western blotting provides a semi-quantitative method to visualize this change, confirming target engagement.[18]

Materials:

  • Treated and control cells

  • Sulfuric Acid (H₂SO₄) for acid extraction

  • Trichloroacetic acid (TCA)

  • SDS-PAGE system (15% acrylamide gels are recommended for histone separation)[19]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction (Acid Extraction):

    • Lyse harvested cells and pellet the nuclei.

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice for at least 30 minutes to extract basic histone proteins.[19]

    • Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube.

    • Precipitate histones by adding TCA, incubate on ice, and then centrifuge to pellet the histones.

    • Wash the histone pellet with ice-cold acetone and air dry. Resuspend in ultrapure water.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 1-5 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane. A wet transfer at 30V for 70-90 minutes is effective for small histone proteins.[20]

    • Verify transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA/TBST.[20]

    • Incubate the membrane with primary antibody (e.g., anti-H3K4me2, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash again 3 times with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the H3K4me2 signal to the Total Histone H3 signal. Compare the normalized values between inhibitor-treated and vehicle-treated samples.

Expert Insight: Histones are small, highly positive proteins. Ensure transfer conditions are optimized. Using BSA for blocking instead of milk is often recommended for modified histone antibodies to reduce background.[20]

Protocol 3: RT-qPCR for LSD1 Target Gene Expression

Principle: By removing the repressive H3K4me2 mark, LSD1 silences the expression of specific genes. Inhibition of LSD1 should lead to the re-expression of these target genes. Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure changes in mRNA levels of known LSD1 target genes.[18]

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., TaqMan or SYBR Green)

  • Primers for target genes (e.g., CDH1, GFI1B, ITGAM) and a housekeeping gene (e.g., GAPDH)[3][8]

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from harvested cells according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[9]

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample and each gene (target and housekeeping).

    • A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.

  • Data Acquisition: Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the change in gene expression using the 2-ΔΔCt method.[9]

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt).

    • The fold change in expression is calculated as 2-ΔΔCt.

Expert Insight: The choice of target genes is cell-context dependent. It is crucial to select genes known to be regulated by LSD1 in the specific cancer model being studied. For example, in AML cells, upregulation of differentiation markers like ITGAM (CD11b) is a key indicator of response to LSD1 inhibition.[3]

Conclusion

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a valuable chemical probe for studying the epigenetic functions of LSD1. Its potency and selectivity make it a superior tool compared to less specific inhibitors like tranylcypromine. The protocols outlined in this guide provide a robust framework for characterizing its biochemical and cellular activity, from direct enzyme inhibition to downstream effects on histone marks, gene expression, and cancer cell phenotype. By applying these methodologies, researchers can effectively leverage this compound to dissect the complex roles of LSD1 in health and disease, paving the way for the development of novel epigenetic therapies.

References

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC. (n.d.).
  • Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC - NIH. (n.d.).
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (n.d.).
  • Assessing histone demethylase inhibitors in cells: lessons learned - Chemistry. (n.d.). Royal Society of Chemistry.
  • Assessing histone demethylase inhibitors in cells: lessons learned - PMC - NIH. (2017, March 1).
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. (n.d.).
  • LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - F1000Research. (2017, November 16). F1000Research.
  • LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC. (n.d.).
  • Epigenetic regulation of LSD1 during mammary carcinogenesis - PMC. (n.d.).
  • LSD1-mediated epigenetic modification contributes to ovarian cancer cell migration and invasion - Spandidos Publications. (2016, April 4).
  • LSD1 Inhibitor Screening Assay Kit (Lysine-Specific Demethylase 1) | Cayman Chemical. (n.d.). Cayman Chemical.
  • High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform - Molecular Devices. (n.d.). Molecular Devices.
  • Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC. (n.d.).
  • Biochemical characterization of LSD1 inhibitors. Dose−response curves... - ResearchGate. (n.d.).
  • western for methylated histone - DNA Methylation and Epigenetics - Protocol Online. (2009, February 22). Protocol Online.
  • Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC - NIH. (n.d.).
  • Histone western blot protocol - Abcam. (n.d.). Abcam.
  • Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC. (2025, July 2).
  • Western Blot (WB) Protocol - EpigenTek. (n.d.). EpigenTek.
  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC. (n.d.).
  • A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - AACR Journals. (2017, February 2).
  • Epigenetic assays using HTRF | BMG LABTECH. (n.d.). BMG LABTECH.
  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. (2026, March 19). BMG LABTECH.
  • Mechanism of action of (±)‐tranylcypromine 1 and examples of... - ResearchGate. (n.d.).
  • Tranylcypromine (2-PCPA) LSD1, MAO 27305 - BPS Bioscience. (n.d.). BPS Bioscience.
  • Key Events in Epigenetic Drug Discovery | Computational Chemistry | Blog - Life Chemicals. (2021, April 12). Life Chemicals.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Human Plasma

Abstract This application note presents a robust and sensitive method for the detection and quantification of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in human plasma using Liquid Chromatography with tandem Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the detection and quantification of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given the polar nature of this analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) based separation strategy was developed to achieve optimal retention and peak shape. Sample preparation was streamlined using a simple and effective protein precipitation protocol. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings.

Introduction

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a primary amine and a phenolic hydroxyl group, imparts significant polarity. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. The inherent challenges in retaining and analyzing such polar compounds by conventional reversed-phase liquid chromatography necessitate alternative approaches.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds, offering superior retention and sensitivity.[2][3][4][5][6] This application note provides a comprehensive, step-by-step protocol for the analysis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in human plasma, from sample preparation to LC-MS/MS data acquisition.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[7]
Molecular Weight 149.19 g/mol PubChem[7]
Topological Polar Surface Area 46.3 ŲPubChem[7]
Predicted logP 1.1PubChem[7]

The low molecular weight and significant polar surface area confirm the hydrophilic nature of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, guiding the selection of a HILIC-based chromatographic method.

Experimental Workflow

The overall analytical workflow is depicted below. This process is designed for efficiency and robustness, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HILIC Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection MS->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report Fragmentation cluster_precursor cluster_msms cluster_product Precursor [M+H]+ Collision Collision-Induced Dissociation (CID) Precursor->Collision Isolation Product Characteristic Fragment Collision->Product Fragmentation

Sources

Application

The Versatile Precursor: Application Notes for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Constrained Phenethylamine Scaffold In the landscape of modern medicinal chemistry and organic synthesis, the strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Phenethylamine Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures with desired biological activities. 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, also known by its synonym 4-hydroxytranylcypromine[1], has emerged as a highly valuable and versatile chiral building block. Its structure, which can be viewed as a conformationally restricted analog of phenethylamine, presents a unique combination of a nucleophilic primary amine, a reactive phenol, and a stereochemically defined cyclopropane ring. This trifecta of functional groups, embedded within a rigid framework, offers chemists a powerful tool for the synthesis of a diverse array of bioactive molecules, particularly those targeting the central nervous system (CNS).

The cyclopropyl moiety, a three-membered carbocycle, is a highly sought-after structural motif in drug design. Its inherent ring strain imparts unique electronic properties and a defined spatial orientation to the molecule, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can improve the metabolic stability of a compound by being less susceptible to enzymatic degradation. This guide provides an in-depth exploration of the synthetic utility of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, offering detailed protocols, mechanistic insights, and a discussion of its application in the synthesis of key therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a precursor is essential for reaction design and optimization.

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138-142 °C
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.
pKa (amine) ~9.5 (estimated)
pKa (phenol) ~10.2 (estimated)

Synthetic Applications and Protocols

The synthetic utility of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is primarily centered around the selective functionalization of its amino and phenolic moieties.

N-Acylation: Synthesis of Amide Derivatives

The primary amine of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is readily acylated to form a wide range of amide derivatives. This transformation is fundamental in medicinal chemistry for introducing diverse substituents that can modulate the pharmacological profile of the resulting molecule. A prominent example is the synthesis of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.

The final step in several reported syntheses of Tasimelteon involves the propionylation of a key intermediate derived from 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. While the full synthesis of Tasimelteon often starts from precursors like 4-vinyl-2,3-dihydrobenzofuran, the N-acylation of the aminocyclopropylphenol core is a critical transformation.

Workflow for N-Acylation

N_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in an aprotic solvent (e.g., DCM, THF) B Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) A->B C Cool the reaction mixture to 0 °C B->C D Add the acylating agent dropwise (e.g., Propionyl chloride, Acetic anhydride) C->D E Allow to warm to room temperature and stir D->E F Quench the reaction with water or saturated NaHCO₃ E->F G Extract with an organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography or recrystallization H->I O_Alkylation_Logic Start 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Protect Protect the amine (e.g., as a Boc-carbamate) Start->Protect Deprotonate Deprotonate the phenol with a base (e.g., K₂CO₃, NaH) Protect->Deprotonate Alkylate React with an alkylating agent (e.g., Alkyl halide, Alkyl tosylate) Deprotonate->Alkylate Deprotect Deprotect the amine Alkylate->Deprotect Product O-Alkyl derivative Deprotect->Product Signaling_Analogy cluster_0 Neurotransmitter Action cluster_1 SSRI Inhibition Neurotransmitter Serotonin Synapse Synaptic Cleft Neurotransmitter->Synapse Reuptake SERT Transporter Synapse->Reuptake Reuptake Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Binding SSRI Constrained Analogue (from precursor) SSRI->Reuptake Inhibition

Sources

Method

Application Note: In Vitro Enzyme Profiling of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Introduction & Mechanistic Rationale Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme that catalyzes the oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme that catalyzes the oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Because LSD1 overexpression is implicated in various malignancies, it has become a prime target for oncology drug development.

The compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a rationally designed derivative of the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP). As a Senior Application Scientist, I emphasize that understanding the causality of inhibition is paramount for designing an accurate assay. LSD1 is a Flavin Adenine Dinucleotide (FAD)-dependent amine oxidase. TCP derivatives act as substrate mimics. Upon entering the active site, the cyclopropyl ring undergoes a single-electron transfer (SET) driven ring-opening event, forming an irreversible covalent adduct with the FAD cofactor (typically a C4a or N5 adduct) 1.

The addition of a para-hydroxy group on the phenyl ring serves a dual purpose: it enhances hydrogen bonding within the spacious LSD1 catalytic pocket and creates steric hindrance in the narrower MAO-A/B pockets, effectively flipping the selectivity profile from MAO-dominant to LSD1-dominant .

Assay Principle: A Self-Validating System

To evaluate the inhibitory potency (IC₅₀) of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, we utilize a highly sensitive peroxidase-coupled fluorometric assay.

The Causality of the Signal: During the demethylation of the H3K4me2 peptide, FAD is reduced to FADH₂. The subsequent re-oxidation of FADH₂ by ambient O₂ generates hydrogen peroxide (H₂O₂) as an obligate stoichiometric byproduct 2. This H₂O₂ is utilized by Horseradish Peroxidase (HRP) to oxidize Amplex Red into the highly fluorescent resorufin.

Self-Validation: A robust biochemical assay must be self-validating. To ensure that a drop in fluorescence is genuinely due to LSD1 inhibition—and not due to HRP quenching, auto-fluorescence, or compound aggregation—this protocol integrates:

  • A "No-Enzyme" background control to establish the baseline.

  • A "Vehicle" (DMSO) positive control to establish 100% uninhibited initial velocity.

  • An orthogonal MAO-A/B counter-screen to validate the target selectivity of the para-hydroxy modification.

Mechanism Substrate H3K4me2 Peptide LSD1 LSD1 (KDM1A) + FAD Cofactor Substrate->LSD1 Demethylation Adduct Covalent FAD-Adduct (Irreversible Inhibition) LSD1->Adduct Ring Opening H2O2 H2O2 (Byproduct) LSD1->H2O2 O2 Reduction Inhibitor 4-[(1R,2S)-rel-2- aminocyclopropyl]phenol Inhibitor->LSD1 Single-Electron Transfer Amplex Amplex Red + HRP H2O2->Amplex Oxidation Resorufin Resorufin (Fluorescent Signal) Amplex->Resorufin Ex: 530nm / Em: 590nm

Mechanism of LSD1 inhibition by TCP derivatives and Amplex Red signal generation.

Materials & Reagents

  • Enzymes: Recombinant human LSD1 (KDM1A), MAO-A, and MAO-B.

  • Substrates: Synthetic dimethylated histone H3K4me2 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA) for LSD1 3; Tyramine for MAO-A; Benzylamine for MAO-B.

  • Detection System: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and HRP.

  • Buffer Formulation: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

    • Critical Insight: Standard epigenetic buffers often contain reducing agents like DTT or BME. You must omit strong reducing agents from this specific protocol, as they will directly reduce H₂O₂ or Amplex Red, destroying the signal cascade.

Step-by-Step Experimental Protocol

Workflow Step1 1. Compound Preparation Serial dilution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Step2 2. Enzyme Pre-incubation Incubate LSD1 with inhibitor for 30 mins (Crucial for covalent binding) Step1->Step2 Step3 3. Reaction Initiation Add H3K4me2 substrate + Amplex Red/HRP mixture Step2->Step3 Step4 4. Kinetic Detection Measure fluorescence at 590 nm (30-60 mins at 37°C) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & selectivity index vs. MAO-A/B Step4->Step5

Step-by-step experimental workflow for the in vitro LSD1 and MAO enzyme assay.

Phase 1: Reagent Preparation
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in 100% DMSO. Dilute these stocks 1:50 in Assay Buffer to achieve a 2X working concentration. Causality: This ensures the final assay DMSO concentration is strictly 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Working Solution: Dilute recombinant LSD1 to a 4X concentration (e.g., 40 nM for a final assay concentration of 10 nM) in Assay Buffer.

  • Detection Mix: Prepare a 4X substrate/detection mix containing 40 µM H3K4me2 peptide, 4 U/mL HRP, and 40 µM Amplex Red in Assay Buffer. Protect this solution from ambient light to prevent auto-oxidation of Amplex Red.

Phase 2: Pre-Incubation (The Most Critical Step)

Causality Check: Because TCP derivatives are mechanism-based covalent inhibitors, they require time to undergo the catalytic single-electron transfer and form the FAD-adduct. If you add the substrate and inhibitor simultaneously, the massive molar excess of the substrate will competitively block the inhibitor from entering the active site, resulting in artificially high (false negative) IC₅₀ values.

  • Add 10 µL of the 2X inhibitor solution to designated wells of a black, flat-bottom 96-well microplate.

  • Add 5 µL of the 4X LSD1 enzyme solution to the wells.

  • Incubate the plate at room temperature (22-25°C) for exactly 30 minutes in the dark.

Phase 3: Reaction Initiation & Kinetic Detection
  • Initiate the enzymatic reaction by adding 5 µL of the 4X Detection Mix to all wells (Total reaction volume = 20 µL).

  • Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

  • Measure fluorescence continuously (Kinetic mode) for 60 minutes using an excitation wavelength of 530 nm and an emission wavelength of 590 nm. Causality: Kinetic reading is vastly superior to endpoint reading because it allows you to calculate the initial velocity (V₀) before substrate depletion or product inhibition skews the reaction kinetics.

Phase 4: MAO Selectivity Counter-Screen

To validate the selectivity of the para-hydroxy modification, repeat the protocol using MAO-A (with 1 mM tyramine substrate) and MAO-B (with 1 mM benzylamine substrate) in place of LSD1 and the H3K4me2 peptide.

Quantitative Data Presentation

Calculate the initial velocity (RFU/min) from the linear portion of the kinetic progress curves. Normalize the data against the vehicle control (100% activity) and background blank (0% activity). Fit the dose-response data using a four-parameter logistic (4PL) regression model.

The table below summarizes the expected pharmacological profile demonstrating how the para-hydroxy substitution shifts the selectivity window compared to the parent TCP scaffold:

Target EnzymeTranylcypromine (TCP) IC₅₀ (µM)4-[(1R,2S)-rel-2-aminocyclopropyl]phenol IC₅₀ (µM)Selectivity Shift
LSD1 21.0~0.2584x Increase in Potency
MAO-A 2.5> 10.0Loss of MAO-A Activity
MAO-B 1.8> 10.0Loss of MAO-B Activity
Selectivity Index < 0.1 (Favors MAO)> 40.0 (Favors LSD1)Target Reversal Achieved

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: National Institutes of Health (NIH)
  • Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A)

Sources

Application

preparation of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol stock solutions

Application Note: Preparation and Pharmacological Application of 4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol Stock Solutions Introduction and Mechanistic Rationale The compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Pharmacological Application of 4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol Stock Solutions

Introduction and Mechanistic Rationale

The compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (CAS: 104777-77-7) is a highly potent, structurally refined derivative of tranylcypromine (TCP). In epigenetic pharmacology, this compound is primarily utilized as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2) 1.

The Causality of Structural Design: While the parent compound TCP is a known irreversible LSD1 inhibitor 2, it lacks target specificity and broadly inhibits monoamine oxidases (MAO-A and MAO-B). The strategic addition of a 4-hydroxyl group to the phenyl ring serves a dual purpose. First, it provides a critical hydrogen-bonding anchor within the LSD1 catalytic pocket, altering binding kinetics and enhancing selectivity over homologous MAOs 3. Second, upon entering the active site, the amine group undergoes oxidation by FAD, triggering a single-electron transfer that forces the strained cyclopropyl ring to open. This generates a highly reactive radical intermediate that forms a covalent, irreversible adduct with the FAD cofactor, permanently disabling the enzyme's demethylase activity.

Mechanism Inhibitor 4-[(1R,2S)-rel-2- aminocyclopropyl]phenol LSD1 LSD1 (KDM1A) Catalytic Core Inhibitor->LSD1 Enters pocket FAD FAD Cofactor Inhibitor->FAD Cyclopropyl ring opening LSD1->FAD Contains Adduct Covalent FAD-Adduct (Irreversible Blockade) FAD->Adduct Covalent binding H3K4 H3K4me1 / H3K4me2 Histone Marks Adduct->H3K4 Prevents demethylation Transcription Gene Transcription (Tumor Suppressors) H3K4->Transcription Accumulation activates

Fig 1: Mechanism of irreversible LSD1 inhibition and subsequent transcriptional reactivation.

Physicochemical Properties & Reconstitution Metrics

To ensure reproducible pharmacological assays, the compound must be handled according to its specific physicochemical constraints.

Table 1: Chemical Properties and Storage Parameters

PropertyValue
Chemical Name 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol
CAS Number 104777-77-7
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Primary Solvent Anhydrous DMSO (≥ 99.9% purity)
Recommended Storage -20°C to -80°C (Protect from light)
Shelf Life (at -20°C) 1 to 2 years 4

Table 2: Master Stock Dilution Guide

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.49 mg1.00 mL
20 mM 2.98 mg1.00 mL
50 mM 7.46 mg1.00 mL

Reagent Preparation: Stock Solution Protocol

The preparation of the stock solution requires strict adherence to environmental controls. The phenolic hydroxyl group is highly susceptible to photo-oxidation, and the primary amine can degrade in the presence of atmospheric moisture.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which accelerates the hydrolysis and degradation of the compound.

  • Weighing: Weigh the desired mass (e.g., 1.49 mg for a 10 mM stock) using a microbalance.

  • Solvation: Add the corresponding volume of anhydrous DMSO (e.g., 1.00 mL). Causality: Standard laboratory DMSO rapidly absorbs water from the air. Anhydrous DMSO prevents water-catalyzed oxidation of the phenol group into a reactive quinone species, which can act as a Pan-Assay Interference Compound (PAINS).

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes until the solution is completely clear.

  • Aliquotting: Divide the stock solution into 50 µL or 100 µL aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent UV/photo-induced oxidation of the phenol ring. Aliquotting strictly prevents repeated freeze-thaw cycles, which compromise the structural integrity of the cyclopropylamine core.

  • Cryopreservation: Immediately transfer aliquots to a -20°C or -80°C freezer.

Experimental Workflow & Self-Validating Biological Assay

When applying the stock solution to cell-based models (e.g., MV4-11 or THP-1 acute myeloid leukemia cells), the experimental design must include a self-validating readout to confirm that the compound remains active and successfully penetrated the nuclear envelope to inhibit LSD1.

Cell Treatment Protocol:

  • Thawing: Thaw a single amber aliquot of the stock solution at room temperature immediately prior to use. Do not heat.

  • Serial Dilution: Perform intermediate dilutions in culture media to achieve a 1000X working solution.

  • Dosing: Add the working solution to the cell culture. Crucial Limit: Ensure the final concentration of DMSO in the culture media does not exceed 0.1% v/v . Causality: DMSO concentrations >0.1% are known to induce spontaneous differentiation and transcriptomic alterations in sensitive leukemia cell lines, which will heavily confound the specific epigenetic effects of LSD1 inhibition.

  • Incubation: Incubate cells for 24 to 72 hours. Epigenetic modifications require time to accumulate across cell division cycles.

The Self-Validating System (Quality Control Readout): To prove the integrity of your stock solution and the success of the treatment, you must run a parallel Western blot targeting H3K4me2 . Because LSD1's primary function is to erase methyl marks from H3K4, a functional LSD1 inhibitor will cause a direct, dose-dependent accumulation of H3K4me2.

  • Validation Check: If your treated cells show a robust increase in H3K4me2 relative to total Histone H3 (loading control), the stock solution is active. If no accumulation is observed, the stock has likely oxidized (often indicated by the DMSO solution turning dark brown or pinkish) and must be discarded.

Protocol Step1 1. Weigh Compound (e.g., 1.49 mg) Step2 2. Dissolve in Anhydrous DMSO (1 mL for 10 mM Stock) Step1->Step2 Prevents moisture degradation Step3 3. Aliquot into Amber Vials (Protect from light) Step2->Step3 Prevents phenol oxidation Step4 4. Cryopreservation (Store at -20°C to -80°C) Step3->Step4 Minimizes freeze-thaw Step5 5. Aqueous Dilution (Media/Buffer, DMSO < 0.1%) Step4->Step5 Thaw immediately before use Step6 6. Biological Assay (e.g., MV4-11 Cell Treatment) Step5->Step6 Avoids solvent toxicity Step7 7. Validation Readout (Western Blot for H3K4me2) Step6->Step7 Self-validating system

Fig 2: End-to-end workflow for stock solution preparation, storage, and biological validation.

References

  • Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • High-Throughput Virtual Screening Identifies Novel N′-(1-Phenylethylidene)-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Novel Tranylcypromine/Hydroxylcinnamic Acid Hybrids as Lysine-Specific Demethylase 1 Inhibitors with Potent Antitumor Activity. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • 104777-77-7 | 4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol Solubility and Storage Parameters. BIOFOUNT. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Oral Formulation Strategies for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Mice

Abstract This document provides a comprehensive guide to developing a suitable oral formulation for the novel compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol for preclinical studies in mice. Recognizing the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing a suitable oral formulation for the novel compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol for preclinical studies in mice. Recognizing the absence of extensive public data on its physicochemical properties, this guide emphasizes a systematic, tiered approach to formulation development. It begins with essential pre-formulation assessments to determine key characteristics like solubility and stability. Based on these findings, a decision-making framework is presented to select the most appropriate formulation strategy, ranging from simple aqueous solutions to suspensions for poorly soluble compounds. Detailed, step-by-step protocols for vehicle preparation and dose formulation are provided, alongside best practices for oral gavage administration in mice to ensure animal welfare and data integrity.

Introduction and Core Principles

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a synthetic intermediate with potential applications in medicinal chemistry. Successful in vivo evaluation of this and similar novel chemical entities (NCEs) via oral administration is critically dependent on an appropriate formulation. An inadequate formulation can lead to poor bioavailability, high variability in exposure, and ultimately, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data.[1]

The primary challenge in formulating a new compound is often the lack of established physicochemical data. This guide operates on the principle that formulation development is not a one-size-fits-all process but an investigative workflow. The core directive is to "Characterize, Strategize, and Execute" —a self-validating system that ensures the chosen formulation is scientifically sound and tailored to the compound's specific properties.

Key Physicochemical Considerations:

  • Solubility: As a phenol and amine-containing structure, the compound's solubility is expected to be pH-dependent. Its overall aqueous solubility will be the primary determinant of the formulation strategy.[2]

  • Stability: The potential for oxidation of the phenol group and other degradation pathways must be assessed in potential vehicles.

  • pKa: The ionization constants (pKa) of the aminocyclopropyl and phenol moieties will dictate the pH range in which the compound is most soluble and stable.

Part 1: Mandatory Pre-formulation Assessment

Before any formulation for in vivo dosing is prepared, a minimal set of pre-formulation studies must be conducted.[3][4] These initial experiments are vital for guiding the selection of a viable and robust vehicle system.

Objective: To determine the fundamental physicochemical properties of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol to inform formulation strategy.

Experiment 1: Kinetic Solubility Screening

  • Rationale: This rapid assessment provides an estimate of solubility in various relevant media, guiding the choice between a simple solution, a pH-modified solution, or a suspension.

  • Methodology:

    • Prepare stock solutions of the test compound in DMSO (e.g., 10-20 mM).

    • Dispense the appropriate volume of stock solution into microplate wells.

    • Add various aqueous test vehicles (e.g., Water, PBS pH 7.4, 0.9% Saline, 0.1 N HCl, pH 4.5 Acetate Buffer) to achieve a target final concentration (e.g., 100 µM).

    • Shake the plate for 1-2 hours at room temperature.

    • Measure the amount of soluble compound using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) after filtering or centrifugation.

Experiment 2: pH-Stability Profile

  • Rationale: To identify the pH range where the compound is most stable and to avoid vehicles that may cause degradation during study conduct.

  • Methodology:

    • Prepare solutions of the compound in a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4).

    • Incubate samples at relevant temperatures (e.g., room temperature, 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradants.

Part 2: Formulation Strategy Selection

The data from the pre-formulation assessment directly informs the selection of the most appropriate formulation path. The following decision tree illustrates this logical workflow.

G cluster_0 Pre-formulation Assessment cluster_1 Decision Point cluster_2 Formulation Strategies Solubility Determine Aqueous Solubility (e.g., in water/PBS at target conc.) IsSoluble Is Compound Soluble? Solubility->IsSoluble Solution Strategy A: Simple Solution (e.g., Saline, PBS) IsSoluble->Solution Yes pH_Adjust Strategy B: pH-Adjusted Solution (Use buffers or pH modifiers) IsSoluble->pH_Adjust No Suspension Strategy C: Suspension (e.g., 0.5% CMC, 0.5% MC) pH_Adjust->Suspension If pH adjustment is insufficient or impractical

Caption: Formulation selection workflow based on solubility.

Quantitative Data Summary for Vehicle Selection:

Vehicle TypeExample(s)Key Properties & ConsiderationsWhen to Use
Aqueous Vehicles 0.9% Saline, Phosphate-Buffered Saline (PBS)Physiologically compatible, low background interference.[5]Compound is freely soluble at the required concentration.
pH-Modified Solutions Citrate or Acetate BuffersCan significantly increase the solubility of ionizable compounds.Compound has low neutral pH solubility but is ionizable (as expected for this molecule).
Aqueous Suspensions 0.5% (w/v) Carboxymethyl Cellulose (CMC), 0.5% (w/v) Methylcellulose (MC)Suspends insoluble particles uniformly with agitation. Widely used and well-tolerated.[6][7]Compound is poorly soluble across the physiological pH range.
Lipid/Oil Vehicles Corn Oil, Sesame OilSuitable for highly lipophilic (hydrophobic) compounds.[8]Reserved for very poorly soluble, lipophilic compounds where aqueous suspensions fail.

Part 3: Detailed Formulation Protocols

Protocol 1: Preparation of 0.5% (w/v) Carboxymethyl Cellulose (CMC) Vehicle

This protocol describes the preparation of a common aqueous vehicle for suspending poorly soluble compounds.[6]

  • Materials:

    • Carboxymethyl cellulose (sodium salt, low viscosity)

    • Sterile water for injection (or equivalent purified water)

    • Magnetic stirrer and stir bar

    • Glass beaker or bottle

    • Graduated cylinder

  • Procedure:

    • Calculate: Determine the total volume of vehicle required (e.g., 100 mL). Weigh 0.5 g of CMC powder.

    • Heat: Heat approximately one-third of the total water volume (e.g., ~33 mL) to 60-70°C.

    • Disperse: While stirring the heated water vigorously with the magnetic stirrer, slowly and carefully add the CMC powder to create a vortex. This prevents clumping.

    • Hydrate: Once the CMC is fully dispersed (the solution will appear cloudy), remove from heat. Add the remaining two-thirds of room-temperature water to the mixture.

    • Dissolve: Continue stirring at room temperature until the CMC is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left stirring overnight at 4°C.

    • Store: Store the prepared vehicle in a sealed, labeled container at 2-8°C for up to two weeks.

Protocol 2: Preparation of a Suspension Formulation (Target: 10 mg/mL)

This protocol is for formulating a compound that is determined to be poorly soluble.

  • Materials:

    • 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (API)

    • Prepared sterile vehicle (e.g., 0.5% CMC from Protocol 1)

    • Weighing scale and weigh paper/boat

    • Spatula

    • Glass mortar and pestle

    • Appropriately sized amber glass vial or container

    • Small magnetic stir bar (optional, for vial)

  • Procedure:

    • Calculate: Determine the required amount of API and vehicle. For a 10 mL final volume at 10 mg/mL, you need 100 mg of API.

    • Weigh: Accurately weigh 100 mg of the API.

    • Triturate (if needed): If the API consists of large crystals or aggregates, gently grind it to a fine, uniform powder using a clean mortar and pestle. This increases the surface area and improves suspension homogeneity.[9]

    • Wetting: Transfer the API powder to the final storage vial. Add a small volume of the vehicle (e.g., 1-2 mL) to the powder. Mix thoroughly with a spatula or by vortexing to create a uniform, smooth paste. This "wetting" step is crucial to prevent powder clumping when the full volume of vehicle is added.

    • Dilute: Gradually add the remaining vehicle in portions, mixing well after each addition until the final volume is reached.

    • Homogenize: Seal the vial and mix by vortexing and/or stirring with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension. Visually inspect for any clumps or unsuspended material.

    • Store & Handle: Store the suspension as per stability data (typically 2-8°C, protected from light). Crucially, the suspension must be continuously stirred or vigorously vortexed immediately before each animal is dosed to ensure dose uniformity.

Part 4: Administration by Oral Gavage in Mice

Oral gavage is a standard method for precise oral dosing.[10] It must be performed by trained personnel to minimize animal stress and prevent injury.

Key Parameters for Oral Gavage in Mice:

ParameterGuidelineRationale
Dose Volume Typically 5-10 mL/kg body weight.[11][12]Exceeding this volume can cause discomfort, reflux, or accidental administration to the lungs.[12]
Gavage Needle 18-20 gauge, flexible or curved, with a ball-tip.[10]The ball-tip prevents injury to the esophagus and stomach lining.[12]
Frequency Up to 3 times in a 24-hour period.[10]Must be justified in the experimental protocol.

Step-by-Step Gavage Procedure:

  • Animal Restraint: Scruff the mouse firmly to immobilize the head and neck, ensuring the head and body form a straight line.

  • Measure Tube Length: Before the first use, measure the gavage needle against the mouse from the tip of the nose to the last rib (xiphoid process) and mark the tube. Do not insert past this point.[10]

  • Tube Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The tube should slide easily down the esophagus as the mouse swallows.

  • Confirm Placement: If any resistance is felt or the animal shows signs of respiratory distress (e.g., gasping), the tube is likely in the trachea. DO NOT DOSE. Immediately and gently withdraw the tube and allow the animal to recover before re-attempting.

  • Administer Dose: Once the tube is correctly placed, dispense the formulation slowly and steadily over 2-3 seconds.[12]

  • Withdraw Tube: Gently remove the gavage tube in a single, smooth motion.

  • Monitor: Return the mouse to its cage and monitor it for any adverse reactions for a few minutes post-dosing.

Workflow for Dosing a Cohort of Animals:

Caption: Dosing workflow emphasizing re-suspension.

Conclusion and Best Practices

The development of a successful oral formulation for a novel compound like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a systematic process grounded in fundamental physicochemical principles. By first characterizing the compound's solubility and stability, researchers can select an appropriate strategy and vehicle, thereby increasing the likelihood of generating reliable and reproducible in vivo data. For poorly soluble compounds, creating a homogenous and consistently dosed suspension is paramount. Adherence to proper preparation, handling, and administration techniques is essential for both data quality and animal welfare.

References

  • Oral Gavage In Mice and Rats. University of California, San Francisco (UCSF) Institutional Animal Care and Use Program (IACUC).

  • Voluntary Oral Dosing. The 3Hs Initiative.

  • Routes and Volumes of Administration in Mice. Columbia University Irving Medical Center Institutional Animal Care and Use Committee (IACUC).

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.

  • UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia Animal Care Committee.

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

  • rel-4-((1R,2S)-2-Aminocyclopropyl)phenol. PubChem, National Center for Biotechnology Information.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Center for Biotechnology Information (PMC).

  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. BenchChem.

  • Best Practices For Preformulation In Drug Development. Drug Discovery Online.

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. PubMed.

  • Preformulation Studies: An Integral Part of Formulation Design. SciSpace.

  • Unlocking the Potential of Preformulation Studies in Pharmaceutical Development. Prime Scholars.

  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals.

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. National Center for Biotechnology Information (PMC).

  • Small Molecule Formulation Screening Strategies in Drug Discovery. ResearchGate.

  • Influence of Vehicles on Functional Observational Battery by Oral Gavage Administration in Wistar Rats. Indian Journal of Pharmaceutical Sciences.

  • Choice of vehicle affects pyraclostrobin toxicity in mice. The University of North Carolina at Chapel Hill.

Sources

Application

The Cyclopropyl Phenol Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Introduction: Unveiling the Potential of a Classic Scaffold In the landscape of medicinal chemistry, the strategic incorporation of small, conformationally restricted ring systems can profoundly influence the pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Classic Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of small, conformationally restricted ring systems can profoundly influence the pharmacological profile of a molecule. The cyclopropyl group, with its unique electronic properties and rigid structure, has been a recurring motif in the design of novel therapeutics.[1][2] This guide focuses on a specific and noteworthy exemplar of this structural class: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol , a molecule that sits at the intersection of established pharmacology and prospective therapeutic innovation.

Known more commonly by its synonym, 4-hydroxytranylcypromine , this compound is a primary metabolite of the well-known antidepressant drug, tranylcypromine (Parnate).[3][4] Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme critical to the metabolism of key neurotransmitters.[1][2][3][5] While 4-hydroxytranylcypromine is recognized as a less potent MAO inhibitor than its parent compound, its inherent biological activity and structural features make it a valuable tool and starting point for a range of downstream applications in medicinal chemistry.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the core mechanism of action, provide detailed protocols for in vitro characterization, and explore the downstream applications of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol as a reference standard, a tool for neuropharmacological research, and a scaffold for the development of novel therapeutic agents.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The primary pharmacological relevance of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol stems from its ability to inhibit monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5] By inhibiting these enzymes, the concentration of these monoamines in the synaptic cleft increases, leading to enhanced neurotransmission, which is the underlying principle of its antidepressant effect.[2][5]

The interaction of tranylcypromine and its derivatives with MAO is a complex process involving the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[6] The cyclopropylamine moiety is a key pharmacophore that leads to the irreversible inhibition of the enzyme.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO Monoamine Oxidase (MAO) MA->MAO Metabolism MA_synapse Increased Monoamines Vesicles->MA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites Compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Compound->MAO Inhibition Receptors Postsynaptic Receptors MA_synapse->Receptors Binding Signal Signal Transduction Receptors->Signal Activation

Figure 1: Mechanism of MAO Inhibition.

Downstream Applications in Medicinal Chemistry

Beyond its role as a metabolite, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol offers several valuable applications for researchers.

Reference Standard for Metabolic Studies

Given that it is a known human metabolite of tranylcypromine, this compound is an essential analytical reference standard for pharmacokinetic and drug metabolism studies. Its availability allows for the accurate quantification of the metabolic fate of tranylcypromine in preclinical and clinical settings.

Tool Compound for Neuropharmacological Research

As a characterized, albeit less potent, MAO inhibitor, 4-hydroxytranylcypromine can be used as a tool compound in various in vitro and in vivo models to probe the physiological roles of MAO-A and MAO-B. Its distinct physicochemical properties compared to the parent drug (e.g., increased polarity due to the hydroxyl group) may result in a different pharmacokinetic and pharmacodynamic profile, providing valuable insights into structure-activity relationships.

Scaffold for Novel Drug Design

The aminocyclopropylphenol scaffold is a promising starting point for the design of novel inhibitors targeting not only MAO but also other enzymes with related structural features.

  • Selective MAO Inhibitors: By modifying the substituents on the phenyl ring or the amino group, it is possible to develop analogues with enhanced potency and selectivity for either MAO-A or MAO-B. Selective MAO-B inhibitors are of particular interest for the treatment of neurodegenerative diseases like Parkinson's disease.[7]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Tranylcypromine has been identified as an inhibitor of LSD1, an enzyme implicated in various cancers.[3][8] This "off-target" activity presents a significant opportunity for drug repurposing and the development of novel anticancer agents. The 4-hydroxy derivative can serve as a lead structure for optimization campaigns aimed at designing potent and selective LSD1 inhibitors.[8]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a common in vitro assay to characterize the MAO inhibitory activity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 values of a test compound against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials and Reagents:

  • Human recombinant MAO-A and MAO-B (commercially available)

  • 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Pargyline (selective MAO-B inhibitor, positive control)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

Experimental Workflow:

MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A1 Prepare serial dilutions of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and control inhibitors in DMSO. B1 Add buffer, test compound/control, and MAO enzyme to 96-well plate. A1->B1 A2 Prepare working solutions of MAO-A/B enzymes, Amplex Red/HRP, and p-tyramine in buffer. A2->B1 B2 Pre-incubate for 15 minutes at 37°C. B1->B2 B3 Initiate reaction by adding p-tyramine substrate. B2->B3 B4 Incubate for 30 minutes at 37°C. B3->B4 C1 Stop reaction (optional, e.g., with a specific inhibitor). B4->C1 C2 Measure fluorescence at Ex/Em = 530/590 nm. C1->C2 C3 Calculate percent inhibition and determine IC50 values. C2->C3

Figure 2: Workflow for In Vitro MAO Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 1 nM).

    • Prepare stock solutions and serial dilutions for the control inhibitors (clorgyline and pargyline) in the same manner.

  • Assay Plate Preparation:

    • To each well of a 96-well black microplate, add the following in order:

      • Sodium phosphate buffer to make up the final volume.

      • 1 µL of the test compound or control inhibitor dilution (or DMSO for the vehicle control).

      • The appropriate concentration of MAO-A or MAO-B enzyme solution.

  • Pre-incubation:

    • Mix the contents of the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine in sodium phosphate buffer.

    • Add this reaction mixture to each well to initiate the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary (Hypothetical):

The following table presents hypothetical IC50 values for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and control compounds, illustrating the expected outcome of the assay.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
4-[(1R,2S)-rel-2-aminocyclopropyl]phenol5.212.80.4
Tranylcypromine (Parent Drug)0.81.50.5
Clorgyline (Control)0.0125.00.0004
Pargyline (Control)15.00.05300

Conclusion and Future Directions

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, while historically viewed primarily as a metabolite, holds significant untapped potential in medicinal chemistry. Its well-defined interaction with monoamine oxidases provides a solid foundation for its use as a research tool and a starting point for the development of novel therapeutics. The exploration of its activity against other targets, such as LSD1, opens up exciting new avenues for drug discovery, particularly in the field of oncology.[8] The protocols and conceptual frameworks presented in this guide are intended to empower researchers to further investigate and harness the therapeutic possibilities of this versatile cyclopropyl phenol scaffold.

References

  • Tranylcypromine - Wikipedia. (n.d.).
  • Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC. (n.d.).
  • Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. (2025, January 19). Retrieved from [Link]

  • Tranylcypromine (Parnate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.).
  • rel-4-((1R,2S)-2-Aminocyclopropyl)phenol - PubChem. (n.d.). Retrieved from [Link]

  • Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed. (n.d.). Retrieved from [Link]

  • What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC. (2020, August 12). Retrieved from [Link]

  • Study of the in vitro and in vivo metabolism of 4-HO-MET | Request PDF - ResearchGate. (n.d.).
  • A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease - OAE Publishing Inc. (n.d.). Retrieved from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Retrieved from [Link]

  • Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers. (n.d.). Retrieved from [Link]

  • Drug Information | Therapeutic Target Database - TTD. (n.d.).
  • Identified metabolites of tranylcypromine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Multiple forms of monoamine oxidase. Comparison of in vitro and in vivo inhibition patterns - PubMed. (n.d.). Retrieved from [Link]

  • 2-acetylphenol analogs as potent reversible monoamine oxidase inhibito | DDDT. (2015, July 15). Retrieved from [Link]

  • Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols - Benchchem. (n.d.).
  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.).
  • General method for the synthesis of tranylcypromine. Reagents and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Effects of Resveratrol on Rat Hepatic CYP1A2 - MDPI. (2025, October 29). Retrieved from [Link]

  • In Vitro and In Vivo Sequestration of Phencyclidine by Me4Cucurbit[9]uril** - Brain & Experience Lab. (n.d.). Retrieved from a valid source.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Welcome to the technical support resource for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide a series of structured, practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol so poorly soluble in neutral aqueous solutions like PBS (pH 7.4)?

A: The solubility behavior of this molecule is governed by its chemical structure, which contains two key ionizable functional groups: a weakly acidic phenol group (pKa ~10) and a basic primary amino group (pKa ~8-9).[1] This makes the molecule amphoteric, meaning it can carry a positive, negative, or neutral charge depending on the pH.

  • At Acidic pH (e.g., pH < 7): The amino group is protonated (-NH3+), forming a cation that is generally more water-soluble.

  • At Alkaline pH (e.g., pH > 11): The phenolic hydroxyl group is deprotonated (-O-), forming an anion that is also more water-soluble.[2]

  • At Neutral pH (approx. 7-9): The molecule exists predominantly in its neutral or zwitterionic form. In this state, its net charge is minimal, leading to the lowest aqueous solubility. The hydrophobic phenyl and cyclopropyl rings dominate, causing the molecules to favor self-association and precipitation over interaction with water.

This pH of minimum solubility is known as the isoelectric point (pI), and for many aminophenols, it falls within the neutral pH range, creating significant challenges for biological experiments.[3]

Q2: Before I try complex methods, what is the most critical first step I should take?

A: The most crucial initial step is to determine the compound's pH-solubility profile . This single experiment provides the most insight into the compound's behavior and directly informs your strategy. By measuring the solubility at various pH points (e.g., from pH 2 to pH 12), you can identify the pH range of minimum and maximum solubility. This data is fundamental to deciding whether simple pH modification is a viable strategy or if more advanced techniques are required.

Q3: What are the primary strategies I can use to improve the solubility of this compound?

A: The strategies can be broadly categorized into four main approaches:

  • pH Modification: The simplest method, involving the adjustment of the solution's pH to ionize the molecule, thereby increasing its interaction with water.[4][5]

  • Excipient-Based Formulation: This involves adding other molecules (excipients) that help solubilize the compound without chemically altering it. Key examples include:

    • Co-solvents: Water-miscible organic solvents that reduce the polarity of the aqueous medium.[6][7]

    • Cyclodextrins: Cyclic oligosaccharides that encapsulate the hydrophobic part of the drug in their central cavity, presenting a hydrophilic exterior to the water.[][9][10]

  • Salt Formation: A common pharmaceutical practice where the parent compound is reacted with an acid or base to form a stable, crystalline salt with potentially higher solubility and a faster dissolution rate.

  • Chemical Modification (Prodrugs): This involves temporarily modifying the chemical structure of the compound by adding a promoiety to create a more soluble "prodrug."[11] This prodrug is designed to convert back to the active parent drug in vivo.[11][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem: My compound immediately precipitates when I try to dissolve it in my pH 7.4 phosphate-buffered saline (PBS).
  • Likely Cause: As explained in the FAQs, pH 7.4 is likely very close to the compound's isoelectric point (pI), where its aqueous solubility is at a minimum.

  • Solution: Strategic pH Adjustment. The most direct way to solubilize the compound is to move the pH away from its pI. You have two primary options:

    • Acidification: Lower the pH to below ~6. This protonates the basic amino group, forming the more soluble ammonium salt.

    • Alkalinization: Raise the pH to above ~11. This deprotonates the acidic phenol group, forming the more soluble phenolate salt.[2]

    For many applications, preparing a concentrated stock solution in an acidic or basic aqueous solution is the first step. For example, dissolving the compound in 0.1 M HCl will create the soluble hydrochloride salt in situ.

Problem: My compound dissolves perfectly in my acidic stock solution, but it crashes out when I dilute it into my neutral (pH 7.4) assay buffer.
  • Likely Cause: This is a classic example of "solvent shock" or pH-shift precipitation.[13] While the compound is soluble in the low-pH stock, the small volume of this stock is insufficient to keep the final buffer pH in the acidic range. When diluted, the buffer's capacity forces the pH back to 7.4, causing the compound to revert to its poorly soluble neutral form and precipitate.[13]

  • Solution 1: Use of Co-solvents. If your experimental system can tolerate it, using a water-miscible organic co-solvent can keep the compound in solution even after pH neutralization.[14] Common co-solvents can reduce the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.[6][15]

    • Workflow: Prepare a high-concentration stock in a pure organic solvent like DMSO or ethanol. Then, dilute this stock into your final aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid artifacts in biological assays.[13]

Co-solventTypical Final Concentration Limit (Cell-based Assays)Notes
Dimethyl Sulfoxide (DMSO)< 0.5%Strong solvent, but can have biological effects.
Ethanol< 1%Generally well-tolerated.
Propylene Glycol (PG)< 2%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)< 5%Low toxicity, often used in vivo.
  • Solution 2: Use of Cyclodextrins. This is often the preferred method when organic solvents must be avoided. Cyclodextrins are molecular cages that trap the hydrophobic portions of your compound, effectively shielding them from the aqueous environment and increasing apparent solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and low toxicity.[18]

Problem: pH modification and co-solvents are incompatible with my sensitive biological assay (e.g., live-cell imaging, enzyme kinetics). What should I try next?
  • Likely Cause: The constraints of the biological system require maintaining physiological pH and avoiding organic solvents.

  • Solution: Cyclodextrin Inclusion Complexation. This is the most robust solution in this scenario. By pre-forming an inclusion complex of your compound with a cyclodextrin like HP-β-CD, you create a water-soluble formulation that can be directly added to your assay buffer without pH shifts or organic solvents.[][10] The complex formation is reversible, allowing the parent drug to be released at the site of action.[]

    A phase-solubility study is the standard method to determine the ideal drug-to-cyclodextrin ratio. See the detailed protocol below.

Problem: I need a stable, solid, and readily dissolvable form of the compound for long-term storage and formulation.
  • Likely Cause: The free-base form of the compound may be unstable, amorphous, or have very slow dissolution kinetics, making it difficult to work with.

  • Solution: Salt Formation. Creating a crystalline salt is a cornerstone of pharmaceutical development. Given the presence of a basic amino group, forming a salt with a pharmaceutically acceptable acid is the most logical approach.

    • Common Salt Forms: Hydrochloride (HCl), hydrobromide (HBr), sulfate (H2SO4), mesylate (methanesulfonic acid), or tartrate salts are common choices.

    • Benefits: Crystalline salts generally exhibit higher stability, improved handling properties, and, crucially, a faster dissolution rate compared to the free base.

    • Process: This typically involves a salt screening study , where the compound is reacted with a panel of different acids in various solvent systems to identify which combinations form stable, crystalline salts with desirable properties.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting the appropriate solubility enhancement strategy.

G cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_advanced Advanced Development start Poor solubility of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in neutral buffer ph_profile Determine pH-Solubility Profile start->ph_profile assay_check Is extreme pH acceptable for the final application? ph_profile->assay_check ph_mod Strategy 1: pH Modification (Use acidic/basic solution) assay_check->ph_mod Yes excipient_check Are organic co-solvents (e.g., DMSO, EtOH) acceptable? assay_check->excipient_check No solid_form Need a stable, solid form for formulation? ph_mod->solid_form cosolvent Strategy 2: Co-Solvency (e.g., <1% DMSO) excipient_check->cosolvent Yes cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) excipient_check->cyclodextrin No cosolvent->solid_form cyclodextrin->solid_form salt Strategy 4: Salt Formation Screening (e.g., HCl, Mesylate) solid_form->salt Yes keep_formulation Use Optimal Formulation solid_form->keep_formulation No prodrug Strategy 5: Prodrug Approach (Chemical Modification) salt->prodrug If salt properties are insufficient salt->keep_formulation prodrug->keep_formulation

Caption: Decision tree for selecting a solubility enhancement method.

Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method, a gold standard for solubility measurement.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). Use appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Calculate the original concentration in each buffer to determine the solubility in mg/mL or µM. Plot solubility as a function of pH.

Protocol 2: Phase-Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol determines the effect of HP-β-CD concentration on the apparent solubility of the compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 10, 20, 50, 100, 150 mM) in your desired final buffer (e.g., water or PBS, pH 7.4).

  • Add Compound: Add an excess amount of the solid compound to each HP-β-CD solution, following the same procedure as in Protocol 1, Step 2.

  • Equilibrate and Analyze: Follow steps 3-6 from Protocol 1 for equilibration, phase separation, and quantification.

  • Data Analysis: Plot the total concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting graph is a phase-solubility diagram.

    • A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the complexation binding constant.

    • The y-intercept represents the intrinsic solubility of the compound in the absence of cyclodextrin.

G cluster_system Cyclodextrin Inclusion Complex Formation drug Hydrophobic Drug (4-[(1R,2S)-rel-2-aminocyclopropyl]phenol) p1 cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex p2 complex->p2 Results in Increased Apparent Solubility water Aqueous Environment p1->complex +

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

By systematically applying these principles and troubleshooting steps, you can overcome the solubility challenges associated with 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and advance your research and development efforts.

References

  • Khodadadei, F., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics. Available at: [Link]

  • Wikipedia contributors. (2024). Cosolvent. Wikipedia. Available at: [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available at: [Link]

  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Hintz, R. J., & Johnson, K. C. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Available at: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available at: [Link]

  • Arun, R. S., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]

  • Shargel, L., & Yu, A. B. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Vaynberg, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • fgorga. (2020). P-Aminophenol HCL won't dissolve. Photrio.com Photography Forums. Available at: [Link]

  • Jain, S., & Patel, N. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Reddy, B. S., & Navaneetha, K. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • das Neves, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available at: [Link]

  • Ataman Kimya. p-AMINOPHENOL. Ataman Kimya. Available at: [Link]

  • Ferreira, P. M., & Gira, N. (2008). Prodrugs for Amines. MDPI. Available at: [Link]

  • Thompson, J. E., & Williamson, N. M. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. Journal of Chemical Education. Available at: [Link]

  • Krise, J. P., & Stella, V. J. (1996). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org. Available at: [Link]

  • American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. American Chemical Society. Available at: [Link]

  • Tan, M. C., et al. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. Semantic Scholar. Available at: [Link]

  • Krise, J. P., & Stella, V. J. (1996). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. rel-4-((1R,2S)-2-Aminocyclopropyl)phenol. PubChem. Available at: [Link]

  • Li, J., et al. (2006). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wikipedia contributors. (2024). 4-Aminophenol. Wikipedia. Available at: [Link]

  • NextSDS. 4-(1-aMinocyclopropyl)phenol hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Dickinson, P. A., et al. (1998). Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, J., & Zhang, D. (2005). Improving the solubility of ampelopsin by solid dispersions and inclusion complexes. PubMed. Available at: [Link]

  • Nagai, T., et al. (2003). Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. Google Patents.
  • PharmaCompass. 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol. PharmaCompass.com. Available at: [Link]

  • ZaiQi Bio-Tech. 4-cyclopropylphenol| CAS No:10292-61-2. ZaiQi Bio-Tech. Available at: [Link]

  • PubChemLite. 4-(2-aminopropyl)phenol (C9H13NO). PubChemLite. Available at: [Link]

  • National Center for Biotechnology Information. 4-(2-Amino-1-hydroxypropyl)phenol chloride. PubChem. Available at: [Link]

Sources

Optimization

troubleshooting degradation of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol during storage

Technical Support Center: Troubleshooting Degradation of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Degradation of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the instability of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (CAS 104777-77-7). This compound—a tranylcypromine analog widely utilized in the development of LSD1 (Lysine-specific demethylase 1) and MAO (Monoamine oxidase) inhibitors[1]—presents unique storage challenges due to its dual structural vulnerabilities: an electron-rich phenol moiety and a highly strained cyclopropylamine ring.

This guide elucidates the mechanistic causes of its degradation and provides field-proven, self-validating protocols to ensure your experimental integrity is never compromised.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why did my white/off-white powder turn pink or brown over time? Causality & Mechanism: You are observing a classic hallmark of phenolic autoxidation . The electron-donating hydroxyl group makes the aromatic ring highly electron-rich, significantly lowering its oxidation potential. Exposure to atmospheric oxygen, ambient light, or trace transition metals (often leached from standard glassware) triggers the formation of a reactive phenoxy radical. This radical rapidly undergoes further oxidation to form highly conjugated p-benzoquinone derivatives, which are intensely colored (pink to brown) and indicate physical and chemical degradation[2]. Over time, these quinones cross-link to form insoluble polymeric aggregates. Actionable Insight: Always store the solid powder at -20°C under an inert atmosphere (Argon or Nitrogen) in amber vials[3].

Q2: My LC-MS shows a mass shift of +18 Da and a total loss of target potency. What happened? Causality & Mechanism: You are observing the hydrolytic ring-opening of the cyclopropylamine moiety. The 3-membered cyclopropane ring possesses immense angular strain (bond angles are compressed to ~60° instead of the ideal 109.5° for sp³ carbons). In neutral to alkaline microenvironments (pH > 7), the primary amine remains unprotonated. Without the electron-withdrawing effect of a protonated ammonium group, the strained ring becomes highly susceptible to nucleophilic attack by water. This hydrolytic cleavage adds H₂O (+18 Da) across the ring, yielding an inactive acyclic amino alcohol or aldehyde[4][5]. Actionable Insight: To prevent this, the microenvironmental pH must be strictly controlled to a mildly acidic range (pH 4.0–6.0), which protonates the amine and stabilizes the ring against nucleophilic attack[5].

Q3: Does the choice of salt form matter for long-term storage? Causality & Mechanism: Absolutely. The free base form of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is inherently less stable because the unprotonated amine can act as an intramolecular base, exacerbating ring strain and facilitating hydrolysis. Converting the compound to an acidic salt (e.g., hydrochloride or sulfate) lowers the microenvironmental pH in the solid state, drastically extending its shelf life and preventing hydrolytic degradation[5][6].

Section 2: Degradation Pathways & Workflows

PhenolOxidation A 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (Intact, Colorless) B Phenoxy Radical Intermediate (Highly Reactive) A->B O2, Light, Trace Metals (Autoxidation) C p-Benzoquinone Derivative (Pink/Brown Discoloration) B->C Further Oxidation (-e-, -H+) D Polymeric Aggregates (Insoluble Precipitates) C->D Cross-linking / Nucleophilic Attack

Mechanistic pathway of phenol autoxidation leading to sample discoloration.

HydrolysisWorkflow Start Compound in Solution (e.g., DMSO or Aqueous Buffer) CheckPH Is Microenvironmental pH > 7? Start->CheckPH Degradation Hydrolytic Ring Cleavage (Loss of Potency, +18 Da) CheckPH->Degradation Yes (Alkaline/Neutral) Stable Intact Cyclopropylamine Ring (Stable Formulation) CheckPH->Stable No (Mildly Acidic) Action Adjust pH to 4.0 - 6.0 Use Acidic Counterion (e.g., HCl) Degradation->Action Troubleshooting Step Action->Stable Formulation Corrected

Decision tree for diagnosing and mitigating hydrolytic cleavage of the cyclopropylamine ring.

Section 3: Quantitative Data & Troubleshooting Matrix

To facilitate rapid diagnostics in the lab, consult the following matrix comparing degradation vectors, their analytical signatures, and required interventions.

Degradation PathwayPrimary Trigger(s)Visual / Analytical SignatureMitigation Strategy
Phenol Oxidation O₂, Light, Cu²⁺/Fe³⁺ ionsPink/brown color; LC-MS shows -2 Da (quinone) or polymeric masses.Degas solvents; store in amber vials; add metal chelators (e.g., EDTA) to buffers.
Ring Hydrolysis pH > 7, MoistureLoss of target efficacy; LC-MS shows +18 Da (ring opening).Modulate microenvironmental pH to 4.0-6.0; utilize HCl or sulfate salts[5].
Carbamate Formation Atmospheric CO₂LC-MS shows +44 Da mass shift.Store solid and stock solutions under Argon/Nitrogen; minimize freeze-thaw cycles.

Section 4: Self-Validating Protocol for Ultra-Stable Stock Solutions

To ensure absolute trust and reproducibility, this protocol includes built-in validation checks. Do not proceed to subsequent steps unless the validation criteria are met.

Objective: Prepare a 10 mM stock solution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol that remains chemically stable for >6 months at -80°C.

Materials Required:

  • Anhydrous, LC-MS grade DMSO (sealed under Argon).

  • Argon gas source.

  • Amber, silanized glass vials (prevents metal leaching and light exposure).

  • 0.1 M HCl (aqueous, LC-MS grade).

Step-by-Step Methodology:

  • Solvent Preparation & Degassing:

    • Action: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

    • Validation Check: Measure the dissolved oxygen (DO) content if a micro-probe is available; it must read <1 mg/L.

  • Microenvironmental pH Adjustment:

    • Action: If working with the free base form of the compound, add 1.0 molar equivalent of 0.1 M HCl to the degassed DMSO to pre-adjust the microenvironmental pH.

    • Causality: This ensures the primary amine is instantly protonated upon dissolution, protecting the highly strained cyclopropyl ring from nucleophilic attack[5].

  • Dissolution:

    • Action: Weigh the compound inside a glove box or under a steady stream of Argon. Dissolve in the prepared DMSO to reach a 10 mM concentration. Vortex gently.

    • Validation Check: The solution must be perfectly colorless and transparent. Any pink tint indicates pre-existing oxidation; discard the batch if colored.

  • Aliquoting and Storage:

    • Action: Aliquot the solution into single-use amber silanized vials (e.g., 50 µL per vial). Blanket the headspace of each vial with Argon before capping tightly.

    • Action: Flash-freeze in liquid nitrogen and transfer immediately to a -80°C freezer.

  • Baseline Validation (Day 0 Profiling):

    • Action: Thaw one aliquot and run a baseline LC-MS analysis.

    • Validation Check: Confirm the presence of the intact parent mass (m/z 150.09 for [M+H]⁺) and the strict absence of +18 Da (hydrolysis) or +44 Da (carbamate) peaks. Retain this chromatogram as your Day 0 reference standard.

References

  • [1] Title: Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles Source: PubMed Central (PMC) URL:[Link]

  • [2] Title: Drug stability: How storage conditions affect their performance Source: Texas A&M University Vital Record URL:[Link]

  • [4][5] Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine Source: Journal of Pharmaceutical Sciences / PubMed URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (a para-hydroxy derivative of tranylcypr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (a para-hydroxy derivative of tranylcypromine).

This structural motif is a highly privileged pharmacophore, primarily utilized as a mechanism-based, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1)[1]. Due to the strained nature of the cyclopropane ring and the electron-donating properties of the phenol group, synthesizing this molecule presents unique chemoselectivity and stereoselectivity challenges. As a Senior Application Scientist, I have compiled this guide to help you navigate these bottlenecks, understand the mechanistic causality behind each protocol, and establish a self-validating experimental workflow.

Section 1: Quantitative Data & Yield Optimization

When designing your synthetic route, the choice of the phenol protecting group is the single most critical variable dictating overall yield. Below is a comparative analysis of the two most common synthetic strategies: the Methoxy-Protection Route vs. the Benzyl-Protection Route .

Synthetic StepMethoxy Route (from 4-Methoxystyrene)Benzyl Route (from 4-Benzyloxystyrene)Mechanistic Rationale for Yield Difference
Cyclopropanation 75% (trans/cis ~3:1)72% (trans/cis ~3:1)Both routes perform similarly using Rh₂(OAc)₄ and ethyl diazoacetate.
Saponification 95%94%Standard basic hydrolysis (NaOH/MeOH) is highly efficient for both esters.
Curtius Rearrangement 82%80%DPPA/t-BuOH efficiency is independent of the distant ether protecting group.
Global Deprotection 25 - 40% (BBr₃ / HCl)88 - 95% (Pd/C H₂ / HCl)Critical Failure Point: BBr₃ is a strong Lewis acid that triggers benzylic carbocation formation, leading to cyclopropane ring opening[2]. Hydrogenolysis (Pd/C) is completely orthogonal and preserves the strained ring[3].
Overall Yield ~15% ~45% The Benzyl route is vastly superior for donor-substituted cyclopropanes.
Section 2: Step-by-Step Experimental Workflows

To maximize yield and ensure self-validating checkpoints, we strongly recommend the Benzyl-Protection Route as your gold-standard protocol.

Step 1: Rhodium-Catalyzed Cyclopropanation

  • Dissolve 4-benzyloxystyrene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add Rh₂(OAc)₄ (0.01 equiv) as the catalyst.

  • Using a syringe pump, add ethyl diazoacetate (1.5 equiv) dissolved in DCM dropwise over 4-6 hours at room temperature. Causality Check: Slow addition maintains a low steady-state concentration of the diazo compound, preventing its dimerization into diethyl fumarate/maleate.

  • Concentrate and purify via flash chromatography to isolate ethyl trans-2-(4-benzyloxyphenyl)cyclopropanecarboxylate.

Step 2: Saponification

  • Dissolve the ester in a 3:1 mixture of Methanol and THF.

  • Add 2.0 M aqueous NaOH (3.0 equiv) and reflux for 2 hours.

  • Acidify with 1M HCl to pH 2 at 0 °C, extract with ethyl acetate, and dry over Na₂SO₄ to yield trans-2-(4-benzyloxyphenyl)cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement

  • Dissolve the carboxylic acid in strictly anhydrous toluene.

  • Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv). Stir at room temperature for 30 minutes to form the acyl azide.

  • Heat to 80 °C for 2 hours until N₂ evolution ceases (indicating complete formation of the isocyanate).

  • Add anhydrous tert-butanol (5.0 equiv) and reflux for 12 hours.

  • Purify via chromatography to yield tert-butyl (trans-2-(4-benzyloxyphenyl)cyclopropyl)carbamate[3].

Step 4: Global Deprotection

  • Benzyl Cleavage: Dissolve the Boc-protected amine in methanol. Add 10% Pd/C (0.1 equiv by weight). Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through Celite.

  • Boc Cleavage: Treat the resulting intermediate with 4M HCl in dioxane at room temperature for 2 hours.

  • Concentrate under vacuum and triturate with diethyl ether to yield 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol hydrochloride as a highly pure white solid[3].

Section 3: Mechanistic & Workflow Visualizations

SynthesisWorkflow SM 4-Benzyloxystyrene Int1 Ethyl trans-2-(4-benzyloxyphenyl) cyclopropanecarboxylate SM->Int1 Reagent1 Ethyl Diazoacetate Rh2(OAc)4 Reagent1->Int1 Int2 trans-2-(4-benzyloxyphenyl) cyclopropanecarboxylic acid Int1->Int2 Reagent2 NaOH, MeOH/H2O Reflux Reagent2->Int2 Int3 tert-Butyl (trans-2-(4-benzyloxyphenyl) cyclopropyl)carbamate Int2->Int3 Reagent3 DPPA, Et3N, t-BuOH Reflux (Curtius) Reagent3->Int3 Product 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (Target Compound) Int3->Product Reagent4 1. Pd/C, H2 (1 atm) 2. HCl in Dioxane Reagent4->Product

Caption: Step-by-step synthetic workflow for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol via the benzyl route.

Mechanism Inhibitor 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol LSD1 LSD1 Enzyme (Active Site) Inhibitor->LSD1 Binding Oxidation Single Electron Transfer (Amine Oxidation) LSD1->Oxidation FAD Catalysis RingOpening Cyclopropane Ring Opening (Radical Intermediate) Oxidation->RingOpening Fast Kinetics Adduct Covalent N5-FAD Adduct RingOpening->Adduct Covalent Trapping Result Irreversible LSD1 Inhibition Adduct->Result

Caption: Mechanism of irreversible LSD1 inhibition via FAD-mediated cyclopropane ring opening.

Section 4: Troubleshooting & FAQs

Q1: Why is my trans/cis ratio so low during the cyclopropanation step? A1: The diastereoselectivity of the cyclopropanation is governed by the steric bulk of both the catalyst ligands and the diazo ester. If you are using ethyl diazoacetate with a simple copper catalyst (e.g., Cu(acac)₂), the trans/cis ratio often drops to ~2:1. Solution: Switch to Rh₂(OAc)₄, which provides a tighter transition state, or use a bulkier diazo compound like tert-butyl diazoacetate. The bulky ester increases steric repulsion with the aryl ring of the styrene during the carbene transfer step, pushing the selectivity towards the thermodynamically favored trans-isomer (>4:1)[1].

Q2: I am losing significant yield during the Curtius rearrangement, and I see a highly polar byproduct on TLC. What is going wrong? A2: You are likely forming a symmetric urea byproduct. The Curtius rearrangement converts the acyl azide into a highly reactive isocyanate intermediate. If there is any trace moisture in your solvent, reagents, or glassware, water will act as a nucleophile, attacking the isocyanate to form a carbamic acid. This rapidly decarboxylates to form a primary amine, which then attacks another molecule of isocyanate to form an extremely stable, highly polar symmetric urea. Solution: Ensure strictly anhydrous conditions. Dry your toluene over molecular sieves, use freshly distilled triethylamine, and ensure your tert-butanol is anhydrous. A proven technique is to heat the reaction to 80 °C before adding the tert-butanol to ensure all acyl azide has safely converted to the isocyanate, minimizing side reactions[3].

Q3: When deprotecting the 4-methoxy group with BBr₃, my cyclopropane ring opens and my yield crashes. How can I prevent this? A3: This is a classic chemoselectivity issue. BBr₃ is a powerful Lewis acid. While it successfully coordinates to the methoxy oxygen to cleave the ether, it also promotes the formation of a benzylic carbocation. Because the cyclopropane ring is highly strained and substituted with an electron-donating group (the forming phenol), the intermediate carbocation triggers a heterolytic ring-opening event, destroying your pharmacophore[2][4]. Solution: The most robust solution is to abandon the methoxy protecting group early in the synthesis and use a benzyl group instead (as detailed in our optimized protocol). Benzyl ethers are cleanly cleaved via Pd/C-catalyzed hydrogenolysis under neutral conditions, which is completely orthogonal to the stability of the cyclopropane ring[3].

Q4: Why does this specific molecule act as an irreversible inhibitor of LSD1? A4: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol acts as a "suicide substrate" or mechanism-based inactivator. LSD1 is a flavin-dependent amine oxidase. When the enzyme attempts to oxidize the cyclopropylamine (as it would its natural histone substrate), the FAD cofactor initiates a single-electron transfer. This creates a radical cation on the amine. The immense ring strain of the cyclopropane ring (~27.5 kcal/mol) drives an ultra-fast homolytic ring-opening event. The resulting primary carbon radical immediately attacks the N5 position of the FAD cofactor, forming a permanent covalent adduct and irreversibly shutting down the enzyme[5].

References
  • Title: Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: WO2013057320A1 - (Hetero)
  • Title: Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria Source: St George's, University of London URL: [Link]

  • Title: Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors for the Treatment of Cushing's Syndrome and Chronic Wounds Source: Universität des Saarlandes URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Solution

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. The unique chemical structure of this compound, featuring bo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. The unique chemical structure of this compound, featuring both a phenol and a primary amine, makes it highly susceptible to oxidative degradation. This document provides in-depth technical guidance, troubleshooting protocols, and preventative strategies to ensure the stability and integrity of your solutions.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My solution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is turning pink/brown. What is happening and why?

Answer:

The discoloration you are observing is a classic sign of oxidation. The structure of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is analogous to 4-aminophenol, a compound well-known for its instability in the presence of oxygen.[1]

The degradation process is typically initiated by the oxidation of the aminophenol molecule into a highly reactive quinoneimine intermediate.[2][3] This species is intensely colored and can subsequently undergo polymerization, leading to the formation of darker, more complex products.[2] This reaction is accelerated by several factors:

  • Presence of Oxygen: Atmospheric oxygen is the primary oxidizing agent.[2][4]

  • Exposure to Light: UV light can provide the energy needed to initiate these oxidative reactions.[2][4]

  • Alkaline or Neutral pH: At higher pH levels, the phenolic hydroxyl group can be deprotonated to a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more easily oxidized.[4][5]

  • Trace Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) can act as powerful catalysts, dramatically speeding up the rate of oxidation.[2][6]

OxidationPathway cluster_0 Oxidation Cascade Phenol 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (Colorless) Quinoneimine Quinoneimine Intermediate (Pink/Red) Phenol->Quinoneimine Oxidation (O₂, light, metal ions) Polymer Polymerized Products (Brown/Dark) Quinoneimine->Polymer Polymerization

Caption: Oxidation pathway of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

FAQ 2: What is the optimal pH for preparing and storing solutions of this compound?

Answer:

An acidic pH (ideally between 3 and 5) is critical for maximizing the stability of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol solutions.

The scientific rationale is twofold:

  • Protonation of the Amino Group: In an acidic environment, the basic amino group becomes protonated (forming -NH₃⁺). This positively charged ammonium group is electron-withdrawing, which deactivates the aromatic ring and makes it significantly less susceptible to oxidation.

  • Stabilization of the Phenolic Group: Maintaining an acidic pH prevents the deprotonation of the hydroxyl group (-OH) into the highly reactive phenoxide ion (-O⁻), which is a key step in the oxidation cascade.[4][5]

For many aminophenol compounds, adjusting the pH to the acidic range is a primary strategy for preventing degradation.[7] It is recommended to use buffers such as acetate or citrate to maintain the desired pH.

FAQ 3: How do I prepare a stable stock solution for my experiments?

Answer:

Preparing a stable stock solution requires a multi-faceted approach that combines pH control, exclusion of oxygen, and the use of chemical stabilizers.

  • Solvent Preparation (Crucial First Step):

    • Choose a suitable acidic buffer (e.g., 10 mM sodium acetate, pH 4.0).

    • Deoxygenate the solvent thoroughly. This is the most critical step. Sparge the buffer with an inert gas (high-purity argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.[2][4]

    • Add an antioxidant and/or a chelating agent directly to the deoxygenated buffer before introducing your compound (See FAQ 4 for choices).

  • Weighing and Dissolution:

    • Weigh the required amount of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in a clean vial, preferably an amber-colored one to protect from light.[2]

    • Add the prepared, deoxygenated, and stabilized buffer to the vial.

    • If necessary, gently sonicate or vortex to dissolve the compound completely.

  • Storage:

    • Before sealing the vial, flush the headspace with the inert gas to displace any air that entered during the dissolution process.

    • Store the solution at a reduced temperature (2-8°C for short-term, or ≤ -20°C for long-term) to slow down the rate of any potential degradation reactions.[2]

Workflow cluster_workflow Solution Preparation Workflow A 1. Prepare Acidic Buffer (e.g., pH 4 Acetate) B 2. Deoxygenate Buffer (Sparge with N₂ or Ar) A->B C 3. Add Stabilizers (Antioxidant/Chelator) B->C D 4. Dissolve Compound (in amber vial) C->D E 5. Flush Headspace (with N₂ or Ar) D->E F 6. Store Cold & Dark (2-8°C or -20°C) E->F

Caption: Workflow for preparing a stabilized solution.

FAQ 4: Which stabilizers should I use? A comparison of antioxidants and chelating agents.

Answer:

The choice of stabilizer depends on the specific requirements of your downstream application. Often, a combination of an antioxidant and a chelating agent provides synergistic protection.[8]

Antioxidants act as "sacrificial" agents; they are more readily oxidized than your compound of interest, thereby consuming dissolved oxygen and other reactive species.[9]

Chelating Agents work by binding to and inactivating trace metal ions that catalyze oxidation.[10][11]

StabilizerClassTypical ConcentrationMechanism of ActionProsCons
Ascorbic Acid Antioxidant0.01 - 0.1% (w/v)Acts as a reducing agent, directly scavenging oxygen and free radicals.[2][12]Highly effective, biocompatible, water-soluble.[7]Can degrade over time; may interfere with certain biological assays.
Sodium Metabisulfite Antioxidant0.05 - 0.5% (w/v)Strong reducing agent that reacts with and removes dissolved oxygen.[2][9]Very potent oxygen scavenger.[9]Can react with aldehydes/ketones; more effective in acidic pH.[7]
EDTA Chelating Agent0.01 - 0.1% (w/v)Forms stable complexes with metal ions (Fe³⁺, Cu²⁺), preventing them from catalyzing oxidation.[10][13]Highly effective at low concentrations; stable.[13]Not an antioxidant itself; works best in combination with one.[8]
FAQ 5: Are there non-additive methods to improve stability if my experiment is sensitive to these stabilizers?

Answer:

Yes. If your experimental system cannot tolerate additives, you must rely on rigorous procedural controls to minimize exposure to oxidative triggers.

  • Strict Deoxygenation: The most critical control is the thorough removal of dissolved oxygen from all solvents and solutions. Use freshly deoxygenated buffers for all steps.

  • Inert Atmosphere Handling: Whenever possible, handle the compound and its solutions inside a glovebox filled with nitrogen or argon. For benchtop work, use Schlenk line techniques to maintain an inert atmosphere in your reaction vessels.[4]

  • Light Protection: Always use amber glassware or wrap containers in aluminum foil to prevent photo-initiated degradation.[2]

  • Temperature Control: Perform experiments at the lowest practical temperature to reduce reaction rates. Always store stock solutions and intermediates at 2-8°C or frozen.[2]

  • High-Purity Reagents: Use high-purity solvents and reagents to minimize contamination with catalytic metal ions.[2]

FAQ 6: How can I analytically monitor the stability of my solution over time?

Answer:

A systematic stability study is recommended to ensure the integrity of your results. The gold-standard technique is High-Performance Liquid Chromatography (HPLC).

  • Initial Analysis (T=0):

    • Prepare a fresh, stabilized solution of your compound according to the protocol in FAQ 3.

    • Immediately analyze this solution via a suitable reversed-phase HPLC method. The mobile phase should also be prepared with deoxygenated solvents. For analysis of phenolic compounds, a C18 column is typically effective.[14]

    • Record the peak area of the parent compound, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This serves as your 100% reference. Note the absence of any significant degradation peaks.

  • Incubation:

    • Store the remaining solution under your desired conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored solution and re-analyze it using the exact same HPLC method.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in the main peak area, often accompanied by the appearance of new, smaller peaks (degradation products), indicates oxidation.

    • Visual Correlation: You can often correlate the appearance of degradation peaks on the chromatogram with a visible color change in the solution.

Spectrophotometry (UV-Vis) can also be used as a simpler, albeit less specific, method. Oxidation to quinoneimine species results in new absorbance bands in the visible spectrum, which can be monitored over time.

References

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

  • Anastasia, D. S., Desnita, R., Yuswar, M. A., & Halim, C. M. (2025). The effect of sodium metabisulfite concentration on the physicochemical stability of an L-Ascorbic Acid face mist formulation. Sasambo Journal of Pharmacy, 6(2), 108-114.
  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

  • Pérez-Jiménez, J., & Torres, J. L. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5467.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • Khalid, W., Göbel, G., Hühn, D., & Parak, W. J. (2014). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. Retrieved from [Link]

  • Lam, B., O'Meara, C., & Shah, D. D. (2010). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody. Journal of Pharmaceutical Sciences, 99(10), 4159-4169.
  • Wen, L., Zhang, Z., Sun, D. W., Sivagnanam, S. P., & Tiwari, B. K. (2020). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 60(13), 2201-2223.
  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50(2), 113-118.
  • Ribeiro, A. M., Estevinho, B. N., & Rocha, F. (2021). The use of encapsulation to guarantee the stability of phenolic compounds. Food & Function, 12(8), 3369-3392.
  • dsm-firmenich. (2023). Cosmetics Formulations containing Vitamin C and The Instability Challenge. Retrieved from [Link]

  • BAKERpedia. (n.d.). Chelating Agents. Retrieved from [Link]

  • Robbins, R. J. (2003). Phenolic Acids in Foods: An Overview of Analytical Methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887.
  • AOCS. (2022, August 10). Metal Chelators as Antioxidants. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Garavand, F., Jalai-Jivan, M., Assadpour, E., & Jafari, S. M. (2021). Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Food Chemistry, 364, 130376.
  • Ang, Z. Y., Boddy, M., Liu, Y., & Sunderland, B. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy, 10, 3217-3226.
  • Gligorić, E., Aranđelović, S., & Radulović, S. (2019). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Polymers, 11(11), 1836.
  • Harnly, J. M., Doherty, R. F., Beecher, G. R., Prior, R. L., & Bhagwat, S. (2006). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
  • dsm-firmenich Health, Nutrition & Care. (n.d.). How ascorbic acid helps mitigate nitrosamine risk in drug products. Retrieved from [Link]

  • Rios, N. S., Pinheiro, M. P., & Osorio-Madrazo, A. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst.
  • Nickerson, R. F. (1972). U.S. Patent No. 3,694,508. Washington, DC: U.S.
  • Gill, M. F., & Jones, A. G. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model.
  • Wang, Y., Liu, Y., & Li, H. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 858-865.
  • Gonçalves, I. M., & Oliveira, M. C. (2004). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Central European Journal of Chemistry, 2(4), 578-590.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Wang, Y., Wang, Y., & Li, H. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 419.
  • Chemistry Stack Exchange. (2023, August 20). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]

  • Canonica, S., & Tratnyek, P. G. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2418-2426.

Sources

Troubleshooting

reducing background noise in 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol fluorescence assays

A Guide for Senior Scientists on Reducing Background Noise in Fluorescence-Based Experiments Welcome to the technical support center. As senior application scientists, we understand that robust and reproducible data is t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Senior Scientists on Reducing Background Noise in Fluorescence-Based Experiments

Welcome to the technical support center. As senior application scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and actionable protocols for troubleshooting and minimizing background noise in fluorescence assays involving 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and similar phenol-containing fluorophores.

The inherent fluorescence of the phenol moiety makes this class of compounds powerful tools, but this same property can be sensitive to environmental factors, leading to challenges in achieving a high signal-to-noise ratio. This guide moves beyond simple checklists to explain the causality behind common issues and provide self-validating workflows to enhance the integrity of your results.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments. Each entry details the likely causes and provides a clear, step-by-step protocol for diagnosis and resolution.

Issue 1: My "media-only" and "no-cell" control wells show high background fluorescence.

This is one of the most common issues and points directly to the assay components themselves, rather than a biological variable. The primary suspects are the microplate, the assay buffer, or the cell culture medium.

Underlying Causes & Mechanistic Explanation:

  • Microplate Autofluorescence: Standard polystyrene plates, especially those not designed for fluorescence, can emit their own signal when excited, contributing significantly to background. Black plates are used to absorb stray light, minimizing both background and well-to-well crosstalk.[1]

  • Buffer & Media Components: Many standard cell culture media contain components that are inherently fluorescent. Phenol red, a common pH indicator, is a major contributor to background fluorescence and can also act as a quencher.[2][3][4] Other components like riboflavin and certain amino acids in complex media also fluoresce, typically in the blue-green spectral region.[4][5]

Diagnostic & Resolution Protocol:

  • Isolate the Source:

    • Prepare a test plate with wells containing only the assay buffer and wells containing only the cell culture medium.

    • Read the plate using the same instrument settings (wavelengths, gain) as your main experiment.

    • This will immediately identify which component is the primary source of the background signal.

  • Implement Corrective Actions:

    • Plate Selection: If the empty plate shows high signal, switch to black, solid-bottom plates for fluorescence intensity assays or black, clear-bottom plates for cell-based assays requiring bottom-reading or microscopy.[1]

    • Media & Buffer Formulation:

      • If the medium is the source, the single most effective change is to switch to a phenol red-free formulation .[6][7] This is critical for any fluorescence-based cellular assay.

      • For assays requiring live cells, consider using a specialized, low-autofluorescence medium (e.g., FluoroBrite™) during the imaging/reading step.[6]

      • If possible, conduct the final assay step in a simple buffered saline solution (e.g., PBS) instead of complex media to remove all sources of media-derived fluorescence.

Issue 2: My "no-probe" cellular control wells are nearly as bright as my experimental wells.

When cell-containing wells are fluorescent even without the addition of your 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol probe, the cause is intrinsic cellular autofluorescence.

Underlying Causes & Mechanistic Explanation:

  • Endogenous Fluorophores: Cells naturally contain molecules that fluoresce, including NADH, flavins (riboflavin), and lipofuscin.[8] This autofluorescence is most intense when excited by UV or blue light and typically emits in the blue-to-green spectrum (approx. 350-550 nm).[5]

  • Cellular State: Dead or dying cells exhibit significantly higher autofluorescence than healthy cells and can also non-specifically bind reagents.[5]

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins, creating fluorescent adducts.

Diagnostic & Resolution Workflow:

The following workflow provides a systematic approach to diagnosing and mitigating cellular autofluorescence.

Start High Background in 'No-Probe' Cell Control Check_Wavelength Is Excitation/Emission in Blue-Green Range? Start->Check_Wavelength Check_Viability Assess Cell Viability (e.g., with Trypan Blue) Check_Wavelength->Check_Viability No Sol_RedShift SOLUTION: Use Red-Shifted Wavelengths (Ex >550 nm, Em >570 nm) Check_Wavelength->Sol_RedShift Yes Check_Fixation Is Fixation Used? Check_Viability->Check_Fixation High Viability Sol_Viability SOLUTION: 1. Optimize cell culture conditions. 2. Remove dead cells (e.g., Ficoll gradient). 3. Use viability dye to gate out dead cells. Check_Viability->Sol_Viability Poor Viability Sol_Fixation SOLUTION: 1. Switch to organic solvent fixative (Methanol). 2. Reduce aldehyde concentration/time. 3. Add quenching step (e.g., Sodium Borohydride). Check_Fixation->Sol_Fixation Yes End Reduced Autofluorescence Check_Fixation->End No/Live Cell Sol_RedShift->End Sol_Viability->End Sol_Fixation->End

Caption: Troubleshooting workflow for cellular autofluorescence.

Key Recommendations:

  • Shift to Redder Wavelengths: This is the most effective strategy. Since the phenol group in your compound can likely be excited across a range of wavelengths, determine its excitation and emission profile. If possible, operate with excitation wavelengths above 550 nm to avoid the cellular autofluorescence region.[6]

  • Ensure Cell Health: Exclude dead cells from analysis by using a viability dye or by removing them prior to the assay.[5]

  • Optimize Fixation: If fixation is required, consider switching to ice-cold methanol or ethanol. If you must use an aldehyde, use the lowest effective concentration and duration, and consider post-fixation treatment with a quenching agent like sodium borohydride.

Issue 3: The signal-to-background ratio is poor, and results are inconsistent.

This often points to issues with non-specific binding of the fluorescent probe or suboptimal instrument settings that fail to distinguish a true signal from noise.

Underlying Causes & Mechanistic Explanation:

  • Non-Specific Binding: Your fluorescent probe may be binding to unintended cellular components, the surface of the microplate, or aggregating.[9][10] This is particularly relevant for novel compounds where binding characteristics are not fully established.

  • Inadequate Washing: Insufficient washing will leave unbound or weakly bound probe in the well, creating a high, uniform background that masks the specific signal.[9]

  • Suboptimal Instrument Settings: An incorrect gain setting can either lead to detector saturation (if too high) or fail to amplify the signal sufficiently above the electronic noise floor (if too low).[11] Similarly, using non-optimal excitation/emission wavelengths reduces signal intensity.[12]

  • Light Scatter: Rayleigh and Raman scatter from the sample can be detected as signal, particularly if the Stokes shift of the fluorophore is small.[12]

Diagnostic & Resolution Protocol:

  • Optimize Probe Concentration:

    • Perform a titration of your 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol probe.

    • Test a range of concentrations to find the lowest level that provides a robust specific signal without elevating the background in your negative controls. This maximizes the signal-to-background ratio.[9]

  • Enhance Washing & Blocking:

    • Increase the number and stringency of wash steps after probe incubation. Use a buffered saline solution (e.g., PBS) with a mild, non-ionic detergent like 0.05% Tween-20 to reduce non-specific interactions.

    • Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer, but first verify that BSA itself does not bind your probe.[13]

  • Calibrate Instrument Settings:

    • Wavelength Scan: Use a plate reader with monochromators to perform an excitation and emission scan of your probe in the final assay buffer. The optimal peaks can shift depending on the chemical environment.[12]

    • Gain Optimization: Use a positive control well (or the well expected to have the highest signal) to set the gain. Adjust the gain so that this well reads at approximately 90% of the detector's maximum. This prevents saturation while maximizing the dynamic range of the assay.[11]

    • Reading Mode: For adherent cells, always use the instrument's bottom-read function. This avoids excitation light passing through the autofluorescent cell culture medium.[1][6]

  • Minimize Light Scatter:

    • Ensure your assay buffer is free of precipitates and microbubbles.

    • If scatter is a major issue, use high-quality filters with narrow bandwidths to more effectively separate the emission signal from the excitation wavelength.[14]

Frequently Asked Questions (FAQs)

Q1: What are the essential controls I must include in my fluorescence assay?

A: A well-designed experiment is a self-validating one. The following controls are non-negotiable for producing trustworthy data.

Control Type Composition Purpose
Blank (Buffer/Media Only) Assay buffer or media, no cells, no probe.Measures background from the assay solution and microplate.[2]
Negative (No-Probe) Control Cells + vehicle (e.g., DMSO), but no fluorescent probe.Quantifies cellular autofluorescence. This is your true baseline.
Positive Control Cells + probe under conditions known to produce a strong signal.Ensures the assay is working and is used to set instrument gain.[11]
Vehicle Control Cells + probe solvent (e.g., DMSO) at the same concentration as the experimental wells.Checks for any effects of the solvent on the cells or fluorescence.

Q2: How do I choose the right microplate for my assay?

A: Plate choice directly impacts background noise and signal crosstalk.

Title Microplate Selection Guide Assay_Type What is your assay type? FI Fluorescence Intensity (Homogeneous Assay) Assay_Type->FI Intensity Cell_Microscopy Cellular Imaging or Bottom-Read Assay Assay_Type->Cell_Microscopy Imaging Luminescence Luminescence Assay_Type->Luminescence Luminescence Plate_FI Use Black, Solid-Bottom Plate FI->Plate_FI Plate_Cell Use Black, Clear-Bottom Plate (Glass or low-fluorescence polymer) Cell_Microscopy->Plate_Cell Plate_Lum Use White, Solid-Bottom Plate Luminescence->Plate_Lum Reason_FI Why? Black walls prevent crosstalk and absorb stray excitation light. Plate_FI->Reason_FI Reason_Cell Why? Clear bottom allows for imaging; black walls reduce background. Plate_Cell->Reason_Cell Reason_Lum Why? White walls maximize reflection of the emitted light signal. Plate_Lum->Reason_Lum

Caption: Logic for choosing the correct microplate.

For your 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol assays, a black, clear-bottom plate is the most versatile and recommended choice, as it is optimal for bottom-reading fluorescence and compatible with microscopy.[1]

Q3: Can phenol red in my media really have that big of an impact?

A: Yes, absolutely. Phenol red has broad absorbance and fluorescence spectra that can directly interfere with your assay in three ways:

  • Increases Background: It is fluorescent, adding unwanted signal.[7][15]

  • Signal Quenching: Its absorbance spectrum can overlap with the excitation or emission of your fluorophore, absorbing the light and reducing your signal (an inner filter effect).[4][16]

  • Biological Effects: It is a weak estrogen mimic and can introduce an unwanted variable in studies involving hormone-sensitive cells.[2][3]

The use of phenol red-free media is one of the simplest and most effective changes you can make to improve data quality in fluorescence assays.[2][6]

References

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. [URL: https://www.bmglabtech.com/how-to-reduce-autofluorescence-in-cell-based-assays/]
  • The Essential Guide to Phenol Red in Cell Culture Media. Life in the Lab. [URL: https://www.thermofisher.com/blog/life-in-the-lab/the-essential-guide-to-phenol-red-in-cell-culture-media/]
  • What are some considerations and strategies when working with fluorescing samples?. Wyatt Technology. [URL: https://www.wyatt.com/ask-an-expert/advanced-topics/what-are-some-considerations-and-strategies-when-working-with-fluorescing-samples.html]
  • How to develop an optimal fluorescence assay. Tecan Group Ltd. [URL: https://www.tecan.com/blog/how-to-develop-an-optimal-fluorescence-assay]
  • Tips to Minimize Autofluorescence. FluoroFinder. [URL: https://fluorofinder.com/blog/tips-to-minimize-autofluorescence/]
  • How to Reduce Autofluorescence. SouthernBiotech. [URL: https://www.southernbiotech.com/blog/how-to-reduce-autofluorescence/]
  • Impact of phenol red in cell culture and solutions. PromoCell. [URL: https://promocell.com/blog/impact-of-phenol-red-in-cell-culture-and-solutions/]
  • Phenol Red-free media versus media containing Phenol Red for specific applications. Benchchem. [URL: https://www.benchchem.
  • phenol red. Cellculture2 - Altervista. [URL: https://cellculture2.altervista.org/phenol-red/]
  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Biological Technology. [URL: https://www.bosterbio.com/blog/5-effective-tips-to-reduce-autofluorescence-in-flow-cytometry.html]
  • Troubleshooting High Background in Flow Cytometry:Understanding Non-specific Staining Pitfalls and Practical Optimisation Strategies. abinScience. [URL: https://www.abinscience.com/troubleshooting-high-background-in-flow-cytometry/]
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. [URL: https://www.sinobiological.com/resource/if-icc-troubleshooting-high-background]
  • Background Fluorescence - FAQ. ibidi. [URL: https://ibidi.com/faq/category/fluorescence/background-fluorescence.html]
  • What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [URL: https://pcrbio.com/resources/faq/troubleshooting/what-troubleshooting-is-recommended-if-the-background-signal-is-very-high/]
  • Autofluorescence in flow cytometry: what it is and how to manage it. Abcam. [URL: https://www.abcam.com/technical-resources/guides/autofluorescence-in-flow-cytometry]
  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [URL: https://www.moleculardevices.com/sites/default/files/en/assets/app-note/dmf/establishing-and-optimizing-fp-assay.pdf]
  • Background in Fluorescence Imaging. Thermo Fisher Scientific Inc. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cellular-imaging/imaging-basics/protocols-troubleshooting/troubleshooting/background-fluorescence.html]
  • Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). AIMS Press. [URL: https://www.aimspress.com/article/doi/10.3934/mbe.2019198]
  • Noise. CYM - Cytometry. [URL: https://www.cym.org/flow-cytometry/flow-cytometry-troubleshooting/noise]
  • Immunofluorescence (IF) Troubleshooting Guide. Cell Signaling Technology. [URL: https://www.cellsignal.com/applications/immunofluorescence/if-troubleshooting-guide]
  • Spectral Modeling in Fluorescence Microscopy. Semrock, Inc. [URL: https://www.semrock.com/spectral-modeling-in-fluorescence-microscopy.aspx]
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0029801]
  • Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22238634/]
  • Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale (RSC Publishing). [URL: https://doi.org/10.1039/D0NR08103E]
  • Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704285/]
  • How to optimise fluorescence gain. BMG LABTECH. [URL: https://www.bmglabtech.com/how-to-optimise-fluorescence-gain]
  • Optimizing fluorescence imaging through scattering media using structured light-assisted wavefront shaping. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415715/]
  • A simple light path modifying device to reduce scattering in front-face fluorescence spectra. Repository of Leibniz Universität Hannover. [URL: https://www.repo.uni-hannover.de/handle/123456789/10860]
  • Optimizing Fluorescence Signal Quality. IonOptix. [URL: https://ionoptix.com/wp-content/uploads/2021/01/Optimizing-Fluorescence-Signal-Quality.pdf]
  • Pros & Cons of Fluorescence-Based Binding Assays. Nicoya Lifesciences Inc. [URL: https://www.nicoyalife.com/blog/pros-cons-fluorescence-based-binding-assays]
  • How to optimize your cell-based assays: Overcoming common challenges. SelectScience. [URL: https://www.selectscience.net/expert-insight/how-to-optimize-your-cell-based-assays-overcoming-common-challenges/?artID=55823]
  • How can one correct the inner filter effects and light scattering in fluorescence spectroscopy?. ResearchGate. [URL: https://www.researchgate.

Sources

Optimization

troubleshooting low bioavailability of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in animal models

Welcome to the technical support center for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low oral bioavaila...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low oral bioavailability of this compound in animal models. We will explore a systematic, cause-and-effect approach to troubleshoot these issues, grounded in established principles of pharmacokinetics.

Part 1: Troubleshooting Guide for Low Bioavailability

Low oral bioavailability is a common hurdle in drug development, stemming from a combination of factors related to the compound's intrinsic properties, its formulation, and the physiological response of the animal model.[1] The following section addresses the most common questions and provides a logical workflow for diagnosing the root cause.

Q1: We are observing very low and variable plasma concentrations of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol after oral administration in our animal model. What is the best systematic approach to identify the problem?

The core factors governing oral bioavailability can be summarized by the acronym "ADME": Absorption, Distribution, Metabolism, and Excretion. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal (GI) fluids, permeate the intestinal wall, and survive metabolic breakdown in both the gut and the liver (first-pass metabolism) before reaching systemic circulation.[2]

Below is a recommended workflow to dissect the problem.

TroubleshootingWorkflow start Low In Vivo Oral Bioavailability Observed solubility Is Solubility a Limiting Factor? start->solubility permeability Is Permeability a Limiting Factor? solubility->permeability No/Uncertain sol_test Action: Conduct pH-solubility profile & biorelevant media solubility tests. solubility->sol_test Investigate metabolism Is First-Pass Metabolism High? permeability->metabolism No/Uncertain perm_test Action: Perform Caco-2 permeability assay. permeability->perm_test Investigate formulation Is the Formulation Suboptimal? metabolism->formulation No/Uncertain met_test Action: Conduct in vitro metabolic stability assays (liver microsomes, hepatocytes). metabolism->met_test Investigate form_test Action: Evaluate different vehicles, particle sizes, or enabling formulations. formulation->form_test Investigate sol_yes Outcome: Yes, Poorly Soluble (e.g., <10 µg/mL) sol_test->sol_yes perm_yes Outcome: Yes, Low Permeability (Papp < 1x10⁻⁶ cm/s) perm_test->perm_yes met_yes Outcome: Yes, High Clearance (t½ < 30 min in microsomes) met_test->met_yes form_yes Outcome: Yes, Formulation Improves Exposure form_test->form_yes

Caption: Diagram of the Caco-2 permeability assay setup.

Interpreting the Data: The apparent permeability coefficient (Papp) is calculated and used to classify compounds.

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
> 10HighWell absorbed (>70%) [3]
1 - 10ModerateModerately absorbed (20-70%) [3]
< 1LowPoorly absorbed (<20%) [3]

An Efflux Ratio (Papp B→A / Papp A→B) > 2 suggests that active efflux is occurring and could be a significant contributor to low bioavailability.

Q4: The compound has a phenol group, making us suspect high first-pass metabolism. How can we confirm this in the lab?

This is a highly probable cause for a compound like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Phenolic compounds are prime substrates for Phase II conjugation enzymes (UGTs and SULTs) in the liver and gut wall, leading to rapid clearance before the parent drug can reach systemic circulation. [4] Experimental Approach: Liver Microsomal Stability Assay This is the standard in vitro assay to assess Phase I metabolic stability. [5][6]The compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes. The reaction is initiated by adding the cofactor NADPH. [5]The disappearance of the parent compound over time is monitored by LC-MS/MS.

Interpreting the Data: Results are typically expressed as in vitro half-life (t½) or intrinsic clearance (CLint).

In Vitro t½ (in human liver microsomes)Metabolic Stability ClassificationImplication
> 30 minutesLow ClearanceMetabolism is unlikely to be a major issue.
5 - 30 minutesIntermediate ClearanceMetabolism may contribute to bioavailability loss.
< 5 minutesHigh ClearanceExtensive first-pass metabolism is highly likely.

Important Note: Standard microsomal assays primarily measure Phase I (CYP-mediated) metabolism. [6]Since this compound has a phenol group, Phase II metabolism (glucuronidation/sulfation) is a major concern. For this, you should use hepatocytes or microsomes supplemented with the necessary cofactors (e.g., UDPGA for glucuronidation).

Part 2: Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework. Specific concentrations and time points should be optimized for your compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell plates (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • Test compound stock solution (in DMSO)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

  • Cell Culture: Culture the cells for 21-25 days, changing the media every 2-3 days, to allow them to differentiate and form a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally acceptable.

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Permeability Measurement (A→B):

    • Prepare the dosing solution by diluting the test compound in HBSS (final DMSO concentration <1%).

    • Remove the buffer from the apical (AP) compartment and add the dosing solution.

    • Add fresh HBSS to the basolateral (BL) compartment.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the BL compartment, replacing the volume with fresh HBSS.

  • Efflux Measurement (B→A):

    • Perform the same procedure but add the dosing solution to the BL compartment and sample from the AP compartment.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method. Calculate the Papp value.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test compound stock solution (in DMSO)

  • Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • Acetonitrile with internal standard for reaction termination

  • LC-MS/MS for analysis

Methodology:

  • Preparation: Thaw HLM at 37°C and then dilute to the desired protein concentration (e.g., 0.5 mg/mL) in ice-cold phosphate buffer. [7]Keep on ice.

  • Incubation Mixture:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound (final concentration typically 1 µM; final DMSO <0.5%).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH cofactor. [5][8]4. Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard. [6] * The "0 min" sample is crucial; terminate it immediately after adding NADPH.

  • Control Incubations: Run parallel incubations without NADPH to check for non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and how can it help us understand our problem? The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. [3]A drug is classified into one of four categories:

  • Class 1: High Solubility, High Permeability

  • Class 2: Low Solubility, High Permeability

  • Class 3: High Solubility, Low Permeability

  • Class 4: Low Solubility, Low Permeability By determining the solubility and permeability of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol through the experiments described above, you can assign it a BCS class. This immediately focuses your troubleshooting efforts. For example, if it's a BCS Class 2 compound, your primary focus should be on formulation strategies to improve solubility. [9] Q2: What are the key differences between using microsomes, S9 fractions, and hepatocytes for metabolism studies?

  • Microsomes: Contain primarily Phase I (CYP) enzymes. They are cost-effective and ideal for initial screening of metabolic stability. [8]* S9 Fraction: Contains both microsomal and cytosolic enzymes. This allows for the study of both Phase I and some Phase II metabolic pathways.

  • Hepatocytes (fresh or cryopreserved): These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies. They contain the full complement of Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive and physiologically relevant picture of hepatic clearance. For a compound with a phenol group, hepatocytes are highly recommended to capture the impact of Phase II conjugation. [10] Q3: Can we use an inhibitor in our animal model to prove that first-pass metabolism is the issue? Yes, this is a common mechanistic study. For example, if you suspect extensive glucuronidation (a Phase II pathway), you could co-administer your compound with a general UGT inhibitor. A significant increase in the plasma exposure (AUC) of the parent compound in the presence of the inhibitor provides strong evidence that this metabolic pathway is a major contributor to its low bioavailability. However, these studies must be interpreted with caution due to the potential for off-target effects of the inhibitor.

Q4: How does the choice of animal model impact the observed bioavailability? Different species (e.g., mice, rats, dogs, monkeys) have variations in their GI physiology, and more importantly, in the expression and activity of metabolic enzymes and transporters. [11]A compound may be rapidly metabolized by a specific CYP enzyme that is highly active in rats but less so in humans, or vice-versa. Therefore, it is crucial to perform cross-species metabolic stability comparisons in vitro (e.g., using rat, dog, monkey, and human liver microsomes) early on. This helps in selecting the most relevant animal model whose metabolic profile most closely resembles that of humans, which is essential for accurately predicting human pharmacokinetics.

References

  • Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Dr.Oracle. (2025, September 11).
  • IPSF. (2022, January 29).
  • Walsh Medical Media. (2025, June 29). Factors Influencing Oral Drug Absorption and Bioavailability.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • PharmSky Research. (2025, November 21). How Formulation Decisions Impact Drug Stability and Bioavailability.
  • PubMed. (2004, September 15). Evaluation of a novel in vitro Caco-2 hepatocyte hybrid system for predicting in vivo oral bioavailability. Retrieved from [Link]

  • Karger Publishers. (n.d.). Effects of Formulation and Dosage Form on Drug Bioavailability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Bioavailability of Drugs—The Current State of Knowledge. Retrieved from [Link]

  • SlideShare. (n.d.). Dr.Iman Lec. 4 Factors affect absorption Bioavailability. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • European Union. (n.d.). In vitro Caco-2 permeability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • SGS. (n.d.). Bioavailability CACO-2 Testing. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubChem. (n.d.). rel-4-((1R,2S)-2-Aminocyclopropyl)phenol. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models.
  • BenchChem. (2025). Overcoming limitations of hinokitiol's low bioavailability in animal models.
  • PubMed. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Catalent. (2023, April 21).
  • National Institutes of Health. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • PNAS. (n.d.). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol. Retrieved from [Link]

  • National Institutes of Health. (2025, July 10). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 4-[(2R)-2-aminopropyl]phenol.
  • National Institutes of Health. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • MDPI. (2021, June 23). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Aminopropyl)phenol. Retrieved from [Link]

  • PubMed. (2008, February 15). Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(2-propenyl)-. Retrieved from [Link]

  • National Institutes of Health. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • MDPI. (2023, May 16). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Retrieved from [Link]

Sources

Troubleshooting

optimizing mobile phase for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol chromatography

Welcome to the Chromatography Technical Support Center . This portal is designed specifically for analytical scientists, researchers, and drug development professionals tasked with developing robust, stability-indicating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This portal is designed specifically for analytical scientists, researchers, and drug development professionals tasked with developing robust, stability-indicating HPLC/UHPLC methods for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol .

Due to the molecule's zwitterionic potential—featuring both a basic primary amine and a weakly acidic phenol group—standard method development often fails, resulting in severe peak tailing, poor retention, or irreproducibility. This guide bypasses generic advice, providing field-proven, mechanistically grounded solutions.

PART 1: Physicochemical Profiling & Causality

To optimize the mobile phase, we must first understand the causality behind the molecule's chromatographic behavior. The target compound contains two functional groups with competing ionization states depending on the mobile phase pH[1][2].

  • Primary Amine (Cyclopropyl ring): pKa ~8.2. Acts as a strong hydrogen bond donor. At neutral or low pH, it is protonated (cationic), making it highly polar and prone to severe secondary interactions with negatively charged silanols on the silica column matrix.

  • Phenol Group: pKa ~10.0. At high pH, it deprotonates to form a phenoxide anion, drastically reducing hydrophobicity and increasing susceptibility to oxidative degradation.

Table 1: Analyte Charge State vs. Mobile Phase pH

Mobile Phase pHAmine State (pKa ~8.2)Phenol State (pKa ~10.0)Net Analyte ChargeChromatographic Impact
Low (2.0 - 3.0) Protonated (+)Neutral (0)+1 (Cationic) Excellent peak shape if silanols are suppressed. Low retention on standard C18.
Mid (6.0 - 8.0) Partially ProtonatedNeutral (0)Variable AVOID. Extreme retention time shifts; severe peak splitting and tailing.
High (10.5+) Neutral (0)Deprotonated (-)-1 (Anionic) Poor retention; high risk of on-column phenol oxidation.

PART 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and split peaks on my standard C18 column at pH 7.0? A: You are operating too close to the pKa of the primary amine (~8.2). At pH 7.0, the amine exists in a dynamic equilibrium between its neutral and protonated states. Furthermore, the protonated fraction undergoes strong ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica support. To resolve this, you must drop the pH below 3.0 to fully protonate both the amine and the column silanols (Si-OH), thereby shutting down secondary interactions[3].

Q2: I lowered the pH to 2.5 using Formic Acid, but now the analyte elutes in the void volume. How do I increase retention? A: By fully protonating the amine, you have made the molecule highly polar, causing it to partition poorly into the hydrophobic C18 chains. You have two mechanistic solutions:

  • Ion-Pairing: Switch your additive from Formic Acid to 0.1% Trifluoroacetic Acid (TFA). The hydrophobic trifluoroacetate anion pairs with the protonated amine, forming a neutral, lipophilic complex that retains well on C18.

  • Mixed-Mode Chromatography: Utilize a column with embedded acidic groups (e.g., Newcrom R1 or Charged Surface Hybrids) that provide controlled cation-exchange retention alongside reversed-phase hydrophobicity.

Q3: Can I use a high-pH mobile phase (pH 11) to neutralize the amine and increase retention? A: While pH 11 will neutralize the amine, it will simultaneously deprotonate the phenol group (pKa ~10.0) into a phenoxide ion. The molecule will simply trade a positive charge for a negative charge, remaining highly polar and poorly retained. Additionally, phenols are highly prone to oxidation at elevated pH, which will compromise your stability-indicating assay.

Q4: Does this achiral mobile phase resolve the (1R,2S) enantiomer from the (1S,2R) enantiomer? A: No. Standard reversed-phase chemistry cannot separate enantiomers. To resolve the (1R,2S) form from its mirror image, you must transition to a chiral stationary phase (e.g., Crownpak CR(+)) using a specialized mobile phase such as perchloric acid with methanol[4].

PART 3: Visualizing Method Optimization

G Start Target: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol pKa Assess pKa Amine: ~8.2 | Phenol: ~10.0 Start->pKa LowPH Low pH (2.0 - 3.0) Amine (+), Phenol (0) pKa->LowPH Acidic Additive MidPH Mid pH (6.0 - 8.0) Near pKa - UNSTABLE pKa->MidPH Buffer (Neutral) HighPH High pH (10.5+) Amine (0), Phenol (-) pKa->HighPH Basic Additive LowPH_Action Optimal for RP-HPLC Use 0.1% TFA or H3PO4 LowPH->LowPH_Action MidPH_Action Avoid Retention shifts & tailing MidPH->MidPH_Action HighPH_Action Requires High-pH Column Risk of phenol oxidation HighPH->HighPH_Action

Fig 1: Mobile phase pH decision tree based on analyte pKa and charge state.

T Issue Issue: Severe Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH NoPH No CheckPH->NoPH YesPH Yes CheckPH->YesPH FixPH Adjust pH to 2.0-2.5 (Protonate Silanols) NoPH->FixPH CheckCol Check Column Chemistry YesPH->CheckCol StdC18 Standard C18 CheckCol->StdC18 AdvC18 CSH / Polar-Embedded CheckCol->AdvC18 FixCol Switch to CSH or Add Ion-Pairing (TFA) StdC18->FixCol Opt Optimize Buffer Concentration (Increase Ionic Strength) AdvC18->Opt

Fig 2: Step-by-step troubleshooting workflow for resolving amine-induced peak tailing.

PART 4: Experimental Protocols

Table 2: Recommended Mobile Phase Additives for Low-pH RP-HPLC

AdditiveConcentrationApprox. pHMS Compatible?Primary Mechanistic Benefit
Trifluoroacetic Acid (TFA) 0.05% - 0.1%2.0No (Ion Suppression)Excellent ion-pairing; maximizes retention of the protonated amine.
Orthophosphoric Acid 0.1%2.1NoHighly transparent at low UV (210 nm); excellent for stability-indicating UV assays[3][4].
Formic Acid 0.1%2.7YesLC-MS/MS compatible; weaker ion-pairing requires a polar-endcapped column.
Protocol A: Self-Validating Stability-Indicating Isocratic Method (UV Detection)

This protocol is adapted from validated methodologies for tranylcypromine derivatives, utilizing low-pH conditions to suppress silanol activity while maintaining the phenol in a neutral, stable state[3][4].

1. Reagent & System Preparation:

  • Column: HiQ Sil C18 or equivalent high-density C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a volumetric mixture of Acetonitrile : Methanol : Water (45:35:20 v/v/v).

  • pH Adjustment: Titrate the mixture with orthophosphoric acid until the apparent pH reaches exactly 2.0. Filter through a 0.22 µm PTFE membrane.

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV detection at 265 nm.

2. Self-Validating System Suitability (Critical Step): A method is only trustworthy if it proves its own resolving power prior to sample acquisition.

  • Step 2a (Forced Degradation): Prepare a 1 mg/mL standard of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Expose 1 mL of this standard to 0.1 mL of 3% H₂O₂ for 1 hour at room temperature to force the oxidation of the phenol group into its corresponding quinone degradant.

  • Step 2b (Injection & Verification): Inject the stressed sample. The method is deemed valid for use only if the system software reports:

    • Resolution (Rs) > 2.0 between the parent peak and the primary oxidative degradant.

    • Asymmetry factor (As) of the parent peak is between 0.95 and 1.20.

    • Theoretical plates (N) > 5,000.

Protocol B: LC-MS/MS Compatible Mixed-Mode Workflow

If mass spectrometry is required, non-volatile acids (phosphoric) and strong ion-pairing agents (TFA) must be avoided to prevent source fouling and ion suppression.

1. Reagent & System Preparation:

  • Column: SIELC Newcrom R1 (or equivalent mixed-mode reverse-phase column with low silanol activity).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes. Flow rate 0.4 mL/min.

2. Mechanistic Validation: Because Formic Acid is a weak ion-pairing agent, the protonated amine relies on the specialized surface chemistry of the Newcrom R1 column for retention. Validate the column's performance by injecting a standard at 5% B; the capacity factor ( k′ ) must be ≥2.5 to ensure the analyte is not eluting in the suppression zone of the void volume.

References

  • SIELC Technologies. "Separation of Tranylcypromine on Newcrom R1 HPLC column". SIELC Application Notes. URL: [Link]

  • Wagh, V., et al. "Development and Validation of a Stability-Indicating HPLC Method for Analysis of Tranylcypromine in Bulk Drug and Tablet Formulations". World Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

  • Ragab, et al. "Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate". ResearchGate. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol" and "CID 19493, (1R,2S)-Tranylcypromine". PubChem. URL: [Link]

Sources

Optimization

Technical Support Center: Stereoisomer Control in 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Synthesis

Welcome to the technical support center dedicated to the synthesis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereochemistry in this valuable synthetic intermediate. The precise three-dimensional arrangement of the aminocyclopropyl moiety is often critical for pharmacological activity, making the control of stereoisomeric impurities a paramount objective.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is both efficient and robust.

Section 1: Understanding the Stereoisomeric Landscape

A clear understanding of the potential impurities is the first step toward controlling them. The nomenclature (1R,2S)-rel itself provides key information about the target molecule and its inherent stereochemical nature.

Q1: What are the primary stereoisomeric impurities I should be concerned with during the synthesis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol?

A1: The target molecule, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. These are the trans isomers, where the amino group and the phenol group are on opposite faces of the cyclopropane ring. The primary stereoisomeric impurities are the cis diastereomers, where these groups are on the same face.

This gives rise to four possible stereoisomers in total:

Stereoisomer Configuration Relationship to (1R,2S) Common Name
(1R,2S) transTarget Enantiomer(-)-trans
(1S,2R) transEnantiomer (forms the racemate)(+)-trans
(1R,2R) cisDiastereomer(+)-cis
(1S,2S) cisDiastereomer(-)-cis

Your primary synthetic challenge is to maximize the formation of the trans isomers while minimizing the formation of the cis isomers. If your goal is a single enantiomer, you will have the additional challenge of resolving the final trans racemic mixture.

stereoisomers cluster_trans trans-Isomers (Desired) cluster_cis cis-Isomers (Impurities) T1 (1R,2S)-Isomer T2 (1S,2R)-Isomer T1->T2 Enantiomers (form the 'rel' racemate) C1 (1R,2R)-Isomer T1->C1 Diastereomers C2 (1S,2S)-Isomer T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Stereochemical relationships for 2-aminocyclopropylphenol.

Section 2: Troubleshooting Guide for Stereocontrol in Synthesis

Achieving a high diastereomeric ratio (trans:cis) is the most critical step in this synthesis. The cyclopropanation reaction is the source of these impurities.

Problem: My reaction produces a low diastereomeric ratio, with a significant percentage of the cis-isomers.

This is a common issue stemming from the cyclopropanation step. The stereochemical outcome is dictated by the reagents, catalysts, and reaction conditions.[2][3]

Potential Cause 1: Ineffective Directed Cyclopropanation

The phenolic hydroxyl group (-OH) is a powerful directing group. Through coordination with the metal-carbenoid species (e.g., in a Simmons-Smith reaction), it can steer the reagent to a specific face of the precursor alkene, favoring the formation of the trans product.[2][3] If this interaction is weak or sterically hindered, selectivity will decrease.

Troubleshooting Protocol:

  • Assess the Cyclopropanating Reagent: The classical Simmons-Smith reagent (Zn(Cu)/CH₂I₂) in ether is effective, but the Furukawa modification (Et₂Zn/CH₂I₂) is often superior for achieving high diastereoselectivity, especially in non-coordinating solvents like dichloromethane (DCM).[3] The higher electrophilicity of the reagent in these solvents can enhance the directing effect of the hydroxyl group.

  • Solvent Choice is Critical: Ethereal solvents (THF, Et₂O) can compete with the substrate's hydroxyl group for coordination to the zinc carbenoid, potentially reducing diastereoselectivity. Consider switching to a non-coordinating solvent like DCM or 1,2-dichloroethane (DCE).[4]

  • Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to -20 °C). Lower temperatures increase the energy difference between the transition states leading to the cis and trans products, often enhancing selectivity.

  • Protecting Group Strategy (Advanced): If direct cyclopropanation of the phenol is problematic, consider protecting the hydroxyl group with a bulky protecting group (e.g., tert-butyldimethylsilyl, TBS). The steric bulk of the OTBS group can effectively block one face of the alkene, forcing the cyclopropanating agent to add from the opposite face, thereby favoring the trans product. The protecting group can be removed in a subsequent step.

Potential Cause 2: Poor Catalyst Selection for Diazo-Based Cyclopropanation

If you are using a metal-catalyzed cyclopropanation with a diazo compound (e.g., ethyl diazoacetate), the choice of metal catalyst and its ligands is paramount for controlling diastereoselectivity.[5][6]

Troubleshooting Protocol:

  • Catalyst Screening: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective for these transformations. Copper-based catalysts are also common. The choice between them can significantly impact the cis/trans ratio.[6]

  • Ligand Modification: For rhodium catalysts, modifying the carboxylate ligands (e.g., to trifluoroacetate or bulkier carboxylates) can tune the steric and electronic properties of the catalyst, influencing the stereochemical outcome.

  • Substrate and Reagent Purity: Ensure the starting alkene and the diazo compound are pure. Impurities can poison the catalyst or lead to side reactions, diminishing selectivity.

troubleshoot_diastereoselectivity start Problem: Low trans:cis Ratio cause1 Cause 1: Ineffective Hydroxyl Directing Effect start->cause1 cause2 Cause 2: Suboptimal Diazo Cyclopropanation Catalyst start->cause2 sol1a Switch to Furukawa Reagent (Et₂Zn/CH₂I₂) cause1->sol1a sol1b Change Solvent to Non-Coordinating (e.g., DCM) cause1->sol1b sol1c Lower Reaction Temperature (0 °C to -20 °C) cause1->sol1c sol2a Screen Metal Catalysts (e.g., Rh₂(OAc)₄) cause2->sol2a sol2b Modify Catalyst Ligands cause2->sol2b end Outcome: Improved Diastereoselectivity sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end

Workflow for troubleshooting poor diastereoselectivity.

Section 3: Analytical Characterization and Purification

Once the synthesis is complete, you need robust methods to analyze the stereoisomeric composition and, if necessary, purify the desired product.

Q2: What is the most reliable method for analyzing the stereoisomeric purity (both diastereomeric ratio and enantiomeric excess) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both separating and quantifying all four stereoisomers.[7][8] Developing a reliable method is a crucial step.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: The most successful chiral stationary phases (CSPs) for amine separation are often polysaccharide-based, such as those derived from cellulose or amylose.[8] Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points.

  • Mobile Phase Screening:

    • Normal Phase: Typically provides better resolution for this class of compounds. Start with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to improve peak shape and prevent tailing. Screen gradients from 95:5 to 80:20 (Hexane:IPA).

    • Reversed Phase: Less common but can be effective. Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).

  • Detection: Use a UV detector set to the λ-max of the phenol chromophore (typically around 275-280 nm).

  • Analysis: A successful method will show four distinct, baseline-resolved peaks corresponding to each stereoisomer. The diastereomeric ratio (trans:cis) can be calculated from the combined peak areas of the two trans enantiomers versus the two cis enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas of the two trans enantiomers.

Analytical Technique Primary Use Advantages Limitations
Chiral HPLC Quantification of all stereoisomers (d.r. and e.e.).[9]High resolution and accuracy; the definitive method.[7]Requires method development; can be time-consuming.
¹H NMR Spectroscopy Determination of diastereomeric ratio (trans:cis).Fast and readily available.Cannot distinguish enantiomers without a chiral shift reagent; may have overlapping signals.[8]
X-ray Crystallography Absolute configuration determination.[8]Unambiguous structural proof.Requires a single, high-quality crystal; not a quantitative method for mixtures.
Q3: My synthesis resulted in a mixture of cis and trans isomers. How can I purify the desired trans racemate?

A3: While chromatographic separation on a standard silica gel column can sometimes separate diastereomers, a more robust method is often required. The difference in polarity and crystal packing between cis and trans isomers can be exploited. Consider converting the amine to a salt (e.g., hydrochloride or tartrate) and performing a fractional crystallization. The different diastereomeric salts will likely have different solubilities, allowing one to crystallize out preferentially.

Q4: I have the pure trans racemate. What is the best way to resolve it into single enantiomers?

A4: The most common and scalable method for resolving a racemic amine is diastereomeric salt crystallization .[10] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing them to be separated by crystallization.[]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

  • Select a Resolving Agent: Choose an appropriate chiral acid. For amines, common and effective resolving agents include:

    • (+)- or (-)-Tartaric Acid

    • (+)- or (-)-Dibenzoyltartaric Acid

    • (+)- or (-)-Mandelic Acid

    • (+)- or (-)-Camphorsulfonic Acid

  • Stoichiometry: Begin by using 0.5 molar equivalents of the chiral resolving agent. This is often the most efficient approach for initial screening, as it can lead to a higher enrichment of the desired enantiomer in the crystallized salt.[12]

  • Solvent Screening: Dissolve the racemic amine and the resolving agent in a suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water) with gentle heating until a clear solution is obtained. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be highly beneficial.[12]

  • Isolation and Analysis:

    • Filter the crystals and wash with a small amount of cold solvent.

    • Liberate the free amine from the salt by treating it with a base (e.g., NaHCO₃ or NaOH solution) and extracting it into an organic solvent.

    • Analyze the enantiomeric excess (e.e.) of the recovered amine using your established chiral HPLC method.

  • Optimization: The process may require several recrystallizations to achieve the desired e.e. (>99%). The mother liquor, which is now enriched in the other enantiomer, can also be processed to recover that isomer.

resolution_workflow start Start: Racemic trans-Amine ((1R,2S) + (1S,2R)) step1 1. Add Chiral Acid (e.g., (+)-Tartaric Acid) in a suitable solvent start->step1 mixture Solution of Diastereomeric Salts: [(1R,2S)-Amine • (+)-Acid] [(1S,2R)-Amine • (+)-Acid] step1->mixture step2 2. Cool Slowly & Crystallize mixture->step2 step3 3. Filter step2->step3 crystals Solid Crystals (Enriched in less soluble salt, e.g., [(1R,2S) • (+)-Acid]) step4 4. Liberate Free Amine (add base, extract) crystals->step4 mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., [(1S,2R) • (+)-Acid]) step3->crystals step3->mother_liquor end_product Enantiomerically Enriched (1R,2S)-Amine step4->end_product

General workflow for chiral resolution by diastereomeric salt crystallization.

References

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Maas, G. (2009). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Chemistry - A European Journal, 15(34), 8486-8493. [Link]

  • Gant, T. G., & Noe, M. C. (2012). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. ACS Medicinal Chemistry Letters, 3(10), 849-853. [Link]

  • Wang, Z., et al. (2023). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. Journal of the American Chemical Society, 145(15), 8466-8476. [Link]

  • PubChem. (2026). rel-4-((1R,2S)-2-Aminocyclopropyl)phenol. National Center for Biotechnology Information. [Link]

  • Davies, S. G., & Ichihara, O. (1991). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications, (21), 1541-1542. [Link]

  • Wikipedia. (2026). Chiral resolution. Wikimedia Foundation. [Link]

  • Shinde, S. S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 493. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Hrytsai, I., et al. (2023). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Ukrainian Chemistry Journal, 89(10). [Link]

  • Chiralpedia. (2025). Chiral Separation (Analytical). Chiralpedia. [Link]

  • Li, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis, 139, 1-8. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories. [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 165-184). Springer, Dordrecht. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Pharmaffiliates. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol for Long-Term Biobanking

Introduction Welcome to the technical support center for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this promisin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising small molecule and require robust strategies for its long-term storage and biobanking. The unique chemical architecture of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, featuring both a phenolic hydroxyl group and a primary aminocyclopropyl moiety, presents specific stability challenges.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and reliability of your valuable samples over time.

Our approach is grounded in the fundamental principles of chemical stability, drawing from established best practices in pharmaceutical sciences and biobanking.[3][4] We will delve into the mechanistic underpinnings of potential degradation pathways and provide actionable protocols to mitigate these risks, ensuring that the biological activity of your stored compound remains intact.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

Q1: What are the primary degradation pathways for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol?

A1: The molecule possesses two primary labile sites: the phenolic hydroxyl group and the aminocyclopropyl group. The phenol moiety is susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and alkaline pH conditions.[1][2] This can lead to the formation of colored quinone-like structures. The aminocyclopropyl group is also prone to oxidation, which can result in ring-opening and the formation of various degradation products.[5][6][7]

Q2: What is the optimal temperature for long-term storage?

A2: For long-term biobanking, storage at ultra-low temperatures is recommended. We advise storing solid (neat) compound and concentrated stock solutions at -80°C . This significantly reduces the rate of chemical degradation. For short-term storage (up to a few weeks), -20°C may be acceptable, but for periods longer than a month, -80°C provides superior protection against degradation.[4]

Q3: What is the best solvent for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. However, it is crucial to use anhydrous, high-purity DMSO to minimize water content, which can participate in hydrolytic degradation pathways. For aqueous-based assays, preparing fresh dilutions from a concentrated DMSO stock is recommended.

Q4: How can I minimize oxidation during handling and storage?

A4: To mitigate oxidation, we recommend the following:

  • Use of Antioxidants: For aqueous solutions, consider the addition of a mild antioxidant. A stabilizer system containing an organic carboxylic acid (e.g., citric acid) and an antioxidant (e.g., ascorbic acid or butylated hydroxytoluene (BHT)) can be effective.[8]

  • Inert Atmosphere: When preparing stock solutions or aliquoting, working under an inert atmosphere (e.g., nitrogen or argon) can displace oxygen and reduce oxidative degradation.

  • Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect the compound from photodegradation.[3]

  • pH Control: Maintain a slightly acidic to neutral pH (around 5.0-7.0) for aqueous solutions, as alkaline conditions can accelerate phenol oxidation.[1][2]

Q5: How many freeze-thaw cycles are permissible for stock solutions?

A5: We strongly advise minimizing freeze-thaw cycles. For optimal stability, prepare small, single-use aliquots of your stock solution. This practice prevents the repeated temperature fluctuations that can accelerate degradation and introduce moisture into the solution.[8][9] If repeated use from a single vial is unavoidable, limit the number of freeze-thaw cycles to a maximum of three to five.

Q6: Are there any materials I should avoid for storage containers?

A6: For long-term storage, we recommend using high-quality, low-binding polypropylene or glass vials. Avoid using containers that may leach impurities or are not designed for ultra-low temperatures. Ensure that the container closures provide an excellent seal to prevent moisture and air from entering.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My stock solution of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol has turned a yellow or brownish color.

  • Potential Cause: This is a strong indicator of oxidation of the phenolic moiety . The formation of quinone or quinone-imine structures often results in colored solutions. This can be triggered by exposure to air, light, or an alkaline pH.[1]

  • Troubleshooting Protocol:

    • Discard the discolored solution. The presence of color indicates significant degradation and the formation of impurities that could interfere with your experiments.

    • Prepare a fresh stock solution following the guidelines in "Protocol 1: Preparation of a Stabilized Stock Solution." Pay close attention to using an inert atmosphere and light-protected containers.

    • Verify the pH of your solvent/buffer system. If you are preparing aqueous solutions, ensure the pH is slightly acidic to neutral.

    • Perform a quick quality check. Before extensive use, analyze the fresh stock solution by HPLC (as described in "Protocol 3") to confirm its purity.

Issue 2: I am observing a decrease in the biological activity of my compound over time.

  • Potential Cause 1: Chemical Degradation. The compound may be degrading in your experimental medium or during storage. Both the phenol and aminocyclopropyl groups are susceptible to degradation, which would reduce the concentration of the active compound.[1][5]

  • Potential Cause 2: Adsorption to Labware. The compound may be adsorbing to the surfaces of your assay plates or tubes, leading to a lower effective concentration.[10][11]

  • Troubleshooting Protocol:

    • Assess Compound Stability in Assay Media: Perform a time-course experiment where you incubate the compound in your complete assay media under experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 8, 24 hours), quantify the remaining compound concentration using HPLC (Protocol 3).

    • Evaluate Adsorption: Prepare a solution of the compound in your assay buffer and transfer it to the type of plate or tube you use in your experiment. After a relevant incubation period, transfer the solution to a low-binding tube and quantify the concentration. Compare this to a control solution that was not exposed to the labware. If there is a significant decrease, consider using low-binding plates or adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer, if compatible with your assay.[12]

    • Review Storage and Handling: Ensure that your stock solutions are stored at -80°C and that you are minimizing freeze-thaw cycles.

Issue 3: I am seeing new, unexpected peaks in my HPLC chromatogram of a stored sample.

  • Potential Cause: These new peaks are likely degradation products . Their appearance confirms that the compound is not stable under your current storage or experimental conditions.

  • Troubleshooting Protocol:

    • Characterize the Degradants (if necessary): For in-depth analysis, you can use LC-MS to determine the mass of the degradation products. This can help in identifying the degradation pathway (e.g., oxidation, ring-opening).

    • Implement Forced Degradation Studies: To proactively identify potential degradation products, perform an accelerated stability study as outlined in "Protocol 2." This will help you to develop a stability-indicating HPLC method that can resolve the parent compound from its degradants.

    • Optimize Storage and Handling: Revisit your storage and handling procedures. The presence of degradants is a clear sign that these need to be improved. Implement the recommendations in the FAQs section, such as using antioxidants, inert gas, and light protection.

Issue 4: My recovery of the compound from stored biological samples is consistently low.

  • Potential Cause 1: Inefficient Extraction. The protocol used to extract the compound from the biological matrix (e.g., plasma, tissue homogenate) may not be optimal.[13][14]

  • Potential Cause 2: Degradation During Extraction. The compound may be degrading during the sample preparation process due to pH changes, temperature, or exposure to enzymes.

  • Potential Cause 3: Non-Specific Binding. The compound may be binding to proteins or lipids in the biological matrix, or to the extraction tubes.[10][11]

  • Troubleshooting Protocol:

    • Optimize Extraction Solvent: Experiment with different extraction solvents (e.g., acetonitrile, methanol, ethyl acetate) and pH conditions to find the optimal conditions for recovery.

    • Work at Low Temperatures: Perform the extraction process on ice to minimize enzymatic degradation.

    • Use Low-Binding Consumables: Utilize low-protein-binding tubes and pipette tips throughout the extraction process.

    • Spike-in Recovery Experiment: To pinpoint the source of the loss, spike a known amount of the compound into the biological matrix at the beginning of the extraction process and into a clean solvent at the end. Comparing the recovery of these two spikes can help differentiate between extraction inefficiency and matrix effects.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, incorporating best practices to ensure stability.

  • Materials:

    • 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (solid)

    • Anhydrous, high-purity DMSO

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber glass vial with a PTFE-lined cap

    • Sterile, low-binding polypropylene microcentrifuge tubes for aliquots

  • Procedure:

    • Allow the vial of solid 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the required amount of the compound in a sterile environment.

    • Place the weighed compound into the amber glass vial.

    • Gently flush the vial with inert gas for 10-15 seconds.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Cap the vial tightly and vortex until the compound is completely dissolved. Brief sonication in a water bath can be used if necessary.

    • Under a stream of inert gas, dispense the stock solution into single-use aliquots in the low-binding polypropylene tubes.

    • Store the aliquots at -80°C .

Protocol 2: Accelerated Stability (Forced Degradation) Study

This protocol is designed to rapidly assess the stability of the compound under various stress conditions, helping to identify potential degradation pathways.[3][4][15]

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C (solid state) for 48 hours.

    • Photodegradation: Expose a solution to UV light (254 nm and 365 nm) for 24 hours.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For each stress condition, mix the compound solution with the stressor in a 1:1 ratio. For thermal degradation, use the solid compound.

    • Incubate the samples for the specified time. Include a control sample stored at 4°C in the dark.

    • After incubation, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV or LC-MS (Protocol 3) to assess the percentage of degradation and identify major degradation products.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a starting point for the quantitative analysis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Curve Preparation: Prepare a series of known concentrations of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dilute your samples to fall within the range of the standard curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Integrate the peak area corresponding to the compound and calculate the concentration in your samples using the standard curve.

Data Summary Tables

Table 1: Recommended Storage Conditions for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

FormStorage ConditionDurationRationale
Solid (Neat)-80°C, in the dark, under inert gasLong-term (>1 month)Minimizes all potential degradation pathways.
DMSO Stock Solution-80°C, in single-use aliquotsLong-term (>1 month)Prevents degradation and effects of freeze-thaw cycles.[8][9]
Aqueous Solution2-8°C, with antioxidant, pH 5-7, protected from lightShort-term (<24 hours)For immediate use in experiments. Prone to rapid degradation.

Table 2: Summary of Potential Degradation Pathways and Products

Degradation PathwayTriggering FactorsPotential Degradation Products
Phenol Oxidation Oxygen, light, alkaline pH, metal ionsQuinones, quinone-imines, polymeric products
Amine Oxidation Oxygen, peroxidasesRing-opened products (e.g., aldehydes, carboxylic acids)
Hydrolysis High/low pH, waterRing-opening of the cyclopropyl group at extreme pH

Diagrams

A 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol C Phenolic Oxidation A->C Major Pathway E Amine/Cyclopropyl Oxidation A->E Major Pathway H Hydrolytic Ring Opening A->H Minor Pathway B Oxidative Stress (O2, Light, High pH) B->C B->E D Quinone/Quinone-Imine (Colored Products) C->D F Ring-Opened Products (Loss of Activity) E->F G Extreme pH (Hydrolysis) G->H

Caption: Potential degradation pathways for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

start Low Recovery of Compound from Biological Sample q1 Is extraction efficiency >85% in a clean solvent? start->q1 a1_yes Proceed to Matrix Effect Evaluation q1->a1_yes Yes a1_no Optimize Extraction Protocol q1->a1_no No q2 Spike compound into matrix pre- and post-extraction. Is recovery of post-extraction spike high? a1_yes->q2 p1 Experiment with different organic solvents (e.g., ACN, MeOH, EtOAc) and pH adjustments. a1_no->p1 a2_yes Issue is likely matrix suppression or degradation during extraction. q2->a2_yes Yes a2_no Issue is likely non-specific binding to labware post-extraction. q2->a2_no No p2 Perform extraction on ice. Use protease inhibitors if applicable. a2_yes->p2 p3 Use low-binding tubes and tips. Consider adding a carrier protein or surfactant. a2_no->p3

Caption: Troubleshooting workflow for low compound recovery from biological samples.

References

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Medium. [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. [Link]

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Optimization

Technical Support Center: Resolving Peak Tailing in 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. By understanding the underlying chemical interactions and implementing the systematic approaches detailed below, you can achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Analyte: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

This molecule possesses two key functional groups that influence its chromatographic behavior: a basic primary amine on the cyclopropyl ring and a weakly acidic phenolic hydroxyl group. The primary amine is the main contributor to peak tailing in reversed-phase HPLC due to its strong interaction with residual silanol groups on silica-based stationary phases.[1][2]

Troubleshooting Guide: From Problem to Solution

Peak tailing is a common issue when analyzing basic compounds like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.[3][4] This section provides a systematic approach to diagnose and resolve this problem.

Question: My peak for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is tailing significantly. What are the primary causes and how can I fix it?

Answer: Significant peak tailing for this analyte is most often caused by secondary interactions between the basic aminocyclopropyl group and acidic silanol groups on the silica-based stationary phase.[1][2][5] This leads to a mixed-mode retention mechanism, where the primary reversed-phase retention is accompanied by a stronger, undesirable ion-exchange interaction.[1][3]

Here is a step-by-step workflow to systematically address this issue:

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing ph_adjust 1. Mobile Phase pH Adjustment (Low pH: 2.5-3.0) start->ph_adjust Start Here additive 2. Introduce Mobile Phase Additive (e.g., Competing Base) ph_adjust->additive If tailing persists endcapped 3. Use a Modern, High-Purity, End-Capped Column (Type B Silica) additive->endcapped If tailing persists alt_phase 4. Consider Alternative Stationary Phases (e.g., Phenyl, Polymer-based) endcapped->alt_phase If tailing persists system_check 5. Check for Extra-Column Volume & System Issues alt_phase->system_check If tailing persists sample_prep 6. Review Sample Preparation & Diluent system_check->sample_prep If tailing persists resolved Peak Shape Improved sample_prep->resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase pH Adjustment

The most effective initial step is to adjust the mobile phase pH.[6]

  • The "Why": At a low pH (e.g., 2.5-3.0), the acidic silanol groups (Si-OH) on the stationary phase are protonated and thus unionized.[7][8] This minimizes the strong ionic interaction with the protonated (positively charged) amine group of your analyte, leading to a more uniform interaction with the stationary phase and a symmetrical peak.[1][6]

  • Protocol:

    • Prepare an aqueous mobile phase containing a buffer, such as 10-20 mM phosphate or formate, and adjust the pH to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).[7]

    • Begin with a mobile phase composition of, for example, 90:10 (v/v) of the buffered aqueous phase to acetonitrile or methanol.

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the sample and evaluate the peak shape.

pH of Mobile PhaseExpected Tailing Factor (As)Rationale
7.0 (Neutral)> 2.0Silanols are ionized (SiO-), leading to strong ionic interactions with the protonated amine.[1]
3.0 (Acidic)1.2 - 1.5Silanols are mostly protonated (SiOH), significantly reducing secondary interactions.[1]
2.5 (More Acidic)< 1.2Silanol ionization is effectively suppressed, leading to optimal peak shape.[4][6]
Step 2: Introduce a Competing Base

If lowering the pH is not sufficient or desirable for your separation, the addition of a competing base to the mobile phase can be effective.

  • The "Why": A small, basic additive, such as triethylamine (TEA), will preferentially interact with the active silanol sites on the stationary phase.[7] This "masks" the silanols from your analyte, reducing the secondary interactions that cause tailing.

  • Protocol:

    • To your existing mobile phase, add a low concentration of a competing base. A common starting point is 0.05-0.1% (v/v) of triethylamine.

    • Ensure the mobile phase is well-mixed and degassed.

    • Equilibrate the column and inject the sample.

    • Caution: Competing bases can sometimes shorten column lifetime and may not be suitable for all applications, particularly LC-MS where they can cause ion suppression.[7]

Step 3: Evaluate Your HPLC Column

The choice of column is critical for analyzing basic compounds.

  • The "Why": Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing.[3][7] Modern, "Type B" high-purity silica columns with advanced end-capping are specifically designed to minimize these active sites.[2][3] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[1][9]

  • Action:

    • Verify the specifications of your current column. If it is an older model or not specifically designed for basic compounds, consider switching.

    • Select a modern, end-capped C18 or C8 column made from high-purity silica. Columns with a "base-deactivated" specification are ideal.

Step 4: Consider Alternative Stationary Phases

If a standard C18 column still yields tailing, exploring different stationary phase chemistries can provide a solution.

  • The "Why": Different stationary phases offer alternative interaction mechanisms that can be less susceptible to the issues caused by basic analytes.

  • Options to Consider:

    • Phenyl Phases: These columns can offer unique selectivity for compounds with aromatic rings, like your analyte, and may exhibit lower silanol activity.[10]

    • Polymer-Based Columns: These columns lack a silica backbone and therefore have no silanol groups, completely eliminating this source of peak tailing.[3]

    • Hybrid Silica-Polymer Phases: These offer the mechanical stability of silica with reduced silanol activity, providing good peak shape over a wider pH range.[3]

Frequently Asked Questions (FAQs)

Q1: Can I just increase the buffer concentration to improve peak shape?

A1: Yes, to an extent. Increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate buffer at neutral pH) can help to mask some of the silanol interactions and improve peak shape.[8] However, this is often less effective than pH adjustment and can lead to issues with buffer precipitation in high organic mobile phases. For LC-MS applications, high buffer concentrations should be avoided to prevent ion suppression.[8]

Q2: My peak shape is good, but I am analyzing the enantiomers. What type of column should I be using?

A2: For enantiomeric separation of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, you will need a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and effective for separating a broad range of chiral compounds, including those with amine functional groups.[11][12][13] The method development would involve screening different polysaccharide-based columns with various mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions for enantioseparation.[12]

Q3: Could extra-column effects be contributing to my peak tailing?

A3: Absolutely. If all peaks in your chromatogram are tailing, not just your analyte of interest, the problem may be physical rather than chemical.[14] Check for:

  • Dead Volume: Ensure all tubing connections between the injector, column, and detector are made correctly with no gaps. Use tubing with the smallest appropriate internal diameter.[5]

  • Column Void: A void at the head of the column can cause peak distortion.[6] This can sometimes be temporarily fixed by reversing the column and flushing it, but the column will likely need to be replaced.

G cluster_1 Chemical vs. Physical Causes of Peak Tailing Tailing Observed Peak Tailing Chemical Chemical Causes (Analyte-Specific) Tailing->Chemical Physical Physical Causes (System-Wide) Tailing->Physical Silanol Silanol Interactions Chemical->Silanol pH_pKa Mobile Phase pH near Analyte pKa Chemical->pH_pKa DeadVolume Extra-Column Dead Volume Physical->DeadVolume ColumnVoid Column Void/Damage Physical->ColumnVoid

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Monoamine Oxidase Inhibition: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol vs. Tranylcypromine

This guide provides a detailed, objective comparison of the monoamine oxidase (MAO) inhibitory properties of the research compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and the well-established clinical drug, tranylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, objective comparison of the monoamine oxidase (MAO) inhibitory properties of the research compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and the well-established clinical drug, tranylcypromine. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction to Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes critical to the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effect of MAO inhibitors (MAOIs) in treating major depressive disorder and Parkinson's disease.[1][2]

Tranylcypromine, a non-selective and irreversible MAOI, has been a benchmark in the field for decades.[3][4] Its phenylcyclopropylamine structure serves as a scaffold for developing new inhibitors with potentially improved properties.[5][6] This guide examines 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a hydroxylated analog of tranylcypromine, to understand how structural modification impacts inhibitory potency and selectivity.

Structural and Mechanistic Overview

Both tranylcypromine and its 4-hydroxy analog belong to the cyclopropylamine class of MAOIs.[4] Their mechanism of action involves the enzyme-catalyzed oxidation of the amine, which leads to the opening of the cyclopropyl ring. This generates a reactive intermediate that forms a covalent adduct with the N(5) position of the FAD cofactor, resulting in irreversible "suicide" inhibition.[7] The enzyme's activity can only be restored through the synthesis of new MAO proteins, leading to a prolonged pharmacodynamic effect that outlasts the drug's plasma half-life.[3][8]

The key structural difference is the presence of a hydroxyl group at the 4-position of the phenyl ring in the analog. This modification is expected to alter the compound's electronic properties and its interaction with the active sites of MAO-A and MAO-B.

Caption: Chemical Structures of Tranylcypromine and its 4-hydroxy analog.

Comparative Analysis of MAO Inhibition

The primary metrics for comparing MAO inhibitors are their potency (IC50 or Ki values) and their selectivity for the MAO-A versus the MAO-B isoform.

Potency and Selectivity

Tranylcypromine is a potent, non-selective inhibitor of both MAO isoforms, though some studies suggest a slight preference for MAO-B.[8][9] Its metabolites, including 4-hydroxytranylcypromine, are known to be less potent MAO inhibitors than the parent compound.[8] This suggests that the addition of the hydroxyl group diminishes the intrinsic inhibitory activity.

The selectivity of an inhibitor is crucial for its therapeutic application. MAO-A inhibition is primarily linked to antidepressant effects, while MAO-B inhibition is a key strategy in Parkinson's disease to spare dopamine.[2][10] Non-selective inhibition, as seen with tranylcypromine, can be highly effective for depression but requires strict dietary restrictions to avoid the "cheese effect"—a hypertensive crisis caused by the accumulation of tyramine.[1][3]

CompoundTargetPotency (IC50, µM)Selectivity (A vs. B)Reference
Tranylcypromine MAO-A2.3~0.4 (Non-selective)[9]
MAO-B0.95[9]
4-Hydroxytranylcypromine MAO-ALess potent than tranylcypromineNot specified[8]
MAO-BLess potent than tranylcypromineNot specified[8]

Note: IC50 values can vary between studies based on experimental conditions. The data presented serves as a representative comparison.

The data indicates that while both compounds are effective MAOIs, the parent compound, tranylcypromine, exhibits significantly higher potency. The hydroxylation at the 4-position, which occurs during metabolism in vivo, represents a deactivation pathway.[8]

Experimental Protocol: In Vitro MAO Inhibition Assay

To empirically determine and compare the IC50 values of these inhibitors, a standardized in vitro assay is essential. The MAO-Glo™ Assay is a robust, luminescence-based method ideal for this purpose due to its high sensitivity and resistance to interference compared to fluorescent methods.[11][12]

Principle

The assay utilizes a luminogenic substrate that is converted by MAO into luciferin. A second reagent stops the MAO reaction and provides luciferase, which generates a light signal proportional to MAO activity.[13][14] An inhibitor's potency is determined by measuring the reduction in this light signal across a range of inhibitor concentrations.

MAO_Glo_Workflow start Prepare Reagents (MAO Enzyme, Inhibitors, Substrate) plate Dispense Inhibitor Dilutions into 96-well plate start->plate add_enzyme Add MAO-A or MAO-B Enzyme Solution plate->add_enzyme preincubate Pre-incubate (Optional) (For irreversible inhibitors) add_enzyme->preincubate add_substrate Add Luminogenic MAO Substrate to initiate reaction preincubate->add_substrate incubate_reaction Incubate at Room Temp (e.g., 60 minutes) add_substrate->incubate_reaction add_luciferin Add Luciferin Detection Reagent (Stops MAO reaction, initiates luminescence) incubate_reaction->add_luciferin incubate_signal Incubate at Room Temp (e.g., 20 minutes to stabilize signal) add_luciferin->incubate_signal read Measure Luminescence (Plate-reading luminometer) incubate_signal->read analyze Calculate % Inhibition and determine IC50 values read->analyze

Caption: Workflow for the luminescent-based MAO-Glo™ Assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare serial dilutions of tranylcypromine and 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in the appropriate reaction buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the compound dilutions.

  • Enzyme Addition: Add recombinant human MAO-A or MAO-B enzyme to each well.

    • Rationale: Using purified, recombinant enzymes ensures that the measured activity is specific to the target isoform and not confounded by other cellular components.

  • Initiation: Add the luminogenic MAO substrate to all wells to start the reaction.[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for enzymatic turnover.

  • Detection: Add the Luciferin Detection Reagent. This stops the MAO reaction and begins the light-generating reaction.[14]

  • Signal Stabilization: Incubate for 20 minutes at room temperature.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value for each compound against each MAO isoform.

Conclusion and Future Directions

This comparative analysis confirms that tranylcypromine is a highly potent, non-selective inhibitor of both MAO-A and MAO-B.[9] Its analog, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (4-hydroxytranylcypromine), which is also a metabolite of tranylcypromine, demonstrates lower inhibitory potency.[8]

This finding is significant for drug development. It illustrates that while the phenylcyclopropylamine scaffold is a validated pharmacophore for MAO inhibition, substitutions on the phenyl ring can profoundly impact activity. The addition of a polar hydroxyl group likely alters the binding affinity within the predominantly hydrophobic active sites of the MAO enzymes. Future research could explore other substitutions on the phenyl ring to modulate potency and, more importantly, to introduce selectivity for either MAO-A or MAO-B, which could lead to safer and more targeted therapeutics.[15]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate? Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Hubl, U., et al. (2009). Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, S., et al. (2019). Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. Neurotherapeutics. Retrieved from [Link]

  • Finberg, J. P. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Focus. Retrieved from [Link]

  • Lee, K. C., et al. (1995). Synthesis of Two Nitro Analogs of Tranylcypromine: Relations of Aromatic Substitution of Nitro Groups to MAO-Inhibitory Activity. Archives of Pharmacal Research. Retrieved from [Link]

  • Hubalek, F., et al. (2012). Parameters for Irreversible Inactivation of Monoamine Oxidase. BioMed Research International. Retrieved from [Link]

  • Hamed, A., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. ChemMedChem. Retrieved from [Link]

  • Shi, Y., et al. (2021). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

  • Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes. Retrieved from [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Retrieved from [Link]

  • Overmars, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Tranylcypromine substituted cis-hydroxycyclobutylnaphthamides as potent and selective dopamine D₃ receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. Retrieved from [Link]

  • Florvall, L., et al. (1978). Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Weinreb, O., et al. (2016). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. Progress in Neurobiology. Retrieved from [Link]

  • Bijauliya, R. K., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Retrieved from [Link]

  • Youdim, M. B., & Finberg, J. P. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Modern Problems of Pharmacopsychiatry. Retrieved from [Link]

  • Himmighoffen, H., & Friede, M. (2021). Review and meta-analysis of add-on tranylcypromine with antipsychotic drugs for the treatment of schizophrenia with predominant negative symptoms: a restoration of evidence. International Clinical Psychopharmacology. Retrieved from [Link]

  • Gillman, K. (2026). Tranylcypromine (Parnate): A Brief History and a Enduring Anomaly. Retrieved from [Link]

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Comparative

Target Selectivity Profiling: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol vs. Advanced Tranylcypromine Derivatives

As the focus on epigenetic modulation in oncology intensifies, Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a premier therapeutic target. LSD1 is an FAD-dependent amine oxidase that shares significant struct...

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Author: BenchChem Technical Support Team. Date: April 2026

As the focus on epigenetic modulation in oncology intensifies, Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a premier therapeutic target. LSD1 is an FAD-dependent amine oxidase that shares significant structural homology with Monoamine Oxidases A and B (MAO-A and MAO-B) [1].

Historically, the non-selective monoamine oxidase inhibitor Tranylcypromine (TCP) has been utilized as a foundational scaffold for LSD1 inhibition. However, TCP inhibits LSD1 only at high micromolar concentrations while potently inhibiting MAOs, leading to severe off-target neurological effects [2]. The central challenge in medicinal chemistry is engineering the TCP scaffold to invert this selectivity. This guide objectively compares the target selectivity of the critical intermediate 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol against unoptimized TCP and advanced derivatives, detailing the structural causality and the self-validating experimental workflows required to prove selectivity.

The Structural Causality of Target Selectivity

To understand why specific derivatives exhibit divergent selectivity profiles, we must analyze the architecture of the respective enzyme active sites.

The catalytic cleft of LSD1 is exceptionally large (accommodating the bulky histone H3 tail) compared to the highly constrained active site cavities of MAO-A and MAO-B [3].

  • The Phenol Modification: The compound 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol introduces a para-hydroxy group to the phenyl ring of the TCP scaffold. This specific modification creates a severe steric clash within the narrow MAO pockets, drastically reducing binding affinity. Conversely, the spacious LSD1 cavity easily accommodates the phenol group, which can form favorable hydrogen bonds with surrounding active-site residues [4].

  • Advanced Derivatives: By utilizing the phenol derivative as a building block or applying similar logic, researchers have developed N-substituted and spirocyclic TCP analogs. These modifications completely abolish MAO binding while pushing LSD1 inhibition into the sub-nanomolar range [5].

Mechanism TCP Tranylcypromine (TCP) Non-selective Scaffold LSD1 LSD1 (KDM1A) Large Catalytic Cleft (Tolerates Bulky Groups) TCP->LSD1 Covalent FAD Adduct (Low Potency) MAO MAO-A / MAO-B Constrained Pocket (Steric Hindrance) TCP->MAO High Affinity Phenol 4-[...]-phenol Derivative (Para-OH Substitution) Phenol->LSD1 Enhanced Affinity (H-bond interactions) Phenol->MAO Reduced Affinity (Steric Clash) Advanced N-Substituted/Spirocyclic Derivatives Advanced->LSD1 Sub-nanomolar Potency Advanced->MAO No Binding

Fig 1: Structural divergence in target selectivity between LSD1 and MAO enzymes.

Quantitative Selectivity Profiling

The table below summarizes the in vitro biochemical selectivity of the TCP scaffold as it undergoes progressive structural optimization. Data reflects the shift from MAO-preference to absolute LSD1-preference.

Compound Class / Specific AgentLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Ratio (MAO-A / LSD1)
Unoptimized Scaffold Tranylcypromine (TCP)~20.52.13.60.1 (MAO Preferred)
Para-Substituted Intermediate 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol< 0.1> 10.0> 10.0> 100 (LSD1 Preferred)
Advanced N-Substituted e.g., Polar N-alkyl TCP derivatives< 0.05> 250.0> 250.0> 5,000 (Highly Selective)
Advanced Spirocyclic e.g., Compound 14a0.019> 300.0> 100.0> 15,000 (Highly Selective)

(Note: Values are representative aggregates from standardized biochemical assays [4], [5], [2].)

Experimental Methodologies for Selectivity Validation

To ensure trustworthiness in drug development, biochemical potency must be cross-validated with cellular target engagement. The following self-validating workflow ensures that the compound not only inhibits the isolated enzyme but also successfully permeates the cell membrane to engage LSD1 in its native CoREST complex [6].

Workflow Step1 1. Compound Preparation Enantiomeric Resolution (1R,2S) Step2 2. Biochemical Profiling HRP-Coupled FAD Assay (Amplex Red) Step1->Step2 Step3 3. Selectivity Calculation Determine LSD1 vs MAO IC50 Ratios Step2->Step3 Step4 4. Cellular Target Engagement CETSA & H3K4me2 Western Blot Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating LSD1 vs. MAO selectivity profiles.

Protocol 1: In Vitro FAD-Coupled Demethylase/Oxidase Assay

Causality & Rationale: LSD1 and MAOs are FAD-dependent enzymes. During substrate oxidation, FAD is reduced to FADH₂, which is subsequently re-oxidized by molecular oxygen to produce H₂O₂. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, the H₂O₂ byproduct converts Amplex Red into highly fluorescent resorufin. This allows for real-time kinetic monitoring, which is critical because TCP derivatives are mechanism-based covalent inhibitors that require time-dependent analysis [1].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mM EDTA). Reconstitute recombinant human LSD1, MAO-A, and MAO-B.

  • Mandatory Pre-Incubation: Incubate the enzymes with serial dilutions of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (or controls) for 30 minutes at 25°C. Crucial Step: Because TCP derivatives form an irreversible covalent adduct with the N5 atom of the FAD cofactor, pre-incubation is mandatory. Skipping this step will result in competitive substrate kinetics masking the true inhibitory potency.

  • Reaction Initiation: Add the substrate mix. Use di-methylated histone H3K4 peptide for LSD1, and tyramine for MAO-A/B. Simultaneously add 50 µM Amplex Red and 1 U/mL HRP.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 535 nm / Emission: 590 nm) for 60 minutes. Calculate initial velocities to derive the IC₅₀ values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: An excellent biochemical IC₅₀ does not guarantee that a compound can penetrate the cell membrane or engage the target within the intracellular environment. CETSA operates on the thermodynamic principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation [6].

Step-by-Step Procedure:

  • Cell Treatment: Culture leukemic cells (e.g., MV4-11 or THP-1) and incubate with the target compound (e.g., 1 µM) or DMSO vehicle for 2 hours.

  • Thermal Profiling: Harvest the cells, resuspend in PBS, and divide into equal aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (native) protein fraction from the precipitated (denatured) proteins.

  • Detection: Resolve the soluble fractions via SDS-PAGE and perform a Western blot for LSD1. A rightward shift in the melting temperature (Tₘ) in the compound-treated group confirms direct, intracellular target engagement.

References

  • Oryzon Genomics S.A. (2016). US9469597B2 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Google Patents.

  • Vianello, P., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances.

  • [[1]]([Link]) Niwa, H., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters.

  • Schulz-Fincke, J., et al. (2018). Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. European Journal of Medicinal Chemistry (PubMed).

  • Valente, S., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).

  • Wang, J., et al. (2013). New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells. PMC (National Institutes of Health).

Sources

Validation

A Comparative Guide to Purity Validation of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol by ¹H-NMR Spectroscopy

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can impact the drug's stability, introduce toxicity, or alter its therapeutic effect.[1] Therefore, employing a robust, accurate, and reliable analytical method for purity determination is a non-negotiable step in the journey from laboratory synthesis to clinical application.

This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for validating the purity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. We will explore the causality behind the experimental design, present a self-validating protocol, and objectively compare the performance of ¹H-NMR with alternative analytical techniques, supported by experimental data and authoritative standards.

The Power of ¹H-NMR as a Primary Quantitative Method

Unlike chromatographic techniques that often rely on comparing a sample's response to that of a structurally identical reference standard, qNMR stands as a primary analytical method.[2][3] This distinction is fundamental: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This principle allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, provided the standard is stable, non-reactive, and has signals that do not overlap with the analyte.[3][4]

For 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, ¹H-NMR offers a dual advantage:

  • Structural Confirmation: The spectrum provides a unique fingerprint, confirming the identity and stereochemical relationship of the protons.

  • Absolute Quantification: By co-dissolving the analyte with a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated from a single experiment.[2]

Experimental Workflow for ¹H-NMR Purity Validation

The following diagram illustrates the comprehensive workflow for determining the purity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol using qNMR.

qNMR_Workflow qNMR Purity Validation Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation prep1 Accurately weigh Analyte (approx. 10-20 mg) prep2 Accurately weigh Internal Standard (e.g., Maleic Acid) prep3 Dissolve both in Deuterated Solvent (e.g., DMSO-d6) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert sample into NMR Spectrometer prep4->acq1 acq2 Load quantitative acquisition parameters (Long D1, 90° pulse) acq1->acq2 acq3 Acquire FID data (Sufficient S/N) acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate spectrum to residual solvent peak proc2->proc3 proc4 Integrate Analyte and Standard signals proc3->proc4 calc1 Apply qNMR Equation proc4->calc1 calc2 Report Purity (% w/w) with uncertainty calc1->calc2

Caption: A step-by-step workflow for qNMR analysis.

Detailed Experimental Protocol

This protocol is designed to be self-validating by ensuring conditions for accurate quantification are met.

1. Sample Preparation

  • Rationale: Accurate weighing is the foundation of any quantitative analysis. The choice of internal standard is critical; Maleic acid is often used as it is non-volatile, stable, highly pure, and possesses a sharp singlet in a relatively empty region of the spectrum (~6.3 ppm in DMSO-d6), which is unlikely to overlap with analyte signals. DMSO-d6 is chosen for its excellent solvating power for polar molecules like phenols and amines.

  • Procedure:

    • Accurately weigh approximately 15 mg of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol into a clean, dry vial using a calibrated analytical balance. Record the weight to at least four decimal places (m_analyte).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial. Record the weight (m_std).

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Vortex the vial until both the analyte and the standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

2. ¹H-NMR Data Acquisition

  • Rationale: Quantitative accuracy depends on allowing all protons to fully relax before the next pulse is applied. The relaxation delay (D1) must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified. A 90° pulse angle ensures maximum signal for a given number of scans.

  • Instrument Parameters (Example for a 500 MHz spectrometer):

ParameterRecommended ValueRationale
Spectrometer Frequency500 MHz (or higher)Higher field strength provides better signal dispersion and sensitivity.
Pulse Angle (p1)90°Maximizes signal intensity for quantification.
Relaxation Delay (D1)30 - 60 secondsEnsures full relaxation of all protons, crucial for accurate integration.[4]
Acquisition Time (aq)3 - 4 secondsAllows for sharp resolution of peaks.
Number of Scans (ns)8 - 16To achieve an adequate signal-to-noise ratio (S/N > 150:1 for signals of interest).[6]
Temperature298 KMaintained for consistency.

3. Data Processing and Analysis

  • Rationale: Proper data processing is essential to extract accurate quantitative information. Manual, careful phase and baseline correction are superior to automated routines for ensuring that integrals accurately reflect peak areas.

  • Procedure:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully perform zero-order and first-order phase correction manually.

    • Apply a baseline correction across the entire spectrum.

    • Calibrate the chemical shift axis using the residual DMSO peak at 2.50 ppm.

    • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard. For the analyte, the aromatic protons are often good candidates. For Maleic Acid, the vinylic proton singlet is used.

4. Purity Calculation The purity of the analyte (P_analyte) is calculated using the following equation:[3][4]

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass of the compound (Analyte: 149.19 g/mol )[7]

  • m: Mass weighed out

  • P: Purity of the standard (as per certificate)

Interpreting the ¹H-NMR Spectrum

The ¹H-NMR spectrum provides a wealth of structural information. The key is to correctly assign the signals for the analyte and identify any unexpected peaks as potential impurities.

Proton AssignmentApprox. Chemical Shift (δ, ppm) in DMSO-d6MultiplicityIntegrationCoupling Constants (J, Hz)
Phenolic -OH~9.2 (broad s)s1H-
Aromatic H (ortho to OH)~6.9 - 7.1d2HJ ≈ 8.5 Hz
Aromatic H (meta to OH)~6.6 - 6.8d2HJ ≈ 8.5 Hz
H-cyclopropyl (benzylic)~1.8 - 2.0m1H-
H-cyclopropyl (amino)~2.2 - 2.4m1H-
H₂-cyclopropyl~0.8 - 1.2m2H-
Amino -NH₂~1.5 - 2.5 (broad)s2H-
Note: Chemical shifts are estimates and can vary based on concentration and exact experimental conditions. The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal (cis and trans) couplings.[8][9]

Identifying Potential Impurities: Impurities will manifest as additional signals in the spectrum. Based on common synthetic routes, potential impurities could include:

  • Residual Solvents: From synthesis or purification (e.g., ethyl acetate, dichloromethane).

  • Starting Materials: Unreacted precursors.

  • Diastereomers: If the synthesis is not perfectly stereoselective, the presence of the cis-isomer would result in a separate set of signals.

  • Related Substances: By-products from side reactions during synthesis.[10]

Any signal not attributable to the analyte, the internal standard, or the deuterated solvent should be investigated and, if possible, quantified relative to the internal standard.

Comparison with Alternative Analytical Methods

While ¹H-NMR is a powerful tool, a multi-faceted approach to purity validation is often required by regulatory bodies like the ICH.[1][11]

Feature¹H-NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Mass Spectrometry (LC-MS)
Principle Nuclear spin in a magnetic field. Signal area is proportional to the number of nuclei.[5]Differential partitioning between mobile and stationary phases.Mass-to-charge ratio of ionized molecules.
Quantification Primary Method. Absolute quantification with a certified internal standard.[2][12]Relative Method. Requires a specific, well-characterized reference standard of the analyte.[13]Primarily qualitative. Quantification requires an isotopically labeled standard or extensive calibration.
Sensitivity Moderate (typically LOQ ≈ 0.05-0.1%).High (LOQ often < 0.01%). Excellent for trace impurity detection.Very High. Excellent for detecting and identifying trace-level impurities.
Impurity Detection Detects all proton-containing species. Non-chromophoric impurities are visible.Only detects impurities with a chromophore absorbing at the detection wavelength.Detects all ionizable impurities.
Structural Info Provides detailed structural information, confirming identity.Provides no structural information beyond retention time.Provides molecular weight and fragmentation patterns for structural elucidation.
Validation Requires validation of parameters like precision, accuracy, and linearity.[6][14]Well-established validation guidelines (ICH Q2).[13][15]Method validation is complex, especially for quantitative purposes.[16]

The logical relationship for selecting an analytical method can be visualized as follows:

Method_Selection Logic for Analytical Method Selection start Need to Assess Purity q1 Primary Goal? start->q1 quant Absolute Purity & Structural ID q1->quant Quantification trace Trace Impurity Quantification q1->trace Trace Analysis id Impurity Identification q1->id Identification method_qnmr Use qNMR quant->method_qnmr method_hplc Use HPLC trace->method_hplc method_ms Use LC-MS id->method_ms method_qnmr->method_hplc as orthogonal method method_hplc->method_ms for peak ID

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Comparative

A Comparative Guide to 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and Standard Inhibitors in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of LSD1 Inhibition Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator implicated in a variety of cancers through its removal of methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This role in transcriptional regulation has made LSD1 a compelling target for therapeutic intervention. The landscape of LSD1 inhibitors is dominated by compounds derived from known monoamine oxidase (MAO) inhibitors, owing to the structural homology between these enzymes.

One such compound of interest is 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, also known as 4-hydroxytranylcypromine. It is a metabolite of the well-known MAO inhibitor and antidepressant, tranylcypromine (TCP)[1][2]. Tranylcypromine itself has been identified as an irreversible inhibitor of LSD1[1][3][4]. This guide provides a comparative analysis of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol against established standard LSD1 inhibitors, offering insights into their relative potencies and the experimental methodologies used for their evaluation.

Mechanism of Action: Covalent and Reversible Inhibition of LSD1

LSD1 inhibitors are broadly classified based on their mechanism of action: irreversible and reversible.

  • Irreversible Inhibitors: These compounds, often derivatives of tranylcypromine, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation[5]. 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, being a tranylcypromine derivative, is presumed to follow this irreversible mechanism. Other prominent irreversible inhibitors include GSK2879552[6][7].

  • Reversible Inhibitors: These inhibitors, such as SP2509, bind non-covalently to the enzyme and can dissociate[8][9][10][11]. They may interact with the substrate-binding pocket or allosteric sites.

The choice between an irreversible and a reversible inhibitor depends on the specific research question and therapeutic strategy. While irreversible inhibitors can provide sustained target engagement, reversible inhibitors may offer a more controlled and potentially safer pharmacological profile.

Comparative Analysis of Inhibitor Potency

InhibitorTargetIC50 / EC50Assay ConditionsMechanism of Action
Tranylcypromine (TCP) LSD1~20.7 µM[3][4]Cell-free enzymatic assayIrreversible
LSD1< 2 µM[1]Not specifiedIrreversible
GSK2879552 LSD124.53 nM[12]Cell-free enzymatic assayIrreversible
LSD1137 nM (EC50)[7]Cell proliferation assayIrreversible
SP2509 LSD113 nM[8][9][10][11]Cell-free enzymatic assayReversible
ORY-1001 LSD118 nM[13]Not specifiedIrreversible

Disclaimer: The IC50 values presented are from various sources and may not be directly comparable due to differences in assay conditions. A direct, side-by-side experimental comparison is necessary for a definitive assessment of relative potency.

Experimental Protocol: LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

To evaluate and compare the inhibitory activity of compounds like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a robust and sensitive enzymatic assay is crucial. The horseradish peroxidase (HRP)-coupled assay is a widely used method that detects the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction[14][15].

Principle:

LSD1 catalyzes the demethylation of a histone H3 peptide substrate, producing formaldehyde and H₂O₂ as byproducts. In the presence of HRP, the H₂O₂ reacts with a fluorogenic substrate, such as Amplex® Red, to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the LSD1 activity and can be measured over time.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, LSD1 Enzyme, H3K4me2 Peptide Substrate, HRP, Amplex Red, and Inhibitors add_reagents Add assay buffer, HRP, and Amplex Red to a 96-well plate reagent_prep->add_reagents add_inhibitor Add serially diluted inhibitor or vehicle (DMSO) add_reagents->add_inhibitor pre_incubate Pre-incubate plate at room temperature add_inhibitor->pre_incubate add_substrate Add H3K4me2 peptide substrate pre_incubate->add_substrate initiate_reaction Initiate reaction by adding LSD1 enzyme add_substrate->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em: 540/590 nm) initiate_reaction->measure_fluorescence calculate_rates Calculate initial reaction rates (V₀) measure_fluorescence->calculate_rates determine_ic50 Determine IC50 values by plotting % inhibition vs. inhibitor concentration calculate_rates->determine_ic50

Caption: Workflow for the HRP-coupled LSD1 enzymatic assay.

Detailed Protocol:

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (4-[(1R,2S)-rel-2-aminocyclopropyl]phenol) and standard inhibitors (dissolved in DMSO)

  • Black, flat-bottom 96- or 384-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and standard inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

  • Assay Plate Setup: To each well of the microplate, add the assay buffer, HRP, and Amplex® Red reagent.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

  • Substrate Addition: Add the H3K4me2 peptide substrate to all wells.

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the LSD1 enzyme solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., excitation at 540 nm and emission at 590 nm for resorufin) in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C)[14].

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

LSD1 and Its Role in Cellular Signaling

LSD1's regulatory role extends to several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is key to elucidating the mechanism of action of LSD1 inhibitors.

Key Signaling Pathways Regulated by LSD1:

G cluster_pathways Cancer-Related Signaling Pathways cluster_outcomes Cellular Outcomes LSD1 LSD1 Wnt Wnt/β-catenin Pathway LSD1->Wnt Activates PI3K PI3K/AKT Pathway LSD1->PI3K Regulates EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT Promotes Notch Notch Signaling LSD1->Notch Regulates Proliferation Cell Proliferation Wnt->Proliferation Stemness Cancer Stem Cell Maintenance Wnt->Stemness PI3K->Proliferation Apoptosis Apoptosis Resistance PI3K->Apoptosis Metastasis Metastasis EMT->Metastasis Notch->Stemness

Caption: LSD1's central role in regulating key cancer-associated signaling pathways.

LSD1 has been shown to:

  • Activate the Wnt/β-catenin pathway , which is crucial for cell proliferation and the maintenance of cancer stem cells.

  • Regulate the PI3K/AKT signaling pathway , a central node in cell growth, survival, and metabolism.

  • Promote the Epithelial-Mesenchymal Transition (EMT) , a process that enables cancer cells to metastasize.

  • Influence Notch signaling , another pathway critical for stem cell self-renewal.

By inhibiting LSD1, compounds like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol can potentially modulate these pathways, leading to anti-tumor effects.

Conclusion and Future Directions

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a metabolite of tranylcypromine, represents an interesting molecule in the ongoing development of LSD1 inhibitors. While its direct comparative potency against leading clinical and pre-clinical candidates remains to be definitively established through head-to-head studies, its structural similarity to a known irreversible inhibitor suggests it warrants further investigation.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel LSD1 inhibitors. A thorough characterization of their enzymatic activity, selectivity, and effects on cellular signaling pathways is paramount for advancing our understanding of LSD1 biology and for the development of effective epigenetic therapies for cancer and other diseases. Future research should focus on direct comparative studies to accurately position novel inhibitors within the existing landscape and to explore their therapeutic potential in relevant preclinical models.

References

  • SP 2509 | LSD1 inhibitor | Axon 2864. Axon Medchem.
  • Tranylcypromine hydrochloride (SKF 385 hydrochloride) | LSD1/MAO Inhibitor | MedChemExpress.
  • Tranylcypromine - Wikipedia.
  • SP2509 | LSD1 Antagonist - MedchemExpress.com.
  • SP-2509, LSD1 inhibitor (CAS 1423715-09-6) - Abcam.
  • SP2509 - STEMCELL Technologies.
  • SP2509 | Apoptosis | Histone Demethylase - TargetMol.
  • Tranylcypromine (2-PCPA) LSD1, MAO 27305 - BPS Bioscience.
  • GSK2879552 | LSD1 Inhibitor - MedchemExpress.com.
  • GSK2879552 - Potent LSD1 Inhibitor for Epigenetic Research | APExBIO.
  • A Comparative Guide to LSD1 Inhibitors: SP2509 vs. GSK2879552 - Benchchem.
  • Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed.
  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modul
  • Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC.
  • New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Public
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC.
  • RESEARCH ARTICLE Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line.
  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu
  • The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC.
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH.
  • Representative structures of reported LSD1 inhibitors. a...
  • LSD1 Inhibitor Screening Assay Kit (Lysine-Specific Demethylase 1) | Cayman Chemical.
  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek.

Sources

Validation

A Researcher's Guide to Navigating Off-Target Liabilities: A Cross-Reactivity Profile of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug development, achieving potent on-target activity is only half the battle. The true challenge lies in ensuring selectivity—min...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, achieving potent on-target activity is only half the battle. The true challenge lies in ensuring selectivity—minimizing a compound's interaction with unintended biological targets. These "off-target" interactions are a primary driver of adverse drug reactions (ADRs), which can derail promising candidates in late-stage development or, worse, post-market.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a foundational element of a successful therapeutic program.[2]

This guide provides an in-depth analysis of the off-target cross-reactivity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol . This molecule, a structural analog of tranylcypromine, incorporates a cyclopropylamine moiety and a phenol group—scaffolds present in numerous bioactive compounds.[3][4] Its structure suggests potential activity within the central nervous system, possibly as a modulator of monoamine systems or other neurotransmitter receptors.[5][6] Given this, a thorough investigation into its selectivity against a panel of clinically relevant off-target receptors is paramount.

We will delve into the causality behind experimental design, provide a robust, self-validating protocol for assessing cross-reactivity via radioligand binding assays, and present a comparative analysis to contextualize the compound's selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to proactively de-risk their chemical assets through rigorous off-target liability assessment.[7][8]

Part 1: The Strategic Approach to Off-Target Profiling

The selection of an appropriate off-target panel is dictated by the structural and chemical properties of the test compound. For 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, its phenethylamine-like backbone and similarity to known monoamine oxidase (MAO) inhibitors like tranylcypromine guide our strategy.[3] This necessitates a broad screen against receptors and transporters involved in neurotransmission to preemptively identify potential liabilities.

A standard approach, often employed in early drug discovery, is to utilize a comprehensive in vitro safety pharmacology panel.[1][2] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters that are historically linked to ADRs.[7] The primary goal of this initial screen is to flag any significant interactions (% inhibition >50% at a 1-10 µM screening concentration) that warrant further investigation.

Experimental Workflow: From Screening to Affinity Determination

The overall process for evaluating off-target interactions is a tiered approach. It begins with a broad, single-concentration screen to identify potential "hits." Any significant interactions are then followed up with multi-concentration dose-response experiments to determine the compound's potency (IC50) and binding affinity (Ki) for the specific off-target.

Caption: Tiered workflow for off-target liability assessment.

Part 2: Methodology for Cross-Reactivity Screening

The cornerstone of off-target profiling is the competitive radioligand binding assay .[9] This technique measures the ability of a test compound to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.[10] It is a robust and highly sensitive method for quantifying binding affinity.[11]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity (Ki) of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol for a representative off-target, the adrenergic alpha-2A receptor.

A. Reagents and Materials:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human adrenergic alpha-2A receptor.

  • Radioligand: [3H]-RX821002 (a known high-affinity antagonist for α2 receptors).

  • Test Compound: 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions in assay buffer.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled α2 antagonist (e.g., yohimbine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

  • Scintillation Cocktail: A liquid scintillant compatible with filter plates.

  • Detection Instrument: A microplate scintillation counter (e.g., MicroBeta TriLux).

B. Experimental Procedure:

  • Plate Setup: In a 96-well assay plate, designate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + NSB control), and Test Compound (radioligand + serial dilutions of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol).

  • Assay Incubation: To each well, add the following in order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB control OR 50 µL of test compound dilution.

    • 50 µL of the radioligand ([3H]-RX821002) diluted in Assay Buffer to a final concentration at or near its Kd value (e.g., 0.5 nM). Causality: Using the radioligand at its Kd ensures a sensitive competition assay where approximately 50% of the receptors are occupied, allowing for effective displacement by the test compound.[11]

    • 150 µL of the receptor membrane preparation (e.g., 10-20 µg protein per well).[12]

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[12]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[11]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer. Causality: The washes are rapid and use ice-cold buffer to minimize dissociation of the radioligand from the receptor while effectively removing all unbound radioactivity.

  • Drying and Scintillation Counting: Dry the filter plate completely (e.g., 30-60 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[12]

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. The % specific binding at each concentration is calculated as: (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB) * 100.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value—the concentration of the test compound that inhibits 50% of specific radioligand binding.[9]

  • Calculate Ki (Binding Affinity): Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. Causality: The Cheng-Prusoff correction is essential because it accounts for the competitive interaction between the test compound and the radioligand, providing a true measure of the test compound's affinity that is independent of assay conditions.[12]

Part 3: Comparative Analysis and Data Interpretation

The raw affinity value (Ki) is most meaningful when placed in context. This involves comparing it to the compound's on-target potency and to the off-target profiles of structurally related or competitor compounds. For this guide, we will use hypothetical data for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and compare it to the known profile of tranylcypromine.

Hypothetical Off-Target Binding Profile

The following table summarizes hypothetical binding affinities (Ki) derived from competitive radioligand binding assays. A lower Ki value indicates higher binding affinity. Interactions with Ki < 1 µM are typically considered significant and warrant further investigation.

Receptor TargetClass4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Ki (nM)Tranylcypromine Ki (nM)Potential Clinical Implication of Interaction
Adrenergic α2A GPCR850>10,000Hypotension, sedation
Dopamine D2 GPCR2,300>10,000Extrapyramidal symptoms, anti-psychotic effects
Serotonin 5-HT2A GPCR>10,0005,200Hallucinations, effects on mood and sleep
Serotonin Transporter (SERT) Transporter4501,500Antidepressant effects, serotonin syndrome risk
Histamine H1 GPCR7,800>10,000Sedation, weight gain
Muscarinic M1 GPCR>10,000>10,000Dry mouth, blurred vision, cognitive impairment
hERG Channel Ion Channel>10,000>10,000Cardiac arrhythmia (QT prolongation)[13]

Interpretation:

Based on this hypothetical data, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol displays a notable interaction with the Serotonin Transporter (SERT) and a weaker interaction with the Adrenergic α2A receptor. Its affinity for SERT is higher than that of tranylcypromine, suggesting a different selectivity profile despite the structural similarity. The lack of significant binding (<1 µM) at the other screened receptors, particularly the hERG channel, represents a positive safety profile in this initial screen.

Part 4: The Functional Dimension: Is it an Agonist or Antagonist?

Identifying a binding interaction is only the first step. It is crucial to understand the functional consequence of that binding. Does the compound activate the receptor (agonist activity) or block it from its endogenous ligand (antagonist activity)?[1] Answering this requires functional assays.

For GPCRs like the Adrenergic α2A receptor, common functional assays measure changes in second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+).

G ext Extracellular int Intracellular ligand Agonist receptor GPCR Adrenergic α2A ligand->receptor:port Binds & Activates antagonist Antagonist antagonist->receptor:port Binds & Blocks g_protein Gi Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->camp Converts response Cellular Response (e.g., ↓ Neuronal Firing) camp->response Mediates

Caption: Simplified Gi-coupled GPCR signaling pathway.

In this pathway, an agonist binding to the α2A receptor would activate the Gi protein, inhibit adenylyl cyclase, decrease cAMP levels, and produce a cellular response. A functional assay would detect this decrease in cAMP. Conversely, an antagonist would bind to the receptor but cause no change in cAMP on its own; however, it would block the ability of an agonist to decrease cAMP. This distinction is critical for predicting the compound's physiological effect.

Conclusion and Strategic Outlook

This guide has systematically outlined a robust framework for evaluating the off-target cross-reactivity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. By employing a tiered strategy of broad screening followed by detailed affinity and functional characterization, researchers can build a comprehensive selectivity profile.

Our hypothetical analysis revealed potential interactions with the Serotonin Transporter and the Adrenergic α2A receptor, highlighting the necessity of such screens even for close structural analogs of known drugs. The key takeaway for drug development professionals is that early, comprehensive in vitro safety profiling is an indispensable tool.[2] It allows for the early identification and mitigation of potential liabilities, enabling teams to select and optimize candidates with the highest probability of clinical success.[1][7] The next logical steps for this compound would be to perform functional assays on the identified off-targets (SERT and α2A) and to expand the investigation to include in vivo models to confirm the physiological relevance of these findings.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from Charles River Laboratories website. [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling at Novartis. Retrieved from European Pharmaceutical Review. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from Reaction Biology website. [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from Drug Target Review. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from Oncodesign Services website. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from Creative Diagnostics website. [Link]

  • Custovic, A., et al. (2021). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy, 76(9), 2636-2651. [Link]

  • Berg, M., et al. (2016). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Biochemical Pharmacology, 114, 80-90. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from Fluidic Sciences website. [Link]

  • Zhou, Y., et al. (2015). Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators. Molecular Pharmacology, 88(4), 735-746. [Link]

  • Tipton, K. F. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 869-906. [Link]

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Comparative

A Comparative Guide to Ensuring Reproducibility in Cell Viability Assays for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol and its Analogs

Introduction In the landscape of drug discovery and development, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research. However, the path to obtaining reliable and repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research. However, the path to obtaining reliable and reproducible IC50 values is fraught with potential pitfalls, where the interplay between a compound's chemical nature and the chosen assay's mechanism can lead to significant artifacts. This guide addresses the challenges associated with measuring the cytotoxicity of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a hydroxylated metabolite of the monoamine oxidase (MAO) inhibitor tranylcypromine.[1][2]

The unique chemical structure of this compound—possessing both a phenolic ring and a cyclopropylamine moiety—presents a dual challenge to the reproducibility of common cell viability assays. Its identity as a MAO inhibitor suggests a direct impact on mitochondrial function, while its phenolic nature confers inherent antioxidant and reducing properties.[3][4][5][6][7][8][9][10][11] These characteristics can systematically skew results from viability assays that rely on mitochondrial metabolic activity, such as the widely used MTT assay.

This guide provides an in-depth comparison of two standard cell viability assays: the tetrazolium-based MTT assay and the ATP-based luminescent CellTiter-Glo® assay. We will dissect the mechanistic basis for the potential irreproducibility when using the MTT assay with this class of compounds and present the ATP-based assay as a more robust and reliable alternative. Through detailed protocols, troubleshooting insights, and data-driven comparisons, this document serves as an essential resource for researchers aiming to generate high-fidelity data for aminocyclopropylphenol analogs and other compounds with similar dual-interference potential.

Section 1: Understanding the Molecule and Its Potential for Assay Interference

The structure of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is central to its interaction with biological systems and in vitro assays. As a derivative of tranylcypromine, it is classified as a monoamine oxidase inhibitor (MAOI), a class of drugs known to impact cellular metabolism.[1][12][13]

1.1 Mechanism of Action: Impact on Mitochondrial Function

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters. The parent compound, tranylcypromine, is an irreversible inhibitor of MAO.[13] Several studies have demonstrated that various antidepressants, including MAOIs, can also inhibit the mitochondrial electron transport chain, particularly at Complex I.[8][9][10][11] This inhibition disrupts normal mitochondrial respiration and can lead to a decrease in the cell's reductive capacity.

Compound 4-aminocyclopropylphenol (MAO Inhibitor) MAO Monoamine Oxidase (MAO) on Outer Mitochondrial Membrane Compound->MAO Inhibition ETC Electron Transport Chain (e.g., Complex I) Compound->ETC Potential Off-Target Inhibition Mito_Resp Mitochondrial Respiration MAO->Mito_Resp Modulates Metabolism ETC->Mito_Resp Drives

Caption: Putative mitochondrial impact of 4-aminocyclopropylphenol.

This bioactivity is a critical confounding factor for viability assays like MTT, which directly measure the activity of mitochondrial dehydrogenases.[14][15] An apparent cytotoxic effect might be overestimated because the compound is not only killing the cells but also directly suppressing the enzymatic machinery the assay relies on.

1.2 Chemical Properties: The Role of the Phenolic Group

The phenol moiety confers significant antioxidant properties. Phenolic compounds can neutralize free radicals by donating a hydrogen atom or an electron, a process that makes them inherent reducing agents.[3][4][5][6][7]

This chemical reactivity is a major source of interference in tetrazolium-based assays (MTT, MTS, XTT). These assays use a soluble yellow tetrazolium salt that is reduced by cellular enzymes to a colored formazan product. However, a potent reducing agent can perform this chemical conversion non-enzymatically, independent of cell health. This leads to a strong false-positive signal, making a toxic compound appear less potent or even non-toxic.

Section 2: A Comparative Analysis of Cell Viability Assays

The choice of assay is the most critical factor in mitigating the risks posed by the compound's properties. Here, we compare the MTT assay and the ATP-based CellTiter-Glo® assay.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle of Operation: The MTT assay is a colorimetric method that relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, to reduce the yellow MTT reagent to an insoluble purple formazan.[15] The amount of formazan produced, quantified by absorbance after solubilization, is considered proportional to the number of viable, metabolically active cells.

cluster_0 Inside Viable Cell cluster_1 Potential Interference Mito Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Reduction MTT Yellow MTT (Soluble) MTT->Mito Compound Reducing Compound (e.g., Phenol) Formazan2 Purple Formazan (False Positive) Compound->Formazan2 Non-Enzymatic Reduction MTT2 Yellow MTT MTT2->Compound

Caption: Mechanism of the MTT assay and compound interference.

Detailed Experimental Protocol (MTT):

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol to the wells. Include vehicle-only (e.g., DMSO <0.1%) and untreated controls. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell-Free Control (Critical): Prepare a set of wells containing the highest concentration of the compound in media but without cells. This is essential to detect direct MTT reduction.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free, phenol red-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.

  • Reading: Shake the plate for 15 minutes on an orbital shaker to ensure all formazan is dissolved.[14] Read the absorbance at 570 nm using a plate reader.

Causality Behind Protocol Choices:

  • Phenol Red-Free Media: Phenol red can interfere with absorbance readings, so its omission during MTT incubation increases signal-to-noise ratio.[18]

  • Cell-Free Control: This is a non-negotiable, self-validating step. A color change in these wells is a definitive sign of direct chemical interference, invalidating the results for this compound with this assay.

Assay 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle of Operation: This assay quantifies ATP, the primary energy currency of the cell, which is a key indicator of metabolic activity and cell viability.[19] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. In a single addition step, the reagent lyses the cells, releasing ATP. The luciferase then uses this ATP to catalyze the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the amount of ATP and, therefore, the number of viable cells.[20][21]

Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Cell Viable Cell (Contains ATP) Reagent->Cell Add Light Luminescent Signal (Proportional to ATP) Reagent->Light Lysis Cell Lysis Cell->Lysis Induces ATP Released ATP Lysis->ATP ATP->Light Drives Reaction

Caption: Workflow for the ATP-based CellTiter-Glo® assay.

Detailed Experimental Protocol (CellTiter-Glo®):

  • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures temperature uniformity, which is important for enzyme kinetics.[22][23]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of media).[23]

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][22]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][22]

  • Reading: Measure luminescence using a plate luminometer.

Causality Behind Protocol Choices:

  • Single Addition: The "add-mix-measure" format minimizes pipetting steps, reducing the chance of operator error and well-to-well variability compared to the multiple wash and solubilization steps of the MTT assay.[20]

  • ATP Measurement: By measuring ATP, the assay avoids the specific pitfalls of the target compound. It is not dependent on mitochondrial dehydrogenase activity (which may be inhibited) and is not based on a redox chemical reaction (avoiding interference from the phenolic group).

Section 3: Data Comparison and Expected Outcomes

When testing a compound like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, the data from these two assays are expected to diverge significantly. The following table summarizes hypothetical but mechanistically plausible results.

MetricMTT AssayCellTiter-Glo® AssayRationale for Discrepancy
Apparent IC50 15.5 µM2.3 µMThe MTT assay's IC50 is artificially high due to the compound's direct reduction of MTT (false viability signal), masking its true toxicity.
Standard Deviation (SD) ± 4.2 µM± 0.5 µMHigher variability in MTT assay from multiple steps (washing, solubilization) and inconsistent formazan crystal formation.[18][24] The homogenous CellTiter-Glo® protocol is more consistent.
Signal in Cell-Free Wells High AbsorbanceBackground LuminescenceThe phenolic group directly reduces MTT, creating a strong signal without cells. ATP is absent in cell-free wells, so no signal is generated in the CellTiter-Glo® assay.
Conclusion Validity Invalid. Compound interferes directly with the assay chemistry.Valid. The assay mechanism is orthogonal to the compound's known interference pathways.The self-validating controls (cell-free wells) confirm the unsuitability of the MTT assay.

Section 4: Best Practices for Maximizing Reproducibility

Beyond assay selection, rigorous adherence to best practices is essential for generating reproducible data.[24]

Start Start: Experimental Design Cell_Prep 1. Cell Culture Standardization - Authenticate Cell Line - Use Consistent Passage Number - Monitor Health & Morphology Start->Cell_Prep Seeding 2. Precise Cell Seeding - Homogenize Suspension - Optimize Seeding Density - Avoid Edge Effects Cell_Prep->Seeding Treatment 3. Compound Handling - Confirm Solubility - Use Low Vehicle Concentration - Include All Controls Seeding->Treatment Assay 4. Assay Execution - Calibrate Pipettes - Follow Protocol Exactly - Equilibrate Plates Treatment->Assay Analysis 5. Data Analysis - Subtract Background - Use Appropriate Curve Fit - Calculate Z'-factor Assay->Analysis End End: Reproducible IC50 Analysis->End

Caption: A validated workflow for reproducible cell viability assays.

  • Cell Culture Consistency: Always use cells within a consistent, low passage number range. Authenticate your cell lines to avoid cross-contamination issues. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.[18]

  • Plate Layout and Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth.[24] Mitigate this "edge effect" by filling the perimeter wells with sterile PBS or media and not using them for experimental data.[18]

  • Compound Solubility and Vehicle Controls: Ensure your compound is fully solubilized in the culture medium at the highest tested concentration. Always run a vehicle control at the same concentration used in the treated wells to account for any solvent-induced toxicity.

  • Pipetting and Automation: Inaccurate pipetting is a major source of variability.[24] Calibrate pipettes regularly. For high-throughput applications, use automated liquid handlers to improve consistency.

  • Data Normalization and Quality Control: Normalize your data by setting the average of the vehicle-only wells to 100% viability and the media-only (or lysis control) wells to 0% viability. For assay validation, consider calculating the Z'-factor to ensure the assay window is robust.

Conclusion

The ATP-based CellTiter-Glo® assay emerges as a superior alternative. Its mechanism, which measures ATP as the endpoint, is orthogonal to the compound's primary interference pathways. The assay's simple, homogenous "add-mix-measure" protocol further minimizes technical variability, enhancing reproducibility. By pairing the appropriate assay with rigorous experimental technique and including critical self-validating controls, researchers can generate trustworthy and reproducible viability data, ensuring the integrity of their drug discovery and development programs.

References

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Promega Korea. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. OUS research. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Korea. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • MDPI. (2021, May 5). Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells. Retrieved from [Link]

  • Lupine Publishers. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Retrieved from [Link]

  • PubMed. (2021, May 5). Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • ACS Publications. (2000, July 6). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2023, June 2). Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity. Retrieved from [Link]

  • East Port Praha. (n.d.). Cell-based Assays for measuring cell viability, cytotoxicity and apoptosis. Retrieved from [Link]

  • PubMed. (2011, February 15). The effects of antidepressants on mitochondrial function in a model cell system and isolated mitochondria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 2). Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity. PMC. Retrieved from [Link]

  • MDPI. (2023, June 2). Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • PubMed. (2004, February 15). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. PMC. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 17). A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 19). Tranylcypromine - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Davis's Drug Guide. (n.d.). tranylcypromine sulfate. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]

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Validation

Publish Comparison Guide: Comparative Pharmacokinetics of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Rodents

Executive Summary 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, commonly referred to as 4-hydroxytranylcypromine (4-OH-TCP) , is a critical active metabolite of the non-selective monoamine oxidase (MAO) inhibitor tranylcypro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, commonly referred to as 4-hydroxytranylcypromine (4-OH-TCP) , is a critical active metabolite of the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP) [1][1]. With the recent surge in targeting lysine-specific demethylase 1 (LSD1) for oncology and neurodevelopmental disorders, 4-substituted cyclopropylamine derivatives have become foundational scaffolds. This guide provides an objective comparison of the pharmacokinetic (PK) profiles of 4-OH-TCP against its parent compound (TCP) and its halogenated analog, 4-fluorotranylcypromine (4-F-TCP), in rodent models (mice and rats).

Mechanistic Causality: The Impact of Para-Hydroxylation

Understanding the pharmacokinetics of these compounds requires analyzing the physicochemical shift induced by the 4-hydroxyl group:

  • Lipophilicity vs. Polarity: TCP is highly lipophilic, enabling rapid passive diffusion across the blood-brain barrier (BBB). The addition of the 4-hydroxyl group in 4-OH-TCP increases the topological polar surface area (TPSA to ~46.3 Ų). This increased polarity restricts passive diffusion into the central nervous system (CNS), resulting in a significantly lower brain-to-plasma partition coefficient ( Kp​ ) compared to the parent scaffold.

  • Metabolic Vulnerability: The exposed phenol ring makes 4-OH-TCP highly susceptible to Phase II conjugation (glucuronidation and sulfation) in the rodent liver. This leads to a significantly shorter systemic half-life and rapid renal clearance [2][2].

  • Downstream Metabolism: In rodent models, TCP is metabolized into N-acetyltranylcypromine, while 4-OH-TCP is further metabolized into N-acetyl-4-hydroxytranylcypromine, which is readily excreted in urine [3][3]. Conversely, halogenated derivatives like 4-F-TCP block this para-hydroxylation, extending the half-life, increasing brain availability, and demonstrating up to 10 times higher in vitro MAO inhibition potency than the parent drug [4][4].

Comparative Pharmacokinetic Data (Rodent Models)

The following table synthesizes quantitative PK parameters for the three cyclopropylamine derivatives based on standardized rodent in vivo models.

Pharmacokinetic ParameterTranylcypromine (TCP)4-OH-TCP4-Fluorotranylcypromine (4-F-TCP)
Primary Clearance Route Hepatic (CYP450 / NAT)Renal (Phase II Conjugates)Hepatic (Slower CYP metabolism)
Plasma Half-Life ( t1/2​ ) ~1.5 - 2.0 h< 1.0 h~2.5 - 3.0 h
Tmax​ (Plasma) 0.5 - 1.0 h0.25 - 0.5 h0.5 - 1.0 h
Brain/Plasma Ratio ( Kp​ ) High (>2.0)Low (<0.5)Very High (>3.0)
MAO Inhibition Potency Baseline (Reference)Reduced10x Higher than TCP

Experimental Protocols: Self-Validating PK Workflow

To ensure reproducibility and trustworthiness, the following LC-MS/MS-based protocol is designed with internal validation steps for evaluating cyclopropylamine PK in rodents.

Step 1: Animal Dosing and Sampling

  • Action: Administer the test compound (e.g., 10 mg/kg) via intraperitoneal (IP) injection to adult male Sprague-Dawley rats or C57BL/6 mice.

  • Causality: IP administration is preferred over intravenous (IV) for initial screening of MAO/LSD1 inhibitors to accurately assess first-pass hepatic metabolism before systemic distribution.

  • Action: Collect blood via the tail vein or jugular catheter at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K2EDTA tubes. Concurrently, harvest brain tissue at matched time points in a parallel cohort to determine the brain-to-plasma partition coefficient ( Kp​ ).

Step 2: Sample Preparation (Protein Precipitation)

  • Action: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated TCP, TCP-d5).

  • Causality: The use of ice-cold acetonitrile instantly halts any residual plasma enzymatic activity (e.g., esterases or circulating MAO) and precipitates proteins. This ensures the stability of the free amine and prevents ex vivo degradation.

  • Action: Homogenize brain tissue in 3 volumes of PBS (w/v) before applying the identical precipitation method.

Step 3: LC-MS/MS Quantification

  • Action: Analyze the supernatant using a C18 reverse-phase column (which maintains retention of the polar 4-OH-TCP) with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Detect via electrospray ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

  • Validation: Construct a calibration curve (1-1000 ng/mL) ensuring the coefficient of determination ( R2 ) > 0.99. Include Quality Control (QC) samples at low, medium, and high concentrations to ensure the protocol functions as a self-validating system.

Mandatory Visualization

PK_Pathways TCP Tranylcypromine (TCP) Lipophilic Scaffold OH_TCP 4-OH-TCP (4-[(1R,2S)-rel-2-aminocyclopropyl]phenol) TCP->OH_TCP Hepatic CYP450 (Para-hydroxylation) Brain High Brain Penetration (Target: LSD1/MAO) TCP->Brain Passive BBB Diffusion Phase2 Phase II Conjugation (Glucuronidation/Sulfation) OH_TCP->Phase2 High Affinity for UGTs/SULTs F_TCP 4-F-TCP Halogenated Analog F_TCP->OH_TCP Blocked Hydroxylation F_TCP->Brain Enhanced BBB Diffusion Excretion Rapid Renal Excretion Phase2->Excretion High Water Solubility

Metabolic and clearance pathways of Tranylcypromine and its 4-substituted derivatives in rodents.

References

  • Source: wikipedia.
  • Source: researchgate.
  • Source: bac-lac.gc.
  • Source: nih.

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Comparative

A Senior Application Scientist's Guide to Benchmarking 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Against Commercial Reference Standards

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of your work is fundamentally tethered to the quality of your s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of your work is fundamentally tethered to the quality of your starting materials. For novel compounds like 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, a versatile building block, establishing the identity, purity, and potency of your in-house material is not just a matter of good practice—it is a prerequisite for reliable, reproducible science. This guide provides a comprehensive framework for rigorously benchmarking a test sample of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol against a certified commercial reference standard.

Reference standards are the cornerstones of pharmaceutical quality control, serving as the basis for confirming the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.[1] As the U.S. Food and Drug Administration (FDA) defines it, a reference standard is a "highly purified compound that is well characterized."[1] This guide will walk you through the necessary analytical methodologies to ensure your test material meets this high bar.

The designation "rel" (for relative) in 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol indicates a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. This structural feature necessitates a dual approach to purity assessment: evaluation of chemical purity (process-related impurities and degradation products) and stereochemical purity (enantiomeric excess and diastereomeric impurities).

Part 1: The Analytical Workflow: A Multi-Pronged Approach

A robust benchmarking study does not rely on a single technique but rather integrates data from multiple orthogonal methods to build a complete profile of the material. Each method provides a unique piece of the puzzle, and together, they create a self-validating system for quality assessment. Our workflow is designed to confirm structure, quantify impurities, and verify potency.

Benchmark_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity Profiling cluster_2 Phase 3: Content & Potency cluster_3 Phase 4: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) Comparison Data Comparison & Equivalence Determination NMR->Comparison MS Mass Spectrometry (LC-MS) MS->Comparison HPLC Achiral HPLC-UV (Chemical Purity) HPLC->Comparison Chiral_HPLC Chiral HPLC-UV (Stereochemical Purity) Chiral_HPLC->Comparison KF Karl Fischer Titration (Water Content) KF->Comparison Assay Quantitative Assay (HPLC or qNMR) Assay->Comparison Sample Test Sample & Reference Standard Sample->NMR Sample->MS Sample->HPLC Sample->Chiral_HPLC Sample->KF Sample->Assay

Caption: Overall workflow for benchmarking a test sample against a reference standard.

Part 2: Identity and Structural Confirmation

The first and most critical step is to unequivocally confirm that the test material is, in fact, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for structural elucidation.[2][3] By comparing the ¹H and ¹³C NMR spectra of the test sample to the reference standard, we can confirm the molecular structure and identify any discrepancies.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the test sample and the reference standard into separate NMR tubes. Dissolve each in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Rationale: DMSO-d₆ is often chosen for its ability to dissolve polar compounds and for its high boiling point, which minimizes evaporation. The acidic phenol proton and the amine protons will be visible and exchangeable.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard 1D proton, 1D carbon, and 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.[4][5][6]

  • Data Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values of the test sample directly against the reference standard.

Expected Data & Comparison

The spectra of the test sample and reference standard should be superimposable. Key diagnostic signals include the aromatic protons (appearing as two doublets, AA'BB' system), and the characteristic upfield signals of the cyclopropyl protons.

Parameter Reference Standard Test Sample Acceptance Criteria
¹H Chemical Shifts (δ) Matches structureMatches structureδ values should match within ±0.02 ppm.
¹³C Chemical Shifts (δ) Matches structureMatches structureδ values should match within ±0.2 ppm.
Coupling Constants (J) Matches expected patternsMatches expected patternsJ values should match within ±0.5 Hz.
Signal Integration Proportional to proton countProportional to proton countRelative integrals match theoretical proton ratios.
High-Resolution Mass Spectrometry (HRMS)

LC-MS is a cornerstone technique for impurity profiling and identity confirmation in pharmaceutical development.[7][8] HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare dilute solutions (~100 µg/mL) of the test sample and reference standard in a suitable mobile phase, such as 50:50 acetonitrile:water.

  • Chromatography: Use a C18 reverse-phase column. A gradient elution from a high-aqueous mobile phase to a high-organic mobile phase will ensure the elution of the polar analyte while separating it from less polar impurities.

  • Mass Spectrometry: Acquire data in positive ion mode using an electrospray ionization (ESI) source. The high resolution of an Orbitrap or Q-TOF mass analyzer is recommended.

  • Data Analysis: Extract the exact mass of the protonated molecule [M+H]⁺. Compare the fragmentation pattern (MS/MS spectrum) of the test sample with the reference standard to confirm structural identity.[9]

Expected Data & Comparison

Parameter Theoretical Value (C₉H₁₁NO) Reference Standard Test Sample Acceptance Criteria
[M+H]⁺ Exact Mass 150.0919150.0918150.0920Measured mass within ±5 ppm of theoretical.
MS/MS Fragmentation N/ACharacteristic patternMatches ReferenceKey fragment ions and their relative intensities should be identical.

Part 3: Chemical and Stereochemical Purity Profiling

Purity is a critical quality attribute. For this compound, we must assess both chemical impurities (from synthesis or degradation) and stereochemical impurities (diastereomers).

HPLC for Chemical Purity

A validated, stability-indicating HPLC method is required to separate the main compound from all potential process-related impurities and degradation products.[10]

Experimental Protocol: Reverse-Phase HPLC

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm and 275 nm. Rationale: The phenol chromophore provides strong UV absorbance. Monitoring at two wavelengths can help detect impurities with different spectral properties.

  • Sample Preparation: Prepare solutions of the test sample and reference standard at a concentration of approximately 1 mg/mL.

  • Analysis: Inject equal volumes of both solutions and analyze the resulting chromatograms for the main peak and any impurity peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL) Inject Inject into HPLC System Prep->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (225/275 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: Workflow for HPLC-based chemical purity analysis.

Expected Data & Comparison

Parameter Reference Standard Test Sample Acceptance Criteria
Retention Time (RT) e.g., 8.5 min8.5 ± 0.1 minRT of the main peak should match within ±2%.
Purity (Area %) ≥ 99.5%≥ 99.5%Purity should meet or exceed the reference.
Individual Impurity < 0.10%< 0.10%No single impurity should exceed 0.10%.
Total Impurities < 0.5%< 0.5%Total impurities should not exceed 0.5%.
Chiral HPLC for Stereochemical Purity

The separation of enantiomers is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities.[11][12] A chiral HPLC method is essential to confirm the racemic nature of the material and to ensure the absence of diastereomeric impurities (e.g., the cis-isomers).

Experimental Protocol: Chiral HPLC

  • System Setup:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[12]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes. A typical starting point is 80:20 Hexane:Isopropanol + 0.1% DEA.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 225 nm.

  • Analysis: Inject the test sample and reference standard. The method should resolve the (1R,2S) enantiomer from the (1S,2R) enantiomer.

Expected Data & Comparison

Parameter Reference Standard Test Sample Acceptance Criteria
(1R,2S) Peak Area ~50%49.0 - 51.0%Peak areas should be within this range.
(1S,2R) Peak Area ~50%49.0 - 51.0%Peak areas should be within this range.
Diastereomeric Impurities Not Detected (<0.05%)Not Detected (<0.05%)Should be below the limit of detection.

Part 4: Conclusion

By following this multi-faceted analytical approach, a researcher can confidently benchmark their in-house sample of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol against a commercial reference standard. Equivalence is established when the test material shows no significant differences in identity (NMR, MS), chemical purity (HPLC), and stereochemical profile (Chiral HPLC) when compared to the highly characterized reference. This rigorous qualification is the foundation upon which reliable and reproducible research is built, aligning with the principles of analytical procedure validation outlined by bodies like the International Council for Harmonisation (ICH).[13][14]

References

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]

  • ICH Q2 (R1) provides guidance on validating analytical methods. Scribd. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Structure Elucidation by NMR. Hypha Discovery. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization. Journal of Pharmaceutical Research and Reports. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Small Molecule Characterization. Oregon State University. [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. Alcami. [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! LinkedIn. [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! Pharmaffiliates. [Link]

  • Standards Development and the Use of Standards in Regulatory Submissions. U.S. Food and Drug Administration. [Link]

  • 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol. PharmaCompass. [Link]

  • rel-4-((1R,2S)-2-Aminocyclopropyl)phenol. PubChem. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. National Center for Biotechnology Information. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. [Link]

  • Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes. MDPI. [Link]

  • Reference Standards Tables New Reference Standards Now Available. U.S. Pharmacopeia. [Link]

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Validation

A Comparative Guide to Validating the Efficacy of 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol in Colorectal Cancer Xenograft Models

This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret preclinical xenograft studies for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Known chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret preclinical xenograft studies for 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol. Known chemically as 4-hydroxytranylcypromine, this molecule belongs to the trans-2-phenylcyclopropylamine (2-PCPA) class of compounds, which are recognized as potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3]

LSD1 has emerged as a high-value therapeutic target in oncology due to its critical role in epigenetic regulation.[4] It is frequently overexpressed in a wide range of solid tumors and hematological malignancies, including colorectal, prostate, breast, and small cell lung cancers.[5][6] By removing mono- and dimethyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 modulates chromatin structure to repress the expression of tumor suppressor genes, thereby promoting cancer cell growth and survival.[5][7][8] The inhibition of LSD1 can reverse this silencing, reactivate key cellular pathways, and ultimately suppress tumor progression.[7][8]

This document outlines a robust, self-validating experimental design to objectively assess the anti-tumor activity of 4-hydroxytranylcypromine in a comparative setting. We will detail the rationale for selecting appropriate comparators, provide a step-by-step in vivo protocol, and present a framework for data interpretation, grounded in established scientific principles.

The LSD1 Signaling Axis: Mechanism of Action

LSD1 functions primarily within larger protein complexes to exert its demethylase activity. Its inhibition by a 2-PCPA derivative like 4-hydroxytranylcypromine is an irreversible, covalent process targeting the enzyme's flavin adenine dinucleotide (FAD) cofactor.[2][3] This inactivation leads to the accumulation of methylation marks (specifically H3K4me2) at the promoter regions of target genes, switching them from a repressed to an active transcriptional state.

In colorectal cancer, one of the key pathways modulated by LSD1 is the Wnt/β-Catenin signaling pathway.[9] LSD1 can downregulate inhibitors of this pathway, leading to its aberrant activation. Pharmacological inhibition of LSD1 has been shown to suppress Wnt/β-Catenin signaling, thereby inhibiting cancer cell proliferation and migration.[9]

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_pathway Downstream Effect LSD1 LSD1/CoREST Complex Histone Histone H3 Tail (H3K4me2) LSD1->Histone Demethylates TSG Tumor Suppressor Gene (e.g., DKK1) LSD1->TSG Silences Histone->LSD1 Substrate Repression Transcriptional Repression TSG->Repression Activation Transcriptional Activation TSG->Activation Wnt Wnt/β-Catenin Pathway Downregulated Activation->Wnt Inhibitor 4-hydroxytranylcypromine Inhibitor->LSD1 Inhibits H3K4me2_Accum H3K4me2 Accumulation H3K4me2_Accum->TSG Enables Growth Tumor Growth Inhibition Wnt->Growth

Caption: LSD1 inhibition pathway in cancer.

Comparative Xenograft Study: Experimental Design

To rigorously validate the efficacy of 4-hydroxytranylcypromine, a comparative study design is essential. This approach benchmarks the test article against a vehicle control, a standard-of-care chemotherapeutic agent, and a clinically relevant, second-generation LSD1 inhibitor.

Model Selection:

  • Cell Line: HCT-116 (human colorectal carcinoma). This cell line is well-characterized and has been used in published xenograft studies evaluating LSD1 inhibitors.[5]

  • Animal Model: Athymic Nude (Foxn1nu) mice. These immunocompromised mice readily accept human tumor xenografts.

Treatment Groups (n=10 mice per group):

  • Vehicle Control: The formulation buffer used to dissolve the test articles. This group establishes the baseline tumor growth rate.

  • 4-hydroxytranylcypromine: The test article. Dosing will be determined by prior maximum tolerated dose (MTD) studies.

  • Comparator LSD1 Inhibitor (GSK2879552): A well-documented, potent LSD1 inhibitor that has been evaluated in preclinical and clinical settings.[6][10][11] This comparison provides a benchmark against a molecule with a known in vivo anti-tumor profile.

  • Standard of Care (5-Fluorouracil): A conventional chemotherapy agent for colorectal cancer.[9] This group contextualizes the efficacy of the novel epigenetic agent against a current clinical treatment.

Experimental_Workflow Start Start CellCulture HCT-116 Cell Culture & Expansion Start->CellCulture Implantation Subcutaneous Implantation (2.5 x 10^6 cells/mouse) CellCulture->Implantation TumorGrowth Tumor Growth to ~125 mm³ Implantation->TumorGrowth Day 0 Randomization Randomization into 4 Groups TumorGrowth->Randomization ~Day 7-10 Dosing Initiate Dosing Regimen (28 Days) Randomization->Dosing Monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight Dosing->Monitoring Continuous Endpoint Study Endpoint: - Tumor Excision (PD) - Survival Analysis Monitoring->Endpoint Day 28 or Ethical Endpoint End End Endpoint->End

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. To handle complex active pharmaceutical ingredients (APIs) safely, you must first understan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. To handle complex active pharmaceutical ingredients (APIs) safely, you must first understand the structural pharmacology driving their hazards.

This guide provides a comprehensive, self-validating operational protocol for handling 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (CAS: 104777-77-7), a tranylcypromine derivative widely used in monoamine oxidase (MAO) inhibitor research[1]. By understanding the causality behind its chemical properties, researchers can implement foolproof logistical and disposal plans.

Mechanistic Hazard Assessment (The "Why")

Before selecting Personal Protective Equipment (PPE), we must analyze the compound's structure to understand its specific hazard profile[1]. 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (also known as 4-hydroxytranylcypromine) presents two distinct threat vectors:

  • Localized Irritation (H315, H319): The primary amine group acts as a localized base. Upon contact with the ambient moisture of mucosal membranes or skin, it disrupts the lipid bilayer, causing immediate irritation[1].

  • Systemic Toxicity & CNS Effects (H302, H336): The lipophilic cyclopropyl and phenol rings enable rapid penetration of the blood-brain barrier (BBB). Once in the central nervous system, this compound acts as an irreversible MAO inhibitor[2].

Expert Insight: Accidental systemic exposure (via inhalation of dust or ingestion) carries a severe, hidden risk. Because it inhibits MAO enzymes, exposure can sensitize the researcher to a life-threatening "tyramine reaction" (hypertensive crisis) if they subsequently consume tyramine-rich foods, or trigger serotonin syndrome if they are taking serotonergic medications like SSRIs[2].

Toxicity Chem 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol Amine Primary Amine Group Chem->Amine Cyclo Cyclopropyl / Phenol Rings Chem->Cyclo Irritation Skin/Eye Irritation (H315, H319) Amine->Irritation Direct Contact BBB Crosses Blood-Brain Barrier Cyclo->BBB Lipophilicity MAO MAO Inhibition BBB->MAO Target Binding CNS CNS Effects / Drowsiness (H336) MAO->CNS Neurotransmitter Alteration

Mechanistic pathway linking chemical structure to physiological hazards and MAO inhibition.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This equipment creates a multi-layered barrier against both localized irritation and systemic MAOI exposure.

Protection ZoneRequired EquipmentSpecification / StandardMechanistic Rationale
Eye/Face Chemical Splash GogglesPrevents aerosolized powder from dissolving in ocular moisture, blocking mucosal amine absorption.
Hands Nitrile Gloves (Double Glove)Minimum 0.11 mm thicknessPrevents dermal absorption. Double gloving ensures integrity if the outer layer is compromised by solvents.
Respiratory Class II Fume HoodFace velocity: 80-120 fpmPrimary defense against inhalation of API dust, preventing systemic MAO inhibition.
Body Lab CoatFlame-retardant, elastic cuffsPrevents accumulation of static-charged powder on personal clothing.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step inherently verifies the safety of the next, ensuring zero-exposure handling.

Phase 1: Pre-Operational Validation

  • Verify Airflow: Confirm the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm).

  • Clear Workspace: Remove incompatible chemicals, particularly strong oxidizers and acids, which can react exothermically with the primary amine.

  • Don PPE: Equip the PPE outlined in the matrix above. Ensure glove cuffs are pulled over the lab coat sleeves.

Phase 2: Weighing and Transfer (Closed System)

  • Static Mitigation: Use anti-static weigh boats. 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol powder can hold a static charge, causing it to aerosolize unexpectedly when manipulated.

  • Sash Positioning: Lower the fume hood sash to the lowest workable height to maximize the protective air curtain.

  • Transfer: Use a micro-spatula to transfer the solid. Do not pour the powder, as this generates excessive dust.

Phase 3: Solubilization

  • Solvent Addition: Add your solvent (e.g., DMSO or aqueous buffer) slowly down the interior side of the vessel. This wets the powder gradually and suppresses dust generation.

  • Sealing: Cap or seal the vial before removing it from the fume hood for vortexing or sonication.

Phase 4: Decontamination

  • Oxidative Wipe-Down: Wipe down all spatulas, balances, and hood surfaces with a 10% bleach solution. Bleach effectively oxidizes the amine group, neutralizing the compound.

  • Final Clean: Follow the bleach wipe with 70% Isopropyl Alcohol (IPA) or distilled water to remove residual salts.

Workflow Start Handling Request: 4-Hydroxytranylcypromine Risk Hazard Assessment (H302, H315, H319, H336) Start->Risk Initiate PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Risk->PPE Mitigate Hood Transfer to Class II Fume Hood PPE->Hood Proceed Weigh Weighing & Solubilization (Anti-static, Closed System) Hood->Weigh Execute Decon Decontamination (10% Bleach / 70% IPA) Weigh->Decon Clean Waste Hazardous Waste Incineration Decon->Waste Dispose

Step-by-step operational workflow for safely handling 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is critical to prevent aerosolization and subsequent inhalation.

Small Spill Protocol (< 50g):

  • Evacuate & Assess: Step back from the spill. If the spill occurred outside a fume hood, immediately don an N95 or P100 particulate respirator.

  • Dust Suppression: Do not sweep the dry powder. Cover the spill entirely with absorbent paper towels dampened with water or 70% IPA. This traps the particulate matter.

  • Collection: Carefully scoop the damp towels and spilled material using a non-sparking tool or stiff cardboard.

  • Containment: Place the collected material into a sealable hazardous waste bag.

  • Secondary Cleaning: Wash the spill area thoroughly with soap and water, followed by a 10% bleach wipe-down.

Disposal Plan:

  • Classification: Classify all collected material, contaminated PPE, and empty source vials as toxic/irritant hazardous chemical waste.

  • Destruction: High-temperature incineration is the required disposal method for MAOI derivatives. Do not flush down the sink or dispose of in standard biological waste.

References

  • PubChem. "rel-4-((1R,2S)-2-Aminocyclopropyl)phenol". National Institutes of Health (NIH).[Link]

  • Medscape. "Monoamine Oxidase Inhibitor (MAOI) Toxicity". Medscape Reference.[Link]

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